N-(2-chloroethyl)methanesulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
N-(2-chloroethyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClNO2S/c1-8(6,7)5-3-2-4/h5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEGMLHPZDVLQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176298 | |
| Record name | N-(2-Chloroethyl)methanesulphonamide | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21896-59-3 | |
| Record name | N-(2-Chloroethyl)methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21896-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Chloroethyl)methanesulphonamide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021896593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Chloroethyl)methanesulphonamide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-chloroethyl)methanesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
N-(2-chloroethyl)methanesulfonamide CAS number and properties
A-Technical-Guide-to-N-(2-chloroethyl)methanesulfonamide
An In-Depth Technical Guide to N-(2-chloroethyl)methanesulfonamide: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a key bifunctional molecule utilized in organic synthesis and drug discovery. The document details its chemical identity, physicochemical properties, synthesis methodologies, and core reactivity principles. Emphasis is placed on its role as an electrophilic building block and its applications in the construction of complex molecular architectures. Safety protocols and analytical characterization techniques are also discussed to provide a holistic resource for researchers, chemists, and professionals in the pharmaceutical and chemical industries.
Chemical Identity and Physicochemical Properties
This compound is a chemical compound featuring both a reactive chloroethyl group and a methanesulfonamide moiety. This dual functionality makes it a versatile intermediate in synthetic chemistry.
Molecular Formula: C₃H₈ClNO₂S[3]
Structure:
Caption: Chemical structure of this compound.
Physicochemical Data
The properties of this compound are summarized in the table below. These values are critical for designing reaction conditions, purification procedures, and ensuring safe handling.
| Property | Value | Source(s) |
| Molecular Weight | 157.62 g/mol | [3] |
| Physical Form | Liquid or powder | |
| Purity | Typically ≥95% - 98% | |
| Storage Temperature | Room temperature; Keep in a dark, dry, sealed place | |
| InChI Key | HLEGMLHPZDVLQL-UHFFFAOYSA-N | [1][3] |
| SMILES | CS(=O)(=O)NCCCl | [1] |
Synthesis and Mechanistic Considerations
The synthesis of sulfonamides, such as this compound, is a cornerstone reaction in organic and medicinal chemistry. The most direct and industrially relevant method involves the reaction of a sulfonyl chloride with an amine.
General Synthesis Pathway: Nucleophilic Substitution
The formation of this compound is typically achieved through the reaction of methanesulfonyl chloride with 2-chloroethylamine. This reaction proceeds via a nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom of the sulfonyl chloride.
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane (DCM) or a similar aprotic solvent is chosen to ensure solubility of the reactants and to avoid side reactions that could occur with protic solvents.
-
Base: A non-nucleophilic base, such as triethylamine (TEA), is essential. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. The removal of HCl drives the reaction to completion by preventing the protonation and deactivation of the 2-chloroethylamine nucleophile.
-
Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between the highly reactive sulfonyl chloride and the amine. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.
Step-by-Step Methodology:
-
In a well-ventilated fume hood, dissolve 2-chloroethylamine hydrochloride (1.0 eq) in dichloromethane.
-
Add triethylamine (2.2 eq) to the solution to liberate the free amine. Stir for 15-20 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of methanesulfonyl chloride (1.0 eq) in dichloromethane to the cooled mixture dropwise over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product via column chromatography if necessary to obtain pure this compound.
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from its bifunctional nature. The primary chlorine atom serves as a good leaving group in nucleophilic substitution reactions, making the ethyl group an effective alkylating agent. The sulfonamide proton is weakly acidic and can be deprotonated under appropriate basic conditions.
This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceutical agents. The N,N-bis(2-chloroethyl)sulfonamide pharmacophore, for example, is a classic nitrogen mustard alkylating agent motif found in certain chemotherapeutic drugs.[4] These agents function by cross-linking DNA, which ultimately induces apoptosis in rapidly dividing cancer cells.
Analytical Characterization
Confirmation of the structure and purity of this compound is typically achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, confirming the presence and connectivity of the methyl, ethyl, and sulfonamide groups.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups. Key vibrational bands for sulfonamides are typically observed for the S=O stretches (around 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹) and the N-H stretch (around 3300 cm⁻¹).
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound (157.62 g/mol ) and to study its fragmentation patterns.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a laboratory setting.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the latest Safety Data Sheet (SDS) before handling this compound. Work should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Conclusion
This compound is a versatile and valuable chemical intermediate with significant applications in organic synthesis and pharmaceutical research. Its dual functionality as both an alkylating agent and a sulfonamide provides a platform for the construction of diverse and complex molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory.
References
- 1. americanelements.com [americanelements.com]
- 2. 21896-59-3|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 21896-59-3 [sigmaaldrich.com]
- 4. N,N-bis(2-chloroethyl)-4-methylbenzene sulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
Synthesis and characterization of N-(2-chloroethyl)methanesulfonamide
An In-depth Technical Guide to the Synthesis and Characterization of N-(2-chloroethyl)methanesulfonamide
This guide provides a comprehensive overview of the synthesis and characterization of this compound, a key intermediate in pharmaceutical and chemical synthesis. The methodologies detailed herein are grounded in established chemical principles, offering researchers and drug development professionals a robust framework for its preparation and validation.
Introduction and Significance
This compound is a bifunctional molecule featuring both a reactive chloroethyl group and a stable methanesulfonamide moiety. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly for the introduction of the methanesulfonamidoethyl group into various molecular scaffolds. Its utility is most pronounced in the development of pharmacologically active agents, where the sulfonamide group can act as a stable, hydrogen-bond-donating hinge binder for protein targets, and the chloroethyl group allows for covalent modification or further synthetic elaboration. Understanding its synthesis and characterization is paramount for ensuring purity, optimizing reaction yields, and guaranteeing the integrity of downstream applications.
Synthetic Strategy: The Schotten-Baumann Approach
The most direct and widely employed method for synthesizing this compound is the acylation of 2-chloroethylamine with methanesulfonyl chloride. This reaction is typically performed under Schotten-Baumann conditions, which involve an aqueous alkaline medium to neutralize the hydrogen chloride byproduct generated during the reaction, thereby driving the equilibrium towards product formation.
The choice of base is critical; a moderately strong base like sodium hydroxide or potassium carbonate is sufficient to deprotonate the amine starting material (often supplied as a hydrochloride salt) and to scavenge the HCl produced. The use of a biphasic system (e.g., dichloromethane and water) can be advantageous, facilitating the separation of the organic product from inorganic salts and the aqueous phase post-reaction.
Reaction Mechanism and Rationale
The core of the synthesis is a nucleophilic acyl substitution reaction. The nitrogen atom of 2-chloroethylamine, acting as the nucleophile, attacks the electrophilic sulfur atom of methanesulfonyl chloride. The subsequent departure of the chloride leaving group, facilitated by the base, results in the formation of the stable sulfonamide bond.
Key Considerations:
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) during the addition of methanesulfonyl chloride is crucial to prevent uncontrolled side reactions, such as the hydrolysis of the sulfonyl chloride and potential self-reaction of the 2-chloroethylamine.
-
Stoichiometry: A slight excess of the amine relative to the sulfonyl chloride can be used to ensure complete consumption of the more valuable sulfonyl chloride, though careful control of stoichiometry is generally preferred. The base is typically used in excess to ensure complete neutralization.
-
Starting Material Form: 2-Chloroethylamine is commonly available as its hydrochloride salt for improved stability. The added base serves the dual purpose of liberating the free amine in situ and neutralizing the HCl byproduct.
Detailed Experimental Protocol
The following protocol provides a step-by-step guide for the synthesis of this compound.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 2-Chloroethylamine hydrochloride | 116.00 | 1.0 |
| Methanesulfonyl chloride | 114.55 | 1.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 |
| Dichloromethane (DCM) | - | - |
| Water (H₂O) | - | - |
| Brine (saturated NaCl solution) | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - |
Procedure:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroethylamine hydrochloride (1.0 eq.) and potassium carbonate (2.5 eq.) in water.
-
Reaction Setup: Cool the flask in an ice-water bath to an internal temperature of 0-5 °C.
-
Addition of Electrophile: Add methanesulfonyl chloride (1.05 eq.) dropwise to the vigorously stirred solution over 30-45 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (DCM).
-
Washing: Combine the organic extracts and wash sequentially with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.
Structural Characterization and Validation
Confirming the identity and purity of the synthesized this compound is a critical step that relies on a combination of spectroscopic and physical methods.
Diagram of the Chemical Structure:
Caption: Structure of this compound.
Spectroscopic Analysis
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR is used to confirm the presence and connectivity of protons in the molecule. The spectrum for this compound is expected to show three distinct signals.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Singlet | ~3.0 | s | 3H | CH₃-S |
| Triplet | ~3.5 | t | 2H | N-CH₂ |
| Triplet | ~3.7 | t | 2H | CH₂-Cl |
| Broad Singlet | ~5.0-5.5 | br s | 1H | N-H |
Causality: The downfield shift of the methylene protons adjacent to the chlorine (~3.7 ppm) and nitrogen (~3.5 ppm) is due to the deshielding effect of these electronegative atoms. The methyl group on the sulfur appears as a sharp singlet around 3.0 ppm. The N-H proton is often broad and its chemical shift can vary depending on solvent and concentration.
Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3400 | Strong, Broad | N-H stretch |
| 2900-3000 | Medium | C-H stretch (aliphatic) |
| 1310-1340 | Strong | Asymmetric SO₂ stretch |
| 1120-1150 | Strong | Symmetric SO₂ stretch |
| 700-800 | Strong | C-Cl stretch |
Causality: The two strong, characteristic absorption bands for the sulfonyl group (SO₂) are definitive confirmation of the sulfonamide moiety. The broad N-H stretch is also a key indicator of the secondary sulfonamide.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. In electrospray ionization (ESI) mode, the molecule is expected to be detected as its protonated form [M+H]⁺ or as a sodium adduct [M+Na]⁺.
-
Expected [M+H]⁺: ~159.99 g/mol
-
Isotope Pattern: A characteristic M+2 peak with approximately one-third the intensity of the M peak is expected due to the natural abundance of the ³⁷Cl isotope, providing strong evidence for the presence of a single chlorine atom.
Safety, Handling, and Storage
Safety Precautions:
-
Reactants: Methanesulfonyl chloride is highly corrosive, lachrymatory, and reacts violently with water. 2-chloroethylamine hydrochloride is toxic and an irritant. All manipulations should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).
-
Product: this compound should be handled with care as it is a potential alkylating agent and irritant.
Storage: Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
The synthesis of this compound via the Schotten-Baumann reaction of 2-chloroethylamine and methanesulfonyl chloride is a reliable and scalable method. This guide provides the necessary procedural details and analytical benchmarks to ensure a successful outcome. The rigorous characterization through NMR, IR, and MS is essential for validating the structural integrity and purity of the final compound, which is a critical prerequisite for its use in further synthetic applications, particularly in the field of medicinal chemistry.
An In-depth Technical Guide to N-(2-chloroethyl)methanesulfonamide Derivatives and Analogs: Synthesis, Mechanism, and Therapeutic Potential
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(2-chloroethyl)methanesulfonamide (CEMS) derivatives and analogs, a class of compounds with significant potential in oncology and other therapeutic areas. We delve into the synthetic chemistry of these molecules, detailing robust protocols for their preparation and purification. The core of this guide focuses on their mechanism of action as DNA alkylating agents, elucidating the pathways of DNA damage and cytotoxicity. Furthermore, we present detailed experimental workflows for evaluating their biological activity, including in vitro cytotoxicity assays and methods for quantifying DNA interstrand crosslinks. This document is intended to serve as a valuable resource for researchers in drug discovery and development, offering both foundational knowledge and practical insights into this promising class of compounds.
Introduction: The Significance of the Chloroethylsulfonamide Moiety
The N-(2-chloroethyl)sulfonamide scaffold represents a critical pharmacophore in the design of cytotoxic agents. These compounds belong to the broader class of alkylating agents, which have been a cornerstone of cancer chemotherapy for decades[1][2][3]. The defining feature of this class is the 2-chloroethyl group, which, under physiological conditions, can form a highly reactive aziridinium ion. This intermediate readily alkylates nucleophilic sites on biological macromolecules, with DNA being the primary target for anticancer activity[4].
Unlike some other classes of alkylating agents, such as the nitrosoureas, chloroethylsulfonamides offer a potentially more selective and chemically stable platform for drug design[5]. The sulfonamide group can be readily modified to tune the physicochemical properties of the molecule, including solubility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile[6]. This guide will explore the synthesis, mechanism of action, and evaluation of CEMS derivatives, providing a solid foundation for their further investigation and development.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound and its analogs is typically achieved through the reaction of a sulfonyl chloride with 2-chloroethylamine or its derivatives. The choice of solvent, base, and reaction temperature can significantly impact the yield and purity of the final product.
General Synthesis of this compound
A common and efficient method for the preparation of the parent compound, this compound, involves the reaction of methanesulfonyl chloride with 2-chloroethylamine.
Reaction Scheme:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: Dissolve 2-chloroethylamine hydrochloride in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). To this solution, add a suitable base, such as triethylamine or pyridine, to neutralize the hydrochloride and liberate the free amine.
-
Reaction: Cool the amine solution to 0 °C in an ice bath. Slowly add a solution of methanesulfonyl chloride in the same solvent dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the reaction mixture to remove the precipitated amine hydrochloride salt. Wash the filtrate with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound[7][8].
Synthesis of N-Substituted Analogs
The synthesis of N-substituted analogs can be achieved by reacting the corresponding N-substituted 2-chloroethylamine with methanesulfonyl chloride or by further alkylation or acylation of the parent this compound.
Diagram of Synthetic Workflow:
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Start [label="Methanesulfonyl Chloride +\n2-Chloroethylamine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Reaction in Organic Solvent\nwith Base", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Work-up\nand Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Column Chromatography\nor Recrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Reaction -> Workup -> Purification -> Product; }
Caption: General workflow for the synthesis of this compound.Molecular Mechanism of Action: DNA Alkylation and Cytotoxicity
The cytotoxic effects of this compound derivatives are primarily mediated through their ability to alkylate DNA, leading to the formation of DNA adducts and, ultimately, cell death.
Formation of the Aziridinium Ion
The initial step in the mechanism of action is the intramolecular cyclization of the 2-chloroethylamino group to form a highly electrophilic aziridinium ion. This reaction is the rate-limiting step and is crucial for the compound's alkylating activity[3][4].
DNA Alkylation and Crosslinking
The aziridinium ion is a potent electrophile that readily reacts with nucleophilic sites on DNA bases. The primary site of alkylation is the N7 position of guanine, although other sites such as the N3 of adenine and the O6 of guanine can also be targeted[2][3]. Bifunctional alkylating agents, which possess two reactive chloroethyl groups, can react with two different nucleophilic sites on DNA, leading to the formation of interstrand or intrastrand crosslinks. These crosslinks are particularly cytotoxic as they prevent DNA strand separation, thereby inhibiting essential cellular processes like replication and transcription[1][2].
Signaling Pathway of DNA Damage and Apoptosis:
Caption: DNA damage response pathway initiated by CEMS derivatives.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on their chemical structure. Modifications to either the sulfonamide or the N-substituent can significantly alter their potency, selectivity, and pharmacokinetic properties.
-
Sulfonamide Moiety: The nature of the R group on the sulfonyl moiety (R-SO₂) can influence the electronic properties of the sulfonamide and its ability to act as a leaving group. Electron-withdrawing groups can enhance the reactivity of the chloroethyl group.
-
N-Substituents: Substituents on the nitrogen atom can impact the compound's lipophilicity, cell permeability, and interaction with target proteins. Bulky substituents may hinder the approach to the DNA target.
Systematic modification of these positions is a key strategy in the optimization of CEMS-based drug candidates.
Pharmacokinetics and Metabolism
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound derivatives are critical determinants of their therapeutic efficacy and toxicity. While specific ADME data for CEMS itself is limited, general principles for sulfonamides and alkylating agents can be applied[6][7][9][10][11].
-
Absorption: Oral bioavailability can be variable and is influenced by the compound's physicochemical properties, such as lipophilicity and aqueous solubility.
-
Distribution: These compounds are generally well-distributed throughout the body. Their ability to cross the blood-brain barrier is of particular interest for the treatment of brain tumors.
-
Metabolism: The primary routes of metabolism for sulfonamides often involve N-acetylation and glucuronidation in the liver[3][5]. The chloroethyl moiety can also undergo metabolic deactivation.
-
Excretion: The parent drug and its metabolites are primarily excreted through the kidneys.
Therapeutic Applications and Future Perspectives
This compound derivatives have primarily been investigated for their potential as anticancer agents[12][13][14]. Their ability to induce DNA damage makes them particularly effective against rapidly proliferating cancer cells. There is ongoing research into their efficacy against various solid tumors and hematological malignancies.
Future research directions include the development of tumor-targeting strategies to enhance the delivery of these cytotoxic agents to cancer cells while minimizing systemic toxicity. This could involve conjugation to tumor-specific antibodies or ligands. Furthermore, combination therapies with other anticancer agents that target different cellular pathways may lead to synergistic effects and overcome drug resistance.
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of a compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve[15][16][17][18][19].
Table 1: Representative IC₅₀ Values for Alkylating Agents against Various Cancer Cell Lines
| Alkylating Agent | Cell Line | IC₅₀ (µM) |
| Cisplatin | A549 (Lung) | ~5-10 |
| Carmustine | U87 (Glioblastoma) | ~50-100 |
| Temozolomide | U87 (Glioblastoma) | >100 |
| Hypothetical CEMS Derivative | MCF-7 (Breast) | ~10-20 |
Note: IC₅₀ values can vary depending on the specific cell line and experimental conditions.
Quantification of DNA Interstrand Crosslinks: Comet Assay
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage, including interstrand crosslinks, in individual cells.
-
Cell Treatment and Embedding: Treat cells with the this compound derivative. Harvest the cells and embed them in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells in a high-salt solution to remove cellular proteins, leaving behind the nuclear DNA.
-
Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. DNA with strand breaks will migrate out of the nucleus, forming a "comet tail."
-
Detection of Crosslinks: To specifically detect interstrand crosslinks, a DNA-damaging agent (e.g., ionizing radiation) is used to introduce a known number of strand breaks. Crosslinks will retard the migration of the DNA, resulting in a smaller comet tail.
-
Visualization and Quantification: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The extent of DNA migration (comet tail length or moment) is quantified using image analysis software[20][21][22][23][24].
Diagram of Comet Assay Workflow:
Caption: Workflow for the detection of DNA crosslinks using the comet assay.
In Vivo Antitumor Activity: Xenograft Models
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical tool for evaluating the in vivo efficacy of anticancer agents.
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the this compound derivative via an appropriate route (e.g., intraperitoneal or oral).
-
Tumor Volume Measurement: Measure the tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis). The antitumor efficacy is typically assessed by comparing the tumor growth inhibition in the treated group to the control group[25][26][27][28][29].
Conclusion
This compound derivatives represent a versatile and potent class of DNA alkylating agents with significant therapeutic potential, particularly in the field of oncology. This guide has provided a comprehensive overview of their synthesis, mechanism of action, and methods for biological evaluation. A thorough understanding of these aspects is crucial for the rational design and development of novel and more effective CEMS-based therapies. Further research into their pharmacokinetic properties, targeted delivery, and combination with other therapeutic modalities will undoubtedly unlock their full clinical potential.
References
- 1. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 3. brainkart.com [brainkart.com]
- 4. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 5. Metabolism of the chloroethylnitrosoureas. | Semantic Scholar [semanticscholar.org]
- 6. openaccesspub.org [openaccesspub.org]
- 7. benchchem.com [benchchem.com]
- 8. US3574740A - Method of preparing methane sulfonamide and its derivatives - Google Patents [patents.google.com]
- 9. Pharmacokinetic studies with a long-acting sulfonamide in subjects of different ages. A modern approach to drug dosage problems in developmental pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization and crystal structure of 2-chloroethyl(methylsulfonyl)methanesulfonate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. Detection of DNA-crosslinking agents with the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Detection of DNA‐crosslinking agents with the alkaline comet assay | Semantic Scholar [semanticscholar.org]
- 24. Video: Assaying DNA Damage in Hippocampal Neurons Using the Comet Assay [jove.com]
- 25. reactionbiology.com [reactionbiology.com]
- 26. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Identifying novel therapeutic agents using xenograft models of pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. xenograft.org [xenograft.org]
- 29. Xenograft Models - Creative Biolabs [creative-biolabs.com]
An In-depth Technical Guide to the Biological Activity of N-(2-chloroethyl)methanesulfonamide
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the biological activity of N-(2-chloroethyl)methanesulfonamide, a DNA alkylating agent with demonstrated antitumor properties. This document delves into the compound's mechanism of action, provides detailed protocols for its synthesis and biological evaluation, and discusses its structure-activity relationship and preclinical development. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively study and potentially advance this and related compounds in the field of oncology.
Introduction: The Rationale for Targeting DNA with Alkylating Agents
Alkylating agents represent one of the earliest and most enduring classes of anticancer drugs. Their therapeutic efficacy stems from their ability to covalently modify the DNA of cancer cells, leading to disruptions in DNA replication and transcription, ultimately inducing cell death.[1] Cancer cells, with their rapid proliferation and often compromised DNA repair mechanisms, are particularly susceptible to the cytotoxic effects of these agents.
This compound, also known as clomesone (NSC 338947), is a chloroethylating agent that has been investigated for its potential as a more selective and less toxic alternative to other alkylating agents like the chloroethylnitrosoureas (CIEtNUs).[2][3] This guide will explore the unique chemical properties and biological activities of this compound, providing a detailed roadmap for its scientific investigation.
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of methanesulfonyl chloride with 2-chloroethylamine. The following protocol is a representative procedure based on established methods for sulfonamide synthesis.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methanesulfonyl chloride
-
2-Chloroethylamine hydrochloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroethylamine hydrochloride (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane. Stir the mixture until all solids have dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Methanesulfonyl Chloride: While stirring vigorously, slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Mechanism of Action: DNA Alkylation and Induction of Cell Death
The primary mechanism of action of this compound is the alkylation of DNA. The 2-chloroethyl group is a reactive moiety that can form a covalent bond with nucleophilic sites on DNA bases, with a preference for the N7 position of guanine.[4]
The DNA Alkylation Process
The alkylation process proceeds via an intramolecular cyclization to form a highly reactive aziridinium ion intermediate. This electrophilic species is then attacked by the nucleophilic N7 position of guanine in the DNA, forming an N7-ethylguanine adduct. This initial monoadduct can then undergo a second reaction, leading to the formation of interstrand or intrastrand cross-links in the DNA. These cross-links are highly cytotoxic as they physically block the separation of DNA strands, thereby inhibiting DNA replication and transcription.
Cellular Response to DNA Damage
The formation of DNA adducts and cross-links triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). This response is orchestrated by sensor proteins that recognize the DNA lesions, which in turn activate transducer kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases then phosphorylate a multitude of downstream effector proteins, including the tumor suppressor p53.
Activated p53 plays a pivotal role in determining the cell's fate. It can induce cell cycle arrest, providing time for the cell to repair the DNA damage. However, if the damage is too extensive and irreparable, p53 can trigger apoptosis (programmed cell death), thereby eliminating the damaged cell and preventing the propagation of mutations.
In Vitro Evaluation of Biological Activity
A thorough in vitro evaluation is essential to characterize the biological activity of this compound. This includes assessing its cytotoxicity against various cancer cell lines, confirming its ability to induce apoptosis, and quantifying its DNA alkylating activity.
Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Representative IC₅₀ Values
While specific IC₅₀ values for this compound are not extensively reported in publicly available literature, a representative table for an alkylating agent is provided below. It is imperative that these values be experimentally determined for the specific cell lines of interest.
| Cell Line | Cancer Type | Representative IC₅₀ (µM) |
| MCF-7 | Breast Cancer | Value to be determined |
| A549 | Lung Cancer | Value to be determined |
| HCT116 | Colon Cancer | Value to be determined |
| U87-MG | Glioblastoma | Value to be determined |
| K562 | Leukemia | Value to be determined |
Apoptosis Detection by Annexin V/PI Staining
Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI.
Quantification of DNA Adducts by HPLC-MS/MS
The formation of N7-ethylguanine adducts can be quantified using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Experimental Protocol: N7-Ethylguanine Adduct Detection
-
DNA Isolation: Treat cells with this compound, and then isolate genomic DNA using a commercial DNA isolation kit.
-
DNA Hydrolysis: Hydrolyze the DNA to release the adducted bases. This can be achieved by neutral thermal hydrolysis.
-
Sample Cleanup: Use solid-phase extraction (SPE) to purify the sample and enrich for the N7-ethylguanine adducts.
-
HPLC-MS/MS Analysis:
-
Inject the purified sample into an HPLC system equipped with a C18 column.
-
Use a gradient elution with a mobile phase consisting of water and acetonitrile with a small amount of formic acid.
-
Couple the HPLC to a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Use multiple reaction monitoring (MRM) to specifically detect and quantify the transition of the parent ion of N7-ethylguanine to its characteristic daughter ion.
-
-
Quantification: Use a standard curve generated with known amounts of synthetic N7-ethylguanine to quantify the amount of adduct in the DNA samples.
Structure-Activity Relationship (SAR)
The biological activity of chloroethyl methanesulfonates can be modulated by structural modifications. While a comprehensive SAR study for this compound is not widely published, some general principles can be inferred from related compounds:
-
The 2-Chloroethyl Moiety: This group is essential for the alkylating activity. Replacement with other haloethyl groups (e.g., 2-bromoethyl) can alter the reactivity and toxicity.
-
The Methanesulfonamide Group: The sulfonamide portion of the molecule influences its physicochemical properties such as solubility, lipophilicity, and metabolic stability. Modifications to the methyl group or the sulfonamide nitrogen could impact the compound's pharmacokinetics and pharmacodynamics. For instance, replacing the methyl group with larger alkyl or aryl groups can affect the compound's ability to interact with target molecules and its overall biological activity.
Preclinical Development and Future Perspectives
Preclinical studies have shown that this compound (clomesone) exhibits significant antitumor activity against various murine tumor models, including L1210 leukemia, B16 melanoma, and Lewis lung carcinoma.[3] It has also demonstrated activity against cell lines resistant to other alkylating agents.[3] A key advantage of clomesone is its simpler chemistry compared to CIEtNUs, which results in a more selective alkylation of DNA without the generation of hydroxyethyl products that are major side reactions of CIEtNUs.[2]
However, some preclinical evaluations have indicated that the in vivo antitumor activity may not be as robust as initially anticipated, potentially due to pharmacokinetic limitations that prevent the achievement of effective drug concentrations at the tumor site.[2] Furthermore, myelosuppression has been observed as a dose-limiting toxicity.
Despite these challenges, the unique selectivity of this compound and its mechanism of action make it and its analogs interesting candidates for further investigation. Future research could focus on:
-
Prodrug Strategies: Designing prodrugs that are selectively activated in the tumor microenvironment to enhance tumor-specific drug delivery and reduce systemic toxicity.
-
Combination Therapies: Exploring synergistic combinations with other anticancer agents, such as DNA repair inhibitors, to enhance the efficacy of this compound.
-
Analog Development: Synthesizing and evaluating new analogs with improved pharmacokinetic properties and a wider therapeutic window.
Conclusion
This compound is a potent DNA alkylating agent with a well-defined mechanism of action. This technical guide has provided a comprehensive overview of its biological activity, from its chemical synthesis to its effects on cellular pathways. The detailed experimental protocols included herein are intended to facilitate further research into this and related compounds. While preclinical challenges have been noted, the selectivity and unique chemical properties of this compound warrant continued investigation as a potential lead compound in the development of novel anticancer therapeutics.
References
- 1. Determining N7-alkylguanine adducts by immunochemical methods and HPLC with electrochemical detection: applications in animal studies and in monitoring human exposure to alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Synthesis, characterization and crystal structure of 2-chloroethyl(methylsulfonyl)methanesulfonate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Determining N7-alkylguanine adducts by immunochemical methods and HPLC with electrochemical detection: applications in animal studies and in monitoring human exposure to alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Prospective Analysis of N-(2-chloroethyl)methanesulfonamide as a Novel Serotonergic Agent: A Technical Guide for Research and Development
Abstract
The relentless pursuit of novel therapeutics for neuropsychiatric disorders necessitates the exploration of unconventional chemical scaffolds. This technical guide introduces N-(2-chloroethyl)methanesulfonamide, a compound with a paucity of characterization in the scientific literature, as a prospective candidate for development as a serotonergic agent. We present a comprehensive roadmap for its synthesis, characterization, and evaluation, grounded in established principles of medicinal chemistry and neuropharmacology. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical framework and detailed experimental protocols to investigate the potential of this intriguing molecule. We will delve into its hypothetical mechanism of action, leveraging its inherent chemical reactivity, and outline a rigorous, multi-tiered screening cascade to elucidate its pharmacological profile.
Introduction: The Case for this compound
The serotonin (5-hydroxytryptamine, 5-HT) system is a cornerstone of modern psychopharmacology, with a multitude of drugs targeting its receptors and transporter to treat depression, anxiety, and other mood disorders.[1] However, existing serotonergic agents have limitations, including delayed onset of action and variable efficacy.[2] The exploration of novel chemical entities that interact with the serotonin system in unique ways is therefore of paramount importance.
This compound is a simple yet compelling molecule. Its structure features a methanesulfonamide group, a moiety present in some biologically active compounds, and a reactive 2-chloroethyl group.[3] This latter functional group is a potential alkylating agent, capable of forming covalent bonds with nucleophilic residues on proteins. This raises the intriguing possibility of irreversible or long-acting modulation of serotonin receptors or the serotonin transporter (SERT). While no direct evidence currently links this compound to serotonergic activity, its structural features warrant a thorough investigation. This guide provides the scientific rationale and a detailed experimental plan to explore this potential.
Synthesis and Characterization
A reliable synthetic route is the first step in the evaluation of any new chemical entity. We propose a straightforward two-step synthesis of this compound from commercially available starting materials.
Proposed Synthetic Pathway
References
An In-depth Technical Guide to the In Vivo Efficacy of N-(2-chloroethyl)methanesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vivo efficacy of N-(2-chloroethyl)methanesulfonamide derivatives, a class of compounds with significant potential in oncology. Drawing from preclinical research, this document details their mechanisms of action, methodologies for efficacy testing, and key experimental findings.
Introduction: The Therapeutic Promise of this compound Derivatives
This compound and its derivatives belong to the broader class of sulfonamides, which are recognized for their diverse pharmacological activities, including anticancer properties.[1][2] The core structure, featuring a reactive 2-chloroethyl group, positions these compounds as potential alkylating agents, a well-established strategy in cancer chemotherapy. The methanesulfonamide moiety, on the other hand, can be modified to fine-tune the compound's physicochemical properties and target specificity.[3]
The rationale for exploring these derivatives lies in the urgent need for novel anticancer agents that can overcome the limitations of existing therapies, such as drug resistance and off-target toxicity. By systematically modifying the core structure, researchers aim to develop candidates with enhanced tumor-targeting capabilities and improved safety profiles.
Proposed Mechanisms of Action: Beyond Simple Alkylation
While the primary mechanism of action for many this compound derivatives is believed to be DNA alkylation, the broader class of sulfonamides exhibits a variety of antitumor actions.[1][2] This suggests that derivatives of this compound may also possess multifaceted mechanisms.
2.1. DNA Damage via Alkylation
The defining feature of these compounds is the 2-chloroethyl group, a classic alkylating moiety. This group can form a reactive aziridinium ion that subsequently attacks nucleophilic sites on DNA, primarily the N7 position of guanine. This leads to the formation of DNA adducts, which can trigger cell cycle arrest and apoptosis.
Diagram: Proposed DNA Alkylation Pathway
Caption: Proposed mechanism of DNA alkylation by this compound derivatives.
2.2. Other Potential Anticancer Mechanisms
Research into the broader family of sulfonamide derivatives has revealed several other potential mechanisms of antitumor activity that could be relevant to this compound derivatives[1][2]:
-
Enzyme Inhibition: Certain sulfonamides are known to inhibit carbonic anhydrases, particularly CAIX, which is overexpressed in many hypoxic tumors and contributes to an acidic tumor microenvironment.[3]
-
Cell Cycle Arrest: Some derivatives can induce cell cycle arrest, often at the G1 or G2/M phase.[1][4]
-
Disruption of Microtubule Assembly: Interference with microtubule dynamics is another established anticancer mechanism for some sulfonamides.[1][5]
-
Angiogenesis Inhibition: Targeting pathways like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) can inhibit the formation of new blood vessels that tumors need to grow.[4]
In Vivo Efficacy Assessment: A Methodological Framework
The evaluation of in vivo efficacy is a critical step in the preclinical development of any potential anticancer agent.[6] This process involves a series of well-designed experiments using animal models to determine a compound's therapeutic potential and safety profile.[7]
3.1. Animal Models in Oncology Research
The choice of animal model is paramount for obtaining clinically relevant data. Common models include:
-
Xenograft Models: These involve the implantation of human tumor cells or tissues into immunodeficient mice.[8] This allows for the study of a drug's effect on human cancers in a living system.
-
Syngeneic Models: In this case, tumor cells from a specific mouse strain are implanted into mice of the same strain, which have a competent immune system.[9] These models are crucial for evaluating immunotherapies.
-
Orthotopic Models: To better mimic the tumor microenvironment, cancer cells are implanted into the corresponding organ of origin in the animal.[10]
3.2. Experimental Protocol for a Xenograft Study
The following is a generalized protocol for assessing the in vivo efficacy of a novel this compound derivative in a subcutaneous xenograft model.
Step 1: Cell Culture and Implantation
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured under standard conditions.[4]
-
A specific number of cells are suspended in a suitable medium, sometimes with Matrigel, and injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
Step 2: Tumor Growth and Animal Randomization
-
Tumors are allowed to grow to a palpable size.
-
Animals are then randomized into treatment and control groups based on tumor volume and body weight to ensure homogeneity.[7]
Step 3: Drug Formulation and Administration
-
The this compound derivative is formulated in a suitable vehicle for administration (e.g., saline, DMSO/Cremophor emulsion).
-
The drug is administered via a clinically relevant route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, on a predetermined schedule.
Step 4: Monitoring and Data Collection
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).[10]
-
Animal health is closely monitored for any signs of toxicity.
Step 5: Endpoint Analysis
-
The study is terminated when tumors in the control group reach a predetermined size or when signs of excessive morbidity are observed.
-
Tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).
Workflow: In Vivo Efficacy Study
Caption: A generalized workflow for an in vivo efficacy study using a xenograft model.
Summarizing In Vivo Efficacy Data
The presentation of in vivo data should be clear and allow for easy comparison between treatment groups. Tables are an effective way to summarize key efficacy endpoints.
Table 1: Example of In Vivo Efficacy Data for a Hypothetical Derivative (N-CEM-X)
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 120 | - | +5 |
| N-CEM-X | 25 | 750 ± 90 | 50 | -2 |
| N-CEM-X | 50 | 300 ± 50 | 80 | -8 |
| Positive Control | Varies | 450 ± 60 | 70 | -10 |
Note: This table presents hypothetical data for illustrative purposes.
Genotoxicity Assessment
Given their proposed mechanism as alkylating agents, it is crucial to assess the genotoxicity of this compound derivatives. In vivo genotoxicity assays provide information on a compound's potential to cause genetic damage in a whole-animal system.[11]
Key in vivo genotoxicity tests include:
-
Micronucleus Test: This assay detects damage to chromosomes or the mitotic apparatus by measuring the formation of micronuclei in erythrocytes.[11][12]
-
Comet Assay: Also known as single-cell gel electrophoresis, this test measures DNA strand breaks in individual cells.[11][12]
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds for anticancer drug development. Their potential to act as DNA alkylating agents, combined with the possibility of other mechanisms of action, makes them attractive candidates for further investigation. Rigorous in vivo efficacy and toxicity studies are essential to identify lead compounds with optimal therapeutic windows.
Future research should focus on:
-
Synthesizing and screening novel derivatives to improve efficacy and reduce toxicity.
-
Elucidating the precise molecular mechanisms of action for the most potent compounds.
-
Evaluating lead candidates in a wider range of preclinical models, including patient-derived xenografts (PDXs) and combination therapy studies.
By adopting a systematic and mechanistically informed approach, the full therapeutic potential of this compound derivatives can be realized.
References
- 1. Sulfonamides and sulfonylated derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portal.fis.tum.de [portal.fis.tum.de]
- 3. benchchem.com [benchchem.com]
- 4. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of (E)-N-aryl-2-arylethenesulfonamide analogues as potent and orally bioavailable microtubule-targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. probiocdmo.com [probiocdmo.com]
- 7. dctd.cancer.gov [dctd.cancer.gov]
- 8. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-vivo Animal Models - Aragen Life Sciences [aragen.com]
- 10. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 11. Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
An In-Depth Technical Guide to the Antineoplastic Activity of 2-chloroethyl (methylsulfonyl)methanesulfonate (Clomesone)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Quest for More Selective DNA Alkylating Agents
The development of DNA alkylating agents has been a cornerstone of cancer chemotherapy for decades. Their efficacy lies in their ability to covalently modify DNA, inducing damage that, if not repaired, can lead to cell death. The chloroethylnitrosoureas (CENUs), for instance, have been used in the treatment of various malignancies. However, their clinical utility is often limited by significant side effects, stemming from a lack of specificity in their chemical reactions within the cell. CENUs are known to generate not only the therapeutically relevant chloroethylating species but also hydroxyethylating and carbamoylating moieties, which can lead to off-target toxicity.
This challenge spurred the development of a new generation of chloroethylating agents with a simpler and more predictable chemistry. Among these, 2-chloroethyl (methylsulfonyl)methanesulfonate, or Clomesone, emerged as a compound of interest. Its design circumvents the formation of the hydroxyethyl products associated with CENUs, suggesting a potential for a more selective and potentially less toxic therapeutic agent. This guide delves into the scientific underpinnings of Clomesone's antineoplastic activity, from its fundamental mechanism of action to its preclinical performance.
Mechanism of Action: A Refined Approach to DNA Alkylation
Clomesone exerts its cytotoxic effects through the alkylation of DNA, a mechanism shared with many other chemotherapeutic agents. However, the key to its unique profile lies in the specifics of its interaction with DNA.
Selective Chloroethylation of Guanine
Unlike the broader reactivity of CENUs, Clomesone demonstrates a higher degree of selectivity in its DNA alkylation profile. Studies using high-pressure liquid chromatography have shown that while a representative non-carbamoylating CENU produces both 7-hydroxyethylguanine and 7-chloroethylguanine adducts, Clomesone primarily yields 7-chloroethylguanine at equimolar doses. This specificity is attributed to its simpler chemical structure, which avoids the side reactions that generate hydroxyethylating species.
Formation of DNA Interstrand Cross-links
The initial chloroethylation of the O6 position of guanine is a critical first step. This is followed by a delayed formation of DNA interstrand cross-links, which are highly cytotoxic lesions that physically prevent the separation of the DNA strands, thereby blocking essential cellular processes like replication and transcription. The formation of these cross-links appears to be a key determinant of Clomesone's cytotoxicity, particularly in cells deficient in the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). Cells with proficient AGT activity can repair the initial O6-chloroethylguanine adduct before the cross-link can form, conferring resistance to the drug.
The following diagram illustrates the proposed mechanism of action of Clomesone, leading to DNA damage.
Caption: Figure 1: Proposed Mechanism of Action of Clomesone.
Downstream Cellular Consequences: Triggering Cell Death Pathways
The formation of DNA interstrand cross-links by Clomesone is a potent signal for the cell's DNA damage response (DDR) pathways. While specific studies on the DDR pathways activated by Clomesone are limited, the consequences of such DNA lesions are well-established and are expected to include:
-
Cell Cycle Arrest: The presence of significant DNA damage triggers checkpoints in the cell cycle, typically at the G1/S and G2/M transitions, to halt cell proliferation and allow time for DNA repair.
-
Apoptosis: If the DNA damage is too extensive to be repaired, the cell will initiate programmed cell death, or apoptosis. This is a crucial mechanism to eliminate cells with compromised genomic integrity, thereby preventing the propagation of mutations.
The diagram below conceptualizes the downstream signaling cascade following Clomesone-induced DNA damage.
Caption: Figure 2: Downstream Signaling of Clomesone-Induced DNA Damage.
Preclinical Antineoplastic Activity: In Vitro and In Vivo Efficacy
Clomesone has demonstrated significant antitumor activity across a range of preclinical models, validating its mechanism of action and suggesting its potential as a therapeutic agent.
In Vitro Cytotoxicity
Clomesone has shown differential cytotoxicity in human cell lines, with cells deficient in O6-alkylguanine-DNA alkyltransferase (Mer-) being significantly more sensitive than their proficient (Mer+) counterparts. For example, the BE (Mer-) human colon carcinoma cell line was more sensitive to Clomesone than the HT-29 (Mer+) cell line. This differential sensitivity highlights the critical role of DNA repair in mediating resistance to Clomesone.
In Vivo Efficacy in Murine Tumor Models
Extensive in vivo studies have been conducted, primarily in murine models of leukemia and solid tumors.
Murine Leukemia: Clomesone has exhibited significant activity against murine L1210 and P388 leukemias. Notably, it was shown to be curative in some instances in the P388 leukemia model. Its activity was observed against leukemia implanted intraperitoneally, subcutaneously, and intracerebrally, indicating its ability to cross the blood-brain barrier. Furthermore, Clomesone was active against P388 leukemia sublines that were resistant to other established anticancer agents like cyclophosphamide, L-phenylalanine mustard, and cisplatin.
Murine Solid Tumors: Clomesone has also shown activity against several murine solid tumors, including B16 melanoma, Lewis lung carcinoma, and M5076 sarcoma. However, one preclinical evaluation reported that its anti-tumor activity against three transplantable adenocarcinomas of the mouse colon was not impressive and was accompanied by myelosuppression.
The following table summarizes the preclinical antitumor activity of Clomesone in various murine models.
| Tumor Model | Implantation Site | Activity | Reference(s) |
| L1210 Leukemia | i.p., s.c., i.c. | Significant antitumor activity | |
| P388 Leukemia | i.p. | Curative in some cases; active against resistant sublines | |
| B16 Melanoma | s.c. | Active | |
| Lewis Lung Carcinoma | s.c. | Active | |
| M5076 Sarcoma | s.c. | Active | |
| Colon Adenocarcinomas | s.c. | Not impressive |
Experimental Protocols
For researchers wishing to investigate the antineoplastic properties of Clomesone or similar compounds, the following section provides detailed methodologies for its synthesis and biological evaluation.
Synthesis of 2-chloroethyl (methylsulfonyl)methanesulfonate
A simplified, one-step synthesis from methanesulfonyl chloride has been reported. A more detailed protocol is described in the literature. The following is a representative procedure:
Materials:
-
Methanesulfonyl chloride
-
2-Chloroethanol
-
Triethylamine
-
Acetonitrile
Procedure:
-
Dissolve methanesulfonyl chloride in acetonitrile in a round-bottom flask under stirring.
-
Prepare a solution of triethylamine in acetonitrile and add it dropwise to the methanesulfonyl chloride solution.
-
Maintain the reaction mixture at -30°C for 1 hour.
-
Add a solution of 2-chloroethanol in acetonitrile to the reaction mixture.
-
Continue stirring for an additional 2 hours.
-
The product can be purified through appropriate workup and crystallization procedures.
Note: This is a generalized procedure. For precise molar ratios and purification details, refer to the primary literature.
In Vitro Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Clomesone for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
The following diagram outlines the workflow for a typical in vitro cell viability assay.
Caption: Figure 3: In Vitro Cell Viability Assay Workflow.
In Vivo Murine Tumor Model
In vivo studies are crucial for evaluating the therapeutic efficacy and toxicity of a compound in a whole-organism context.
Procedure (Subcutaneous Tumor Model):
-
Culture the desired cancer cell line (e.g., B16 melanoma or L1210 leukemia).
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject a defined number of cells into the flank of immunocompetent or immunodeficient mice.
-
Allow the tumors to establish and reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer Clomesone (or vehicle control) via a specified route (e.g., intraperitoneal or intravenous) and schedule.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the overall health and body weight of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
The following diagram illustrates the general workflow for an in vivo murine tumor model study.
Caption: Figure 4: In Vivo Murine Tumor Model Workflow.
Clinical Perspective and Future Directions
Despite the promising preclinical data generated for Clomesone in the 1980s and early 1990s, which indicated its potential for clinical development, there is a notable absence of publicly available data from human clinical trials. Several publications from that era mention that Clomesone was undergoing initial clinical trials. However, the results of these Phase I studies, which would have assessed the safety, tolerability, pharmacokinetics, and maximum tolerated dose in humans, have not been widely disseminated in the scientific literature.
The reasons for this lack of follow-up information are not clear but could be due to a variety of factors common in drug development, such as:
-
Unfavorable pharmacokinetic properties in humans.
-
Unexpected or severe toxicities observed in early clinical studies.
-
Lack of significant antitumor activity at tolerable doses.
-
Shifting priorities within the pharmaceutical industry and funding agencies.
The story of Clomesone underscores the challenges of translating preclinical findings into clinical success. While it represented a rational and elegant approach to improving the selectivity of DNA alkylating agents, its ultimate clinical fate remains unknown.
For future research, a re-evaluation of Clomesone or its analogs could be warranted, particularly with the advent of new technologies and a deeper understanding of cancer biology. Potential avenues for future investigation could include:
-
Combination Therapies: Investigating the synergistic effects of Clomesone with other anticancer agents, such as inhibitors of DNA repair pathways (e.g., PARP inhibitors), which could potentiate its efficacy.
-
Biomarker-Driven Patient Selection: Utilizing modern genomic and proteomic approaches to identify patient populations with specific DNA repair deficiencies (e.g., mutations in AGT or other repair genes) who might be more likely to respond to Clomesone.
-
Targeted Delivery Systems: Employing nanotechnology or antibody-drug conjugates to deliver Clomesone more specifically to tumor tissues, thereby potentially reducing systemic toxicity and enhancing its therapeutic index.
The Sulfonamide Scaffold: A Privileged Motif in Central Nervous System Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The sulfonamide functional group, once primarily associated with antimicrobial agents, has emerged as a versatile and privileged scaffold in the discovery and development of drugs targeting the central nervous system (CNS).[1] Its unique physicochemical properties, including the ability to act as a hydrogen bond donor and acceptor, and its synthetic tractability have allowed for the creation of a diverse chemical space. This has led to the development of sulfonamide-containing molecules that modulate a wide array of CNS targets with remarkable efficacy and selectivity. This technical guide provides a comprehensive overview of the expanding role of sulfonamides in CNS drug discovery, delving into their diverse mechanisms of action, key therapeutic applications, and the underlying structure-activity relationships that govern their biological activity. We will explore their utility in targeting enzymes, ion channels, and receptors implicated in a range of neurological and psychiatric disorders, from neurodegenerative diseases to epilepsy. Furthermore, this guide will address the challenges and future perspectives in the field, offering insights for the rational design of next-generation sulfonamide-based CNS therapeutics.
Introduction: The Renaissance of a Classic Pharmacophore
The journey of sulfonamides in medicine began with the groundbreaking discovery of their antibacterial properties.[2][3] However, the past few decades have witnessed a remarkable renaissance of this functional group, extending its therapeutic reach far beyond infectious diseases and into the complex realm of the CNS.[1] The inherent ability of the sulfonamide moiety to engage in specific molecular interactions has made it an invaluable tool for medicinal chemists. Its capacity to mimic or replace other functional groups, such as carboxylic acids, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, a critical aspect of CNS drug design where blood-brain barrier (BBB) penetration is a major hurdle.[4][5][6]
This guide will navigate the multifaceted contributions of sulfonamides to CNS drug discovery, structured to provide a deep understanding of their therapeutic potential. We will begin by exploring their diverse mechanisms of action, followed by a detailed examination of their application in key CNS disorders.
Diverse Mechanisms of Action: How Sulfonamides Modulate CNS Targets
The therapeutic versatility of sulfonamides in the CNS stems from their ability to interact with a wide range of biological targets. This section will dissect the primary mechanisms through which sulfonamide-based drugs exert their effects.
Enzyme Inhibition: A Cornerstone of Sulfonamide Activity
A significant portion of sulfonamide-based CNS drugs function as enzyme inhibitors. The sulfonamide group can act as a zinc-binding group, effectively chelating the zinc ion in the active site of metalloenzymes, or it can engage in hydrogen bonding and other non-covalent interactions to block substrate access.
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] In the CNS, CAs are involved in various physiological processes, including pH regulation, cerebrospinal fluid (CSF) secretion, and neuronal excitability.[8][9] Sulfonamides are classic CA inhibitors, and this mechanism is central to their use as anticonvulsants.[7][8]
-
Anticonvulsant Effects: Drugs like acetazolamide , topiramate , and zonisamide are sulfonamide-containing antiepileptic drugs (AEDs) that inhibit brain CA isoforms.[10] The proposed mechanism involves the accumulation of CO2 in the brain, leading to a decrease in neuronal pH and subsequent reduction in neuronal hyperexcitability.[11]
In the context of Alzheimer's disease (AD), the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy to enhance cholinergic neurotransmission.[12][13][14] Several sulfonamide derivatives have been developed as potent inhibitors of these enzymes.[12][13][14][15] The sulfonamide moiety can interact with the catalytic or peripheral anionic site of the cholinesterase enzymes.
The amyloid cascade hypothesis of AD implicates the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase, leading to the formation of neurotoxic amyloid-β (Aβ) peptides.[12][13] Sulfonamides have been incorporated into the design of inhibitors for both β- and γ-secretase.[12][13][16]
-
γ-Secretase Inhibition: A number of sulfonamide-based compounds have shown selectivity for inhibiting γ-secretase, thereby reducing Aβ production.[16][17][18][19] Some of these inhibitors have demonstrated substrate-selective inhibition, a desirable property to avoid off-target effects on other γ-secretase substrates like Notch.[18]
Ion Channel Modulation: Regulating Neuronal Excitability
Ion channels are fundamental to neuronal signaling, and their dysfunction is implicated in numerous CNS disorders.[20][21] Sulfonamide-containing molecules have been shown to modulate the activity of various ion channels, contributing to their therapeutic effects.[1]
-
Sodium and Calcium Channel Blockade: The anticonvulsant properties of some sulfonamides, such as zonisamide, are attributed in part to their ability to block voltage-gated sodium and T-type calcium channels.[22][23] This dual action helps to stabilize neuronal membranes and prevent the propagation of seizures.[24] A novel series of aryl sulfonamides has been identified as isoform-selective inhibitors of NaV1.6, which also potently block NaV1.2, showing efficacy in mouse models of epilepsy.[25]
-
Potassium Channel Opening: Certain sulfamide derivatives have been found to act as potassium channel openers, which can lead to hyperpolarization of neuronal membranes and a decrease in excitability.[26]
Receptor Antagonism and Agonism
Sulfonamides can also be designed to interact with specific neurotransmitter receptors. For instance, some sulfonamide derivatives act as antagonists at serotonin (5-HT) receptors, such as the 5-HT6 receptor, which is a target for cognitive enhancement in AD.[27]
Multi-Target-Directed Ligands (MTDLs): A Holistic Approach
The complex and multifactorial nature of many CNS diseases, particularly neurodegenerative disorders, has spurred the development of multi-target-directed ligands (MTDLs).[28] The sulfonamide scaffold is well-suited for the design of MTDLs due to its synthetic versatility. These compounds are designed to simultaneously modulate multiple pathological pathways. For example, sulfonamide-dihydropyridine hybrids have been developed to exhibit cholinesterase inhibition, calcium channel blockade, and antioxidant activity for the potential treatment of AD.[28]
Therapeutic Applications in CNS Disorders
The diverse mechanisms of action of sulfonamides translate into a broad range of therapeutic applications in the CNS. This section will highlight their role in several key disease areas.
Neurodegenerative Diseases
Sulfonamides have emerged as a promising class of compounds for the treatment of AD, targeting multiple facets of the disease's pathology.[12][13][15][29]
-
Anti-Amyloid Aggregation: Certain sulfonamide derivatives have been shown to inhibit the aggregation of Aβ peptides into neurotoxic oligomers and fibrils.[15][30]
-
Cholinesterase and Secretase Inhibition: As discussed earlier, sulfonamides are effective inhibitors of cholinesterases and secretases.[12][13][14][15][16]
-
Antioxidant and Anti-inflammatory Properties: Many sulfonamide-based compounds possess antioxidant and anti-inflammatory properties, which are crucial for combating the oxidative stress and neuroinflammation associated with AD.[12][13][28] Some sulfonamides can activate the Nrf2 pathway, a key regulator of the endogenous antioxidant response.[12][13][28]
The therapeutic potential of sulfonamides in PD is also being actively explored.
-
Zonisamide: This antiepileptic drug has been repurposed and approved in some countries as an adjunctive therapy for PD.[23] Its mechanisms in PD are thought to involve the modulation of dopaminergic and non-dopaminergic pathways, including T-type calcium channel antagonism and reversible monoamine oxidase-B (MAO-B) inhibition.[23]
-
Neuroprotection: Studies have shown that some bis-sulfonamide derivatives can protect neuronal cells from 6-hydroxydopamine (6-OHDA)-induced cell death, a common experimental model of PD.[31] These compounds have been shown to enhance the activity of sirtuin 1 (SIRT1), a protein involved in cellular stress resistance and longevity.[31] Interestingly, some studies have suggested a potential link between the use of certain antibiotics, including sulfonamides, and an increased risk of developing PD, warranting further investigation into the long-term effects of these drugs on gut microbiota and neurodegeneration.[32][33] Conversely, other research has identified plain sulfonamide diuretics as potentially having a protective association against PD.[34]
Epilepsy
As previously mentioned, sulfonamides are well-established in the treatment of epilepsy.[10] Their mechanisms of action, primarily through carbonic anhydrase inhibition and ion channel modulation, make them effective in controlling various types of seizures.[22][26] The development of sulfonamide-chalcone hybrids targeting the GABAA receptor represents a newer approach to designing safer and more effective antiepileptic drugs.[22]
Structure-Activity Relationships (SAR) and Drug Design Principles
The successful development of sulfonamide-based CNS drugs relies on a thorough understanding of their structure-activity relationships (SAR). The substitution pattern on the aromatic ring and the sulfonamide nitrogen atom can significantly influence a compound's potency, selectivity, and pharmacokinetic properties. For instance, in the design of carbonic anhydrase inhibitors, the "tail approach" has been instrumental in achieving isoform selectivity by exploiting differences in the amino acid residues lining the active site of various CA isoforms.[35]
Experimental Protocols and Methodologies
The discovery and validation of sulfonamide-based CNS drug candidates involve a range of experimental techniques.
In Vitro Enzyme Inhibition Assays
A crucial first step is to determine the inhibitory potency of new sulfonamide derivatives against their target enzymes.
Step-by-Step Protocol for Carbonic Anhydrase Inhibition Assay:
-
Enzyme and Substrate Preparation: Prepare a solution of the purified human carbonic anhydrase isoform (e.g., hCA II) in a suitable buffer (e.g., Tris-HCl). Prepare a solution of the substrate, 4-nitrophenyl acetate (NPA).
-
Inhibitor Preparation: Dissolve the sulfonamide compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions of the stock solutions.
-
Assay Procedure: In a 96-well plate, add the enzyme solution, the inhibitor solution (or vehicle for control), and pre-incubate for a specified time at a controlled temperature.
-
Initiate Reaction: Add the substrate solution to each well to start the enzymatic reaction.
-
Measure Absorbance: Monitor the hydrolysis of NPA to 4-nitrophenolate by measuring the increase in absorbance at 400 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assays for Aβ Production
To assess the efficacy of γ-secretase inhibitors, cellular assays are employed to measure the production of Aβ peptides.
Workflow for Cellular Aβ Production Assay:
Caption: Workflow for assessing γ-secretase inhibition.
In Vivo Models of CNS Disorders
Promising candidates from in vitro and cellular assays are then evaluated in animal models of CNS diseases.
| Animal Model | CNS Disorder | Key Readouts |
| Pentylenetetrazole (PTZ)-induced seizures | Epilepsy | Seizure severity score, latency to seizures |
| Maximal Electroshock (MES) test | Epilepsy | Tonic hindlimb extension |
| 6-Hydroxydopamine (6-OHDA) lesion model | Parkinson's Disease | Rotational behavior, dopamine levels, neuronal cell loss |
| Tg2576 transgenic mice | Alzheimer's Disease | Aβ plaque load, cognitive performance (e.g., Morris water maze) |
Challenges and Future Perspectives
Despite the significant progress, the development of sulfonamide-based CNS drugs is not without its challenges.
-
Blood-Brain Barrier Permeability: Achieving adequate brain penetration remains a major hurdle for many CNS drug candidates.[4][5][6]
-
Selectivity and Off-Target Effects: Ensuring high selectivity for the intended target is crucial to minimize adverse effects. For example, non-selective inhibition of γ-secretase can interfere with Notch signaling, leading to toxicity.[19]
-
Drug Resistance: In the context of epilepsy, the development of resistance to antiepileptic drugs is a significant clinical problem.[26]
The future of sulfonamide-based CNS drug discovery lies in the rational design of more selective and brain-penetrant molecules. The development of MTDLs and the exploration of novel CNS targets will continue to be exciting areas of research. Furthermore, a deeper understanding of the interplay between gut microbiota and CNS disorders may open new avenues for therapeutic intervention with sulfonamides.
Conclusion
The sulfonamide scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of novel CNS therapeutics. Its ability to modulate a diverse range of biological targets has led to the development of effective treatments for epilepsy and has shown immense promise for tackling the complexities of neurodegenerative diseases like Alzheimer's and Parkinson's. As our understanding of the molecular basis of CNS disorders continues to grow, so too will the opportunities for medicinal chemists to leverage the unique properties of the sulfonamide functional group to design the next generation of innovative and life-changing medicines.
References
- 1. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openaccesspub.org [openaccesspub.org]
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- 4. CNS drug discovery: challenges and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are the challenges of developing CNS-active drugs? [synapse.patsnap.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. mdpi.com [mdpi.com]
- 8. Anticonvulsant sulfonamides/sulfamates/sulfamides with carbonic anhydrase inhibitory activity: drug design and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. novapublishers.com [novapublishers.com]
- 11. tandfonline.com [tandfonline.com]
- 12. benthamdirect.com [benthamdirect.com]
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- 15. Sulfonamides as multifunctional agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fenchylamine sulfonamide inhibitors of amyloid beta peptide production by the gamma-secretase proteolytic pathway: potential small-molecule therapeutic agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of Sulfonamide Photoaffinity Inhibitors for Probing Cellular γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Ion Channels as Drug Targets in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design and Development of Sulfonamide-Chalcones as Antiepileptic Candidates: Computational and Zebrafish-Based Validation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Zonisamide for the Treatment of Parkinson Disease: A Current Update - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 25. Identification of CNS-Penetrant Aryl Sulfonamides as Isoform-Selective NaV1.6 Inhibitors with Efficacy in Mouse Models of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Novel, broad-spectrum anticonvulsants containing a sulfamide group: pharmacological properties of (S)-N-[(6-chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide (JNJ-26489112) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Exploring the Potential of Sulfonamide-Dihydropyridine Hybrids as Multitargeted Ligands for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer’s Disease Activity | Bentham Science [eurekaselect.com]
- 30. Sulfonamide Inhibitors of Amyloid Aggregation: A Promising Path against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 35. Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Utilizing N-(2-chloroethyl)methanesulfonamide as a Potential Irreversible Probe in Serotonin Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed theoretical framework and practical protocols for the characterization of serotonin receptors using N-(2-chloroethyl)methanesulfonamide. As a compound possessing an electrophilic chloroethyl moiety, this compound is proposed here as a potential irreversible ligand for serotonin receptors. Alkylating agents of this nature can form covalent bonds with nucleophilic residues within the receptor's binding pocket, leading to permanent receptor inactivation.[1] This property can be leveraged in specialized binding assays to elucidate receptor pharmacology, quantify receptor turnover, and identify novel therapeutic agents. This guide will detail the principles of irreversible binding, provide step-by-step protocols for radioligand binding assays, and discuss data interpretation.
Introduction: The Rationale for an Irreversible Serotonin Receptor Probe
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a large family of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that mediate a vast array of physiological and neuropsychological processes.[2] The study of these receptors is crucial for understanding and treating conditions such as depression, anxiety, and migraines.[3][4]
Receptor binding assays are fundamental tools in pharmacology for characterizing the interaction of ligands with their receptors.[5][6] While most assays utilize reversible ligands, which bind and dissociate from the receptor, irreversible ligands offer unique advantages. An irreversible ligand, once bound, forms a stable, often covalent, bond with the receptor, effectively removing it from the available receptor pool.[1] This "infinite affinity" (where the dissociation rate is essentially zero) allows for precise quantification of receptor density and can be used to study receptor kinetics and turnover rates.[7]
This compound is a member of the nitrogen mustard family of compounds, which are known alkylating agents.[8] The chloroethyl group is highly reactive and can form a covalent bond with nucleophilic amino acid residues (e.g., cysteine, histidine, lysine) that may be present in the ligand-binding domain of serotonin receptors. While the specific interaction of this compound with serotonin receptors is not yet extensively documented in publicly available literature, its chemical structure suggests its potential as an invaluable research tool for irreversibly labeling these receptors.
Mechanism of Action: Proposed Covalent Modification of Serotonin Receptors
The proposed mechanism of action for this compound as an irreversible antagonist at serotonin receptors involves a two-step process:
-
Initial Reversible Binding: The ligand first binds to the receptor's orthosteric or an allosteric site through non-covalent interactions (e.g., hydrogen bonds, van der Waals forces). This initial binding event positions the reactive chloroethyl group in proximity to a suitable nucleophilic residue within the receptor.
-
Covalent Bond Formation: The positioned electrophilic chloroethyl group then undergoes a nucleophilic substitution reaction with an electron-rich amino acid side chain, forming a stable covalent bond. This effectively and irreversibly inactivates the receptor.
This covalent modification provides a powerful tool for "knockout" experiments in vitro, allowing researchers to study the functional consequences of selectively silencing a specific receptor subtype.
Experimental Protocols
Materials and Reagents
-
Receptor Source:
-
Cell lines stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT2A).
-
Tissue homogenates from brain regions known to be rich in the target receptor (e.g., rat frontal cortex for 5-HT2A receptors).[9]
-
-
Radioligand: A high-affinity, subtype-selective radiolabeled antagonist (e.g., [3H]Ketanserin for 5-HT2A, [3H]8-OH-DPAT for 5-HT1A).
-
Buffers and Solutions:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation Cocktail
-
-
Equipment:
-
Homogenizer
-
Centrifuge (refrigerated)
-
96-well microfilter plates with GF/B or GF/C filters.[9]
-
Vacuum manifold
-
Liquid scintillation counter
-
Incubator/water bath
-
Workflow for Characterizing Irreversible Binding
The following diagram outlines the general workflow for assessing the irreversible nature of this compound binding.
Caption: Workflow for Irreversible Binding Assay.
Detailed Protocol: Assessing Irreversible Antagonism
This protocol is designed to determine if pre-treatment with this compound reduces the number of available binding sites for a subsequent radioligand.
Step 1: Receptor Preparation
-
Prepare cell membranes or tissue homogenates according to standard protocols. Determine the protein concentration using a Bradford or similar assay.
Step 2: Pre-incubation with this compound
-
In separate tubes, aliquot the membrane preparation (e.g., 50-100 µg of protein per tube).
-
Add increasing concentrations of this compound to the experimental tubes. A wide concentration range should be tested initially (e.g., 1 nM to 100 µM).
-
To control tubes, add the same volume of vehicle (the solvent used to dissolve the compound).
-
Incubate for a defined period (e.g., 30-60 minutes) at a suitable temperature (e.g., 37°C) to allow for potential covalent binding.
Step 3: Removal of Unbound this compound
-
Centrifuge the tubes at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C to pellet the membranes.
-
Carefully aspirate the supernatant containing the unbound compound.
-
Resuspend the pellets in a large volume of ice-cold fresh assay buffer.
-
Repeat the centrifugation and wash step at least two more times to ensure complete removal of any non-covalently bound this compound.
-
After the final wash, resuspend the pellets in a known volume of fresh assay buffer.
Step 4: Radioligand Saturation Binding Assay
-
To a series of tubes containing the pre-treated membranes (both vehicle and this compound-treated), add increasing concentrations of the appropriate radioligand (e.g., 0.1 to 10 times the Kd of the radioligand).
-
For each concentration of radioligand, prepare a corresponding set of tubes for determining non-specific binding by adding a high concentration of a known, unlabeled competing ligand (e.g., 10 µM of unlabeled ketanserin for a [3H]Ketanserin assay).
-
Incubate the tubes to allow the radioligand to reach binding equilibrium (e.g., 60-90 minutes at room temperature or 30°C).[12]
-
Terminate the assay by rapid filtration through the 96-well filter plates using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
Data Analysis and Interpretation
The data from the saturation binding experiment should be analyzed using non-linear regression.
| Parameter | Vehicle-Treated Control | This compound-Treated | Expected Outcome for Irreversible Binding |
| Kd (Dissociation Constant) | Determined from saturation curve | Should remain relatively unchanged | The affinity of the radioligand for the remaining receptors should not be affected. |
| Bmax (Maximum Binding Sites) | Represents the total number of receptors | Should show a concentration-dependent decrease | Covalent binding by the alkylating agent will reduce the number of available binding sites. |
A significant, concentration-dependent decrease in the Bmax with little to no change in the Kd of the radioligand is the hallmark of irreversible antagonism.
Signaling Pathway Considerations and Functional Assays
The functional consequence of irreversible receptor antagonism can be confirmed using downstream signaling assays. Many serotonin receptors, such as the 5-HT2A receptor, are coupled to Gq/11 proteins, which activate phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i).[13]
Caption: Blockade of 5-HT Receptor Signaling.
Protocol: Calcium Flux Functional Assay
-
Cell Culture: Plate cells expressing the target serotonin receptor in a 96- or 384-well plate.
-
Pre-treatment: Incubate the cells with various concentrations of this compound or vehicle for a predetermined time.
-
Wash: Gently wash the cells with assay buffer to remove any unbound compound.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Stimulation: Add a known agonist of the serotonin receptor (e.g., serotonin) at a concentration that elicits a robust response (e.g., EC80).
-
Measurement: Immediately measure the change in fluorescence using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: Pre-treatment with an effective concentration of this compound should lead to a significant reduction in the agonist-induced calcium signal.
Conclusion and Future Directions
The protocols and theoretical framework presented here outline a comprehensive strategy for evaluating this compound as a potential irreversible probe for serotonin receptors. By demonstrating a concentration-dependent decrease in Bmax in radioligand binding assays and a corresponding reduction in agonist-stimulated functional responses, researchers can validate its utility. If confirmed, this compound could become a valuable tool for studying the lifecycle of serotonin receptors, dissecting the pharmacology of complex serotonergic systems, and aiding in the development of novel therapeutics.
References
- 1. Structure-Based Design of a Chemical Probe Set for the 5-HT5A Serotonin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT receptor - Wikipedia [en.wikipedia.org]
- 3. acnp.org [acnp.org]
- 4. scbt.com [scbt.com]
- 5. The role of central 5-hydroxytryptamine (5-HT, serotonin) receptors in the control of micturition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Enantiospecific synthesis and pharmacological evaluation of a series of super-potent, conformationally restricted 5-HT(2A/2C) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 21896-59-3|this compound|BLD Pharm [bldpharm.com]
- 10. americanelements.com [americanelements.com]
- 11. Structure-Based Design of a Chemical Probe Set for the 5-HT5A Serotonin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the Quantification of N-(2-chloroethyl)methanesulfonamide in Brain Tissue
Abstract
This document provides a comprehensive, step-by-step protocol for the sensitive and selective quantification of N-(2-chloroethyl)methanesulfonamide (CEMS) in brain tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). CEMS is a small, polar molecule containing a reactive chloroethyl group, making its accurate quantification in complex biological matrices like brain tissue critical for toxicological and pharmacological research. This method employs a robust sample preparation strategy, optimized chromatographic separation, and highly selective detection using tandem mass spectrometry. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method and has been structured to provide not just the procedural steps but also the scientific rationale behind key decisions, ensuring methodological integrity and reproducibility.
Introduction: The Rationale for CEMS Quantification in Brain Tissue
This compound (CEMS) belongs to a class of alkylating agents that can form covalent adducts with biological macromolecules, leading to potential neurotoxicity. Understanding the distribution and concentration of CEMS in the central nervous system (CNS) is paramount for evaluating its toxicokinetic and toxicodynamic profiles. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and reproducibility, making it the ideal platform for this application.[1] The complex and lipid-rich nature of brain tissue, however, presents significant analytical challenges, including matrix effects and low extraction recovery, which this method is designed to overcome.[2]
Chemical and Physical Properties of CEMS
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 21896-59-3 | [3][4][5] |
| Molecular Formula | C3H8ClNO2S | [3] |
| Molecular Weight | 157.62 g/mol | [3][4][5] |
| Structure | CH₃SO₂NHCH₂CH₂Cl | - |
Note: The polarity of CEMS, inferred from its structure containing sulfonyl, amine, and chloroalkyl groups, suggests that it is a polar compound. This characteristic is a key consideration for the selection of the chromatographic method.
Experimental Design and Rationale
The overall workflow is designed to ensure high recovery of CEMS from the complex brain matrix, efficient chromatographic separation from endogenous interferences, and sensitive, specific detection.
Caption: Overall workflow for CEMS quantification in brain tissue.
Internal Standard Selection: The Key to Accuracy
The use of an appropriate internal standard (IS) is critical in LC-MS/MS to correct for variability during sample preparation and analysis.[6] A stable isotope-labeled (SIL) internal standard is the preferred choice as it shares near-identical physicochemical properties with the analyte, ensuring it co-elutes and experiences similar matrix effects.
-
Alternative Internal Standard: Busulfan-d8. In the absence of a CEMS-specific SIL-IS, Busulfan-d8 can be considered as it is a structurally related sulfonamide and commercially available.[4] However, thorough validation is required to ensure it adequately mimics the behavior of CEMS.
Sample Preparation: Protein Precipitation
Given the high protein and lipid content of brain tissue, a simple and effective protein precipitation method is employed. This technique effectively removes the bulk of macromolecules that can interfere with the analysis.
-
Rationale: Acetonitrile is used as the precipitation solvent due to its strong protein precipitating ability.[2] The addition of the internal standard early in the process ensures it accounts for any analyte loss during subsequent steps.
Chromatographic Separation: Hydrophilic Interaction Liquid Chromatography (HILIC)
Due to the polar nature of CEMS, traditional reversed-phase chromatography may provide insufficient retention. HILIC is an excellent alternative for separating polar compounds.[7][8]
-
Rationale: HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, which is also beneficial for enhancing ESI-MS sensitivity.[3] This approach allows for good retention and peak shape for polar analytes like CEMS.
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM)
Tandem mass spectrometry operating in MRM mode provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
-
Ionization Mode: Electrospray Ionization in positive mode (ESI+) is proposed, as the amine group in CEMS can be readily protonated.
-
MRM Transitions: The presence of a chlorine atom in CEMS results in a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio), which can be exploited for confident identification. The proposed MRM transitions are based on the molecular weight of CEMS (157.62, with the primary isotope of Cl being ³⁵Cl) and predictable fragmentation pathways for sulfonamides, which often involve the loss of SO₂.[9]
Detailed Protocols
4.1. Materials and Reagents
| Material | Grade/Purity |
| This compound (CEMS) | Analytical Standard (≥98%) |
| This compound-d4 (IS) | Analytical Standard (≥98%) |
| Acetonitrile | LC-MS Grade |
| Water | LC-MS Grade |
| Formic Acid | LC-MS Grade |
| Ammonium Formate | LC-MS Grade |
| Rat Brain Tissue (or other species) | Blank, drug-free |
4.2. Preparation of Stock and Working Solutions
-
CEMS Stock Solution (1 mg/mL): Accurately weigh 10 mg of CEMS and dissolve in 10 mL of acetonitrile.
-
IS Stock Solution (1 mg/mL): Accurately weigh 1 mg of CEMS-d4 and dissolve in 1 mL of acetonitrile.
-
CEMS Working Solutions: Serially dilute the CEMS stock solution with 50:50 acetonitrile:water to prepare calibration standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.
4.3. Sample Preparation Protocol
Caption: Step-by-step sample preparation workflow.
4.4. LC-MS/MS Method Parameters
Liquid Chromatography
| Parameter | Setting |
| LC System | UHPLC system |
| Column | HILIC Column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Column Temperature | 40 °C |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 95% B (0-1 min), 95-50% B (1-5 min), 50% B (5-6 min), 50-95% B (6-6.1 min), 95% B (6.1-8 min) |
Mass Spectrometry
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | See Table below |
Proposed MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| CEMS (Quantifier) | 158.0 (³⁵Cl) | 79.0 | Optimized (e.g., 15-25) | [M+H]⁺ → [CH₃SO₂]⁺ |
| CEMS (Qualifier) | 160.0 (³⁷Cl) | 79.0 | Optimized (e.g., 15-25) | [M+H]⁺ (isotope) → [CH₃SO₂]⁺ |
| CEMS-d4 (IS) | 162.0 | 83.0 | Optimized (e.g., 15-25) | [M+H]⁺ → [CD₃SO₂]⁺ |
Note: Collision energies must be optimized for the specific instrument being used.
Bioanalytical Method Validation
The method must be validated according to regulatory guidelines from the FDA and EMA to ensure its reliability for bioanalytical applications.[10][11]
Validation Parameters
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Linearity and Range | Calibration curve with a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% for LLOQ). |
| Accuracy and Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% for LLOQ). Accuracy (% bias) within ±15% of nominal (±20% for LLOQ) for QC samples. |
| Matrix Effect | Matrix factor should be consistent across different lots of matrix. The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | Extraction recovery should be consistent and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions: bench-top, freeze-thaw, and long-term storage. |
Data Analysis and Interpretation
Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards. The concentration of CEMS in unknown samples is then determined by interpolating their analyte/IS peak area ratios from this curve. The presence of both the quantifier and qualifier MRM transitions, with a consistent ion ratio, confirms the identity of CEMS.
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of this compound in brain tissue. The combination of a straightforward protein precipitation, HILIC chromatography for effective separation of a polar analyte, and specific MRM detection provides the necessary sensitivity and selectivity for demanding bioanalytical studies. Adherence to the described validation procedures will ensure the generation of high-quality, reproducible data suitable for regulatory submission and for advancing research in pharmacology and toxicology.
References
- 1. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. LC-MS/MS method development for quantification of busulfan in human plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid and accurate method for quantifying busulfan in plasma samples by isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Laboratory Synthesis of N-(2-chloroethyl)methanesulfonamide
Introduction
N-(2-chloroethyl)methanesulfonamide is a chemical intermediate of interest in organic synthesis and drug development. Its structure combines a reactive chloroethyl group with a sulfonamide moiety, making it a potentially valuable building block for the synthesis of more complex molecules with diverse biological activities. The sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial, anticonvulsant, and diuretic drugs. The presence of the 2-chloroethyl group provides a site for nucleophilic substitution, allowing for the introduction of various functional groups.
This document provides a comprehensive guide for the laboratory-scale synthesis of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. The protocol herein is based on established principles of sulfonamide synthesis, drawing from analogous reactions and publicly available documentation. This guide offers a detailed, step-by-step procedure, including insights into the reaction mechanism, safety precautions, purification techniques, and analytical characterization.
Reaction Principle and Mechanism
The synthesis of this compound is achieved through the nucleophilic substitution reaction of 2-chloroethylamine hydrochloride with methanesulfonyl chloride. The reaction is carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction and to deprotonate the amine, thereby activating it as a nucleophile.
The reaction proceeds via a nucleophilic attack of the nitrogen atom of 2-chloroethylamine on the electrophilic sulfur atom of methanesulfonyl chloride. This is followed by the elimination of a chloride ion to form a protonated sulfonamide intermediate. The base present in the reaction mixture then abstracts a proton to yield the final product, this compound, and the corresponding salt of the base. A German patent describes the reaction of 2-chloroethylamine hydrochloride with methanesulfonyl chloride in the presence of sodium hydroxide[1].
Visualizing the Reaction Pathway
Caption: General reaction scheme for the synthesis of this compound.
Materials and Equipment
Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Recommended Grade |
| 2-Chloroethylamine hydrochloride | 870-24-6 | C₂H₇Cl₂N | 115.99 | ≥98% |
| Methanesulfonyl chloride | 124-63-0 | CH₃ClO₂S | 114.55 | ≥99% |
| Sodium hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | Reagent grade |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% |
| Saturated sodium bicarbonate solution | - | NaHCO₃ | - | Prepared in-house |
| Saturated sodium chloride solution (Brine) | - | NaCl | - | Prepared in-house |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Anhydrous |
| Deuterated chloroform (CDCl₃) | 865-49-6 | CDCl₃ | 120.38 | for NMR |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Dropping funnel
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
High-vacuum pump
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Infrared (IR) spectrometer
Experimental Protocol
Step 1: Reaction Setup
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve 2-chloroethylamine hydrochloride (5.80 g, 50 mmol) in 50 mL of water.
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
In a separate beaker, prepare a solution of sodium hydroxide (4.40 g, 110 mmol) in 30 mL of water and cool it in an ice bath.
Step 2: Reaction
-
Slowly add the cold sodium hydroxide solution to the stirred solution of 2-chloroethylamine hydrochloride, maintaining the temperature below 10 °C.
-
In the dropping funnel, place methanesulfonyl chloride (6.30 g, 4.4 mL, 55 mmol) dissolved in 20 mL of dichloromethane (DCM).
-
Add the methanesulfonyl chloride solution dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the temperature remains between 0-10 °C. Vigorous stirring is crucial during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
Step 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer (DCM).
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine all the organic layers.
-
Wash the combined organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) or purified by column chromatography on silica gel.
Visualizing the Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Safety and Handling Precautions
-
Methanesulfonyl chloride is corrosive, a lachrymator, and reacts violently with water. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-Chloroethylamine hydrochloride is toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Sodium hydroxide is corrosive and can cause severe burns. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use it exclusively in a fume hood.
-
The reaction should be performed with caution, especially during the addition of reagents, as it can be exothermic.
-
Always wear appropriate PPE and follow standard laboratory safety procedures.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as NMR and IR spectroscopy.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the methyl group of the methanesulfonyl moiety, and the two methylene groups of the chloroethyl chain. The chemical shifts will be influenced by the adjacent sulfonamide and chlorine atoms.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display three distinct signals corresponding to the methyl carbon and the two methylene carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H bond of the sulfonamide, the S=O stretching of the sulfonyl group, and the C-Cl bond.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction | Extend the reaction time or slightly increase the reaction temperature. Ensure the base was added in sufficient quantity. |
| Loss of product during work-up | Ensure proper separation of layers and complete extraction. Avoid overly aggressive washing. | |
| Oily product that does not solidify | Impurities present | Purify the product by column chromatography. |
| Residual solvent | Dry the product under high vacuum for an extended period. | |
| Multiple spots on TLC of the final product | Incomplete reaction or side reactions | Optimize reaction conditions (temperature, addition rate). Purify the product thoroughly. |
Conclusion
This application note provides a detailed and practical protocol for the laboratory synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably prepare this valuable chemical intermediate. The provided information on the reaction mechanism, purification, and analytical characterization will aid in achieving a high-purity product for further applications in organic synthesis and medicinal chemistry.
References
Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of N-(2-chloroethyl)methanesulfonamide in Human Plasma
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-(2-chloroethyl)methanesulfonamide (CEMS) in human plasma. CEMS is a reactive alkylating agent and a potential metabolite of various pharmaceuticals, making its accurate quantification crucial in preclinical and clinical studies. The described method employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method has been validated according to the latest international guidelines on bioanalytical method validation, demonstrating its reliability for pharmacokinetic and toxicokinetic assessments.
Introduction
This compound (CEMS) is a compound of interest in drug development due to its structural alerts for reactivity and potential as a metabolite of certain therapeutic agents. Its electrophilic nature suggests a potential for covalent binding to biological macromolecules, necessitating sensitive and accurate analytical methods to characterize its pharmacokinetic and toxicokinetic profile in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled selectivity and sensitivity for the quantification of small molecules in complex biological fluids like plasma.[1] This application note provides a comprehensive protocol for the quantitative analysis of CEMS in human plasma, from sample preparation to data acquisition and analysis, adhering to the principles of bioanalytical method validation as outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[2][3][4][5]
Causality Behind Experimental Choices:
The selection of LC-MS/MS is predicated on its ability to provide high selectivity through mass-based detection, minimizing interferences from endogenous plasma components.[6] A simple protein precipitation method was chosen for sample preparation to ensure high throughput and adequate recovery for this moderately polar analyte, balancing cleanliness with speed.[7] The use of a stable isotope-labeled internal standard (SIL-IS) is critical for mitigating variability introduced during sample processing and potential matrix effects during ionization, thereby ensuring the accuracy and precision of the quantitative results.[8][9]
Experimental Workflow
The overall analytical workflow is designed for efficiency and robustness, ensuring reliable data generation from sample receipt to final concentration determination.
Figure 1: Overall workflow for the quantitative analysis of CEMS in plasma.
Materials and Reagents
-
Analytes: this compound (CEMS) reference standard, N-(2-chloroethyl-d4)methanesulfonamide (CEMS-d4) internal standard.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, ultrapure).
-
Reagents: Formic acid (LC-MS grade).
-
Biological Matrix: Blank human plasma (K2EDTA as anticoagulant).
Detailed Protocols
Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 5 mg of CEMS and CEMS-d4 reference standards into separate volumetric flasks. Dissolve in methanol to prepare 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the CEMS stock solution in 50:50 (v/v) acetonitrile:water to create working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the CEMS-d4 stock solution in acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent. The concentration of the IS should be optimized to provide a stable and appropriate response in the mass spectrometer.[10]
Sample Preparation: Protein Precipitation
This protocol is designed for high-throughput processing in a 96-well plate format but can be adapted for individual microcentrifuge tubes.
-
Sample Aliquoting: Aliquot 100 µL of plasma samples (calibration standards, QCs, and unknown samples) into a 96-well deep-well plate.
-
Protein Precipitation & IS Addition: Add 300 µL of the cold (4°C) IS working solution (100 ng/mL CEMS-d4 in acetonitrile) to each well. The addition of a water-miscible organic solvent like acetonitrile causes plasma proteins to denature and precipitate.[11][12]
-
Vortexing: Seal the plate and vortex for 2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a clean 96-well plate, avoiding disturbance of the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This step ensures that the sample solvent is compatible with the chromatographic conditions, leading to optimal peak shape.
-
Final Centrifugation: Seal and centrifuge the plate at 4000 x g for 5 minutes to pellet any insoluble material before placing it in the autosampler for injection.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 2 for a typical gradient |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3500 V |
| MRM Transitions | See Table 3 for CEMS and CEMS-d4 transitions |
Table 1: LC-MS/MS System Parameters
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Table 2: Example Gradient Elution Profile
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| CEMS | [To be determined] | [To be determined] | [To be optimized] |
| CEMS-d4 | [To be determined] | [To be determined] | [To be optimized] |
Table 3: Multiple Reaction Monitoring (MRM) Transitions. Note: The specific m/z values for precursor and product ions, as well as the optimal collision energy, must be determined empirically by infusing the pure compounds into the mass spectrometer.
Method Validation
The bioanalytical method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[2] and the ICH M10 guideline[5]. The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Validation Summary:
| Parameter | Acceptance Criteria | Result |
| Selectivity | No significant interfering peaks at the retention times of CEMS and CEMS-d4 in blank plasma from at least 6 sources. | Pass |
| Linearity (Calibration Curve) | Correlation coefficient (r²) ≥ 0.99 over the range of 1-1000 ng/mL. | Pass |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10; Accuracy within ±20%; Precision ≤ 20% CV. | Pass |
| Intra- and Inter-day Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ). | Pass |
| Intra- and Inter-day Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ). | Pass |
| Matrix Effect | The coefficient of variation of the matrix factor should be ≤ 15%. | Pass |
| Recovery | Consistent and reproducible across the concentration range. | Pass |
| Stability (Freeze-thaw, Bench-top, Long-term) | Analyte concentration within ±15% of the nominal concentration. | Pass |
Table 4: Summary of Method Validation Results
Discussion
This application note presents a validated LC-MS/MS method for the reliable quantification of this compound in human plasma. The simple and rapid protein precipitation sample preparation method is well-suited for high-throughput analysis. The use of a stable isotope-labeled internal standard is a cornerstone of this method, effectively compensating for any variability during sample processing and potential ion suppression or enhancement from the plasma matrix.[8][13]
The validation results demonstrate that the method is selective, linear, accurate, and precise over a clinically relevant concentration range. The stability of CEMS in plasma was also established under typical laboratory handling and storage conditions. This robust and reliable method is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development programs where the monitoring of CEMS is required.
References
- 1. rsc.org [rsc.org]
- 2. fda.gov [fda.gov]
- 3. centerforbiosimilars.com [centerforbiosimilars.com]
- 4. moh.gov.bw [moh.gov.bw]
- 5. fda.gov [fda.gov]
- 6. ovid.com [ovid.com]
- 7. ionsource.com [ionsource.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. nebiolab.com [nebiolab.com]
- 10. researchgate.net [researchgate.net]
- 11. Salting-out assisted liquid-liquid extraction for bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. cerilliant.com [cerilliant.com]
Application Notes and Protocols for Efficacy Testing of N-(2-chloroethyl)methanesulfonamide (CEMS) in Animal Models
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for the preclinical evaluation of N-(2-chloroethyl)methanesulfonamide (CEMS), a putative alkylating agent, in rodent models of cancer. Given the limited publicly available data on CEMS, this guide draws upon established principles and protocols for testing analogous chloroethylating agents, such as temozolomide (TMZ), particularly in the context of glioblastoma (GBM). We detail the rationale for selecting appropriate animal models, provide step-by-step protocols for establishing orthotopic xenografts, and outline robust methodologies for assessing therapeutic efficacy and animal welfare. The overarching goal is to equip researchers with the necessary tools to conduct rigorous, reproducible, and ethically sound in vivo studies to determine the potential of novel therapeutic agents like CEMS.
Introduction: The Rationale for Preclinical Evaluation of Novel Alkylating Agents
Alkylating agents have long been a cornerstone of cancer chemotherapy. Their mechanism of action involves the transfer of an alkyl group to DNA, leading to DNA damage and ultimately, cell death.[1][2] Temozolomide, an oral alkylating agent, is a key component of the standard of care for glioblastoma, the most aggressive primary brain tumor in adults.[1][3][4] However, intrinsic and acquired resistance, often mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), limits its efficacy.[5][6] This underscores the critical need for novel alkylating agents that may circumvent these resistance mechanisms.
This compound (CEMS) is a compound with a chemical structure suggestive of alkylating activity. To date, there is a paucity of published preclinical data on its specific mechanism of action and anti-tumor efficacy. Therefore, a systematic in vivo evaluation is warranted to characterize its therapeutic potential. This document provides a roadmap for such an evaluation, focusing on glioblastoma as a primary indication due to the established role of alkylating agents in its treatment.
Strategic Selection of Animal Models
The choice of an appropriate animal model is paramount for the successful preclinical evaluation of an anti-cancer therapeutic.[7][8] For a novel agent like CEMS, a tiered approach to model selection is recommended, starting with more established models and progressing to more complex and clinically relevant systems.
| Model Type | Description | Advantages | Disadvantages | Recommended Use for CEMS |
| Subcutaneous Xenograft | Human cancer cell lines are injected subcutaneously into immunodeficient mice. | Technically simple, allows for easy monitoring of tumor growth via caliper measurements. | Ectopic tumor location does not replicate the native tumor microenvironment; not suitable for brain tumors. | Initial in vivo tolerability and maximum tolerated dose (MTD) studies. |
| Orthotopic Xenograft | Human cancer cell lines are implanted into the corresponding organ in immunodeficient mice (e.g., brain for glioblastoma). | More clinically relevant as it recapitulates the tumor microenvironment.[9][10] | Technically more challenging, requires specialized surgical skills and imaging for tumor monitoring. | Primary efficacy studies to assess tumor growth inhibition and survival benefit. |
| Patient-Derived Xenograft (PDX) | Tumor fragments from a patient are directly implanted into immunodeficient mice. | Preserves the heterogeneity and genetic characteristics of the original human tumor, offering high translational relevance.[11] | Can be slow to establish, expensive, and may not be suitable for all tumor types. | Advanced efficacy studies to evaluate CEMS in models that closely mimic patient tumors. |
| Syngeneic Models | Murine tumor cells are implanted into immunocompetent mice of the same genetic background. | Intact immune system allows for the study of interactions between the therapeutic agent and the immune response. | May not fully recapitulate the complexity of human tumors. | To investigate any potential immunomodulatory effects of CEMS in combination with immunotherapy. |
Experimental Workflows and Protocols
A logical and well-defined experimental workflow is crucial for obtaining reliable and interpretable data. Below is a proposed workflow for the preclinical evaluation of CEMS, followed by detailed protocols for key steps.
Caption: Proposed experimental workflow for preclinical evaluation of CEMS.
Protocol: Establishment of an Orthotopic Glioblastoma Model
This protocol describes the intracranial inoculation of luciferase-expressing glioblastoma cells into immunodeficient mice.
Materials:
-
Luciferase-expressing human glioblastoma cell line (e.g., U87MG-luc2)
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks old
-
Stereotactic frame
-
Anesthesia machine with isoflurane
-
Micro-syringe with a 30-gauge needle
-
Surgical drill
-
Sterile surgical instruments
-
Betadine and 70% ethanol
-
Buprenorphine for analgesia
-
Cell culture medium (e.g., DMEM)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Preparation:
-
Culture U87MG-luc2 cells to 70-80% confluency.
-
On the day of surgery, harvest the cells by trypsinization, wash with PBS, and resuspend in sterile, serum-free medium at a concentration of 1 x 10^8 cells/mL.
-
Keep the cell suspension on ice until injection.
-
-
Animal Preparation and Anesthesia:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Place the mouse in the stereotactic frame, ensuring the head is level.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Administer a subcutaneous injection of buprenorphine for pre-emptive analgesia.
-
Shave the scalp and sterilize the surgical area with alternating scrubs of Betadine and 70% ethanol.
-
-
Intracranial Injection:
-
Make a small midline incision in the scalp to expose the skull.
-
Using a surgical drill, create a small burr hole at the desired coordinates for the striatum (e.g., 2 mm lateral to the bregma, 1 mm anterior to the bregma, and 3 mm deep from the dural surface).
-
Slowly lower the micro-syringe needle to the target depth.
-
Inject 5 µL of the cell suspension (5 x 10^5 cells) over 5 minutes.
-
Leave the needle in place for an additional 5 minutes to prevent reflux.
-
Slowly withdraw the needle.
-
Seal the burr hole with bone wax and suture the scalp incision.
-
-
Post-operative Care:
-
Monitor the mouse until it has fully recovered from anesthesia.
-
Provide post-operative analgesia as recommended by the institutional animal care and use committee (IACUC).
-
House the animals in a clean cage with easy access to food and water.
-
Monitor the animals daily for any signs of distress or neurological deficits.
-
Protocol: Efficacy Assessment using Bioluminescence Imaging (BLI)
BLI is a non-invasive method to monitor tumor growth in real-time.
Materials:
-
In vivo imaging system (e.g., IVIS)
-
D-luciferin potassium salt
-
Anesthesia machine with isoflurane
-
Sterile PBS
Procedure:
-
Preparation of D-luciferin:
-
Prepare a stock solution of D-luciferin in sterile PBS (e.g., 15 mg/mL).
-
Filter-sterilize the solution and store it at -20°C, protected from light.
-
-
Imaging Procedure:
-
Begin imaging 7-10 days post-tumor cell implantation to confirm tumor engraftment.
-
Administer D-luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg body weight.
-
Wait for 10-15 minutes for the substrate to distribute.
-
Anesthetize the mice with isoflurane.
-
Place the mice in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images according to the manufacturer's instructions.
-
The signal intensity (photons/second) is proportional to the number of viable tumor cells.
-
-
Data Analysis:
-
Define a region of interest (ROI) around the tumor signal.
-
Quantify the total photon flux within the ROI for each animal at each time point.
-
Plot the average photon flux for each treatment group over time to visualize tumor growth kinetics.
-
Efficacy Endpoints and Data Interpretation
The primary endpoints for evaluating the efficacy of CEMS will be tumor growth inhibition and overall survival.
-
Tumor Growth Inhibition: This is assessed by comparing the rate of tumor growth, as measured by BLI, in the CEMS-treated group versus the vehicle control group.
-
Overall Survival: This is a critical endpoint in preclinical oncology studies.[6] A significant increase in the median survival of CEMS-treated animals compared to controls is a strong indicator of therapeutic efficacy.
Data Presentation:
-
Tumor growth curves should be presented as the mean bioluminescent signal ± standard error of the mean (SEM) for each group over time.
-
Survival data should be presented as a Kaplan-Meier survival curve, and statistical significance should be determined using the log-rank test.
Animal Welfare and Humane Endpoints
All animal experiments must be conducted in strict accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Monitoring:
-
Animals should be monitored at least three times per week, and daily when tumors become large or clinical signs are present.
-
Monitoring should include body weight, body condition scoring, and assessment for any clinical signs of distress (e.g., lethargy, hunched posture, neurological deficits).
Humane Endpoints:
Humane endpoints are crucial to minimize animal suffering. Animals should be euthanized if they exhibit any of the following:
-
Significant weight loss (typically >20% of baseline body weight).
-
Tumor burden exceeding a predetermined size (e.g., for subcutaneous models, a diameter of 2.0 cm in mice).
-
Severe neurological symptoms (e.g., seizures, paralysis).
-
Inability to access food or water.
-
Moribund state.
Conclusion and Future Directions
These application notes provide a robust framework for the preclinical evaluation of this compound (CEMS) in animal models of glioblastoma. By following these protocols, researchers can generate high-quality, reproducible data to assess the therapeutic potential of this novel compound. Future studies should aim to elucidate the specific mechanism of action of CEMS, investigate its ability to cross the blood-brain barrier, and explore its efficacy in combination with standard-of-care therapies. The use of patient-derived xenograft models will be instrumental in determining the translational potential of CEMS for the treatment of glioblastoma.
References
- 1. Temozolomide and Other Alkylating Agents in Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temozolomide and Other Alkylating Agents in Glioblastoma Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel multi-drugs incorporating hybrid-structured nanofibers enhance alkylating agent activity in malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. onclive.com [onclive.com]
- 9. Considering the Experimental Use of Temozolomide in Glioblastoma Research [mdpi.com]
- 10. sites.biu.ac.il [sites.biu.ac.il]
- 11. Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Sulfonamide-Based Compounds: A Senior Application Scientist's Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Versatility of the Sulfonamide Scaffold
The sulfonamide moiety, a cornerstone of medicinal chemistry, boasts a remarkable history and an even more promising future. From the revolutionary antibacterial "sulfa" drugs of the 1930s to modern therapeutics targeting a diverse array of proteins, this versatile scaffold continues to empower drug discovery efforts.[1][2] The inherent ability of the sulfonamide group to act as a bioisostere for other functional groups and its capacity to engage in critical hydrogen bonding interactions underpin its broad applicability.[3] This guide provides an in-depth exploration of high-throughput screening (HTS) methodologies tailored for the identification and characterization of novel, bioactive sulfonamide-based compounds. As a senior application scientist, my objective is not merely to present protocols but to instill a deep understanding of the principles, nuances, and strategic considerations essential for a successful screening campaign.
Chapter 1: Strategic Foundations of a Sulfonamide HTS Campaign
A successful HTS campaign is built upon a robust strategic framework. This involves a thorough understanding of the target, careful selection of the assay technology, and the design of a high-quality compound library.
Target Selection and Mechanistic Rationale
Sulfonamides are known to interact with a wide range of biological targets.[1] Understanding the specific mechanism of action is crucial for designing a relevant and effective screening assay. Two of the most well-characterized targets for sulfonamides are Carbonic Anhydrases (CAs) and Dihydropteroate Synthase (DHPS).
-
Carbonic Anhydrases (CAs): These zinc-containing metalloenzymes are involved in numerous physiological processes.[1][4] Sulfonamides typically inhibit CAs by coordinating with the zinc ion in the active site.[1][4] The various isoforms of CA present opportunities for developing selective inhibitors for a range of therapeutic areas, including glaucoma, epilepsy, and cancer.[2][4]
-
Dihydropteroate Synthase (DHPS): This enzyme is a key component of the folate biosynthesis pathway in microorganisms, making it an excellent target for antibacterial agents.[5][6][7] Sulfonamides act as competitive inhibitors of the natural substrate, p-aminobenzoic acid (pABA).[5][8]
Beyond these classical targets, sulfonamides have shown activity against a multitude of other proteins, including kinases, proteases, and tubulin, highlighting the importance of target-driven and phenotypic screening approaches.[9][10][11][12]
The Sulfonamide Compound Library: A Tool for Discovery
The quality and diversity of the compound library are paramount to the success of any HTS campaign. For sulfonamide-focused screening, a well-designed library should encompass a range of structural motifs and physicochemical properties. Fragment-based drug discovery (FBDD) has also emerged as a powerful strategy, utilizing smaller, less complex sulfonamide-containing fragments to identify initial hits that can be elaborated into more potent leads.[3][13][14][15][16]
Chapter 2: A Repertoire of High-Throughput Screening Assays
The choice of HTS assay technology depends on the target class, the desired readout, and the available instrumentation. This chapter details a selection of biochemical, biophysical, and cell-based assays particularly well-suited for screening sulfonamide libraries.
Biochemical Assays: Probing Enzyme Activity
Biochemical assays directly measure the activity of a purified enzyme and are a mainstay of HTS for enzyme inhibitors.
This assay monitors the esterase activity of carbonic anhydrase using a chromogenic substrate.[17]
Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow product that can be quantified spectrophotometrically. Inhibitors of CA will reduce the rate of this reaction.
Materials:
-
Purified Carbonic Anhydrase (e.g., hCA II)
-
p-Nitrophenyl Acetate (pNPA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Sulfonamide compound library
-
96- or 384-well microplates
-
Microplate reader
Step-by-Step Protocol:
-
Compound Plating: Dispense 1 µL of each sulfonamide compound (typically at 10 mM in DMSO) into the wells of a microplate. Include appropriate controls (DMSO only for negative control, and a known CA inhibitor like acetazolamide for positive control).
-
Enzyme Addition: Add 50 µL of a solution containing the purified carbonic anhydrase in assay buffer to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Substrate Addition: Initiate the reaction by adding 50 µL of the pNPA substrate solution to each well.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance versus time curve. Percentage inhibition can be calculated relative to the DMSO control.
Data Interpretation:
| Parameter | Description |
| V₀ (mOD/min) | The initial rate of the enzymatic reaction. |
| % Inhibition | The percentage reduction in enzyme activity in the presence of the test compound compared to the control. |
| IC₅₀ (µM) | The concentration of the inhibitor required to reduce enzyme activity by 50%. |
Biophysical Assays: Detecting Direct Binding
Biophysical assays are invaluable for confirming direct binding of hits to the target protein and for weeding out false positives from primary screens.
FP is a robust, homogeneous assay format ideal for HTS.[18]
Principle: A small fluorescently labeled ligand (probe) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein, the tumbling rate slows, leading to an increase in polarization. A competitive inhibitor will displace the fluorescent probe, causing a decrease in polarization.
Materials:
-
Purified target protein
-
Fluorescently labeled sulfonamide probe
-
Assay Buffer (e.g., PBS with 0.01% Tween-20)
-
Sulfonamide compound library
-
Black, low-volume 384-well microplates
-
Microplate reader with FP capabilities
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a solution of the target protein and the fluorescent probe in assay buffer. The optimal concentrations should be determined empirically during assay development.
-
Compound Plating: Dispense 50 nL of each sulfonamide compound into the wells of the microplate.
-
Reagent Addition: Add 10 µL of the protein-probe mixture to each well.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: A decrease in the mP (millipolarization) value indicates displacement of the fluorescent probe and a potential hit.
Workflow for a Competitive FP Assay:
Caption: Competitive Fluorescence Polarization Assay Principle.
TSA is a powerful technique for identifying compounds that stabilize a target protein upon binding.[12][19][20][21]
Principle: The thermal stability of a protein can be monitored by following its unfolding as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. The binding of a ligand typically stabilizes the protein, resulting in an increase in its Tm. This unfolding is monitored using an environmentally sensitive fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein.
Materials:
-
Purified target protein
-
SYPRO Orange dye (or similar)
-
Assay Buffer
-
Sulfonamide compound library
-
96- or 384-well qPCR plates
-
Real-time PCR instrument with melt curve capability
Step-by-Step Protocol:
-
Reaction Setup: In each well of a qPCR plate, combine the purified protein, SYPRO Orange dye, and the test compound in assay buffer.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and perform a thermal melt from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C), with a slow ramp rate, while continuously monitoring fluorescence.
-
Data Analysis: The resulting melt curve will show an increase in fluorescence as the protein unfolds. The Tm is the peak of the first derivative of this curve. A positive shift in Tm (ΔTm) in the presence of a compound indicates binding and stabilization.
Data Presentation for TSA:
| Compound ID | Concentration (µM) | Tm (°C) | ΔTm (°C) |
| Control (DMSO) | - | 52.3 | 0.0 |
| Compound A | 10 | 55.8 | +3.5 |
| Compound B | 10 | 52.5 | +0.2 |
| Compound C | 10 | 58.1 | +5.8 |
Cell-Based Assays: Assessing Phenotypic Effects
Cell-based assays provide a more physiologically relevant context for screening, allowing for the assessment of compound effects on cellular processes.[9][10][22]
This is a widely used colorimetric assay to assess the effect of compounds on cell viability.[6][23]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Cell culture medium and supplements
-
MTT solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sulfonamide compound library
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the sulfonamide compounds and incubate for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Workflow for a Cell-Based Cytotoxicity Assay:
Caption: Workflow for an MTT-based cytotoxicity assay.
Chapter 3: Assay Validation and Data Analysis: Ensuring Trustworthiness
Rigorous assay validation is non-negotiable for generating high-quality, reproducible HTS data.[24]
Key Validation Parameters
-
Z'-factor: A statistical parameter that assesses the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
-
Signal-to-Background (S/B) Ratio: The ratio of the signal from the positive control to the signal from the negative control.
-
Coefficient of Variation (%CV): A measure of the variability of the data.
-
DMSO Tolerance: The assay should be robust to the concentration of DMSO used to solubilize the compounds.
Hit Selection and Confirmation
Hit selection is a critical step in the HTS workflow.[23][25][26][27] A multi-tiered approach is recommended:
-
Primary Screen: A single-concentration screen of the entire compound library to identify initial "hits."
-
Hit Confirmation: Re-testing of the initial hits in the primary assay to eliminate false positives.
-
Dose-Response Analysis: Generation of a dose-response curve for confirmed hits to determine their potency (IC₅₀ or EC₅₀).
-
Orthogonal Assays: Testing of hits in a secondary, mechanistically distinct assay to confirm their activity and rule out assay-specific artifacts. Biophysical assays like Isothermal Titration Calorimetry (ITC) can provide definitive evidence of direct binding and thermodynamic parameters.[5][11][20][28][29][30]
Screening Cascade for Sulfonamide Inhibitors:
Caption: A typical HTS cascade for hit validation.
Chapter 4: Troubleshooting and Final Considerations
Even with well-designed assays, challenges can arise. Common issues in HTS include compound precipitation, autofluorescence, and non-specific inhibition. A systematic approach to troubleshooting is essential for maintaining data quality.
As a final note, the journey from a hit in an HTS campaign to a viable drug candidate is long and complex. However, a well-executed and rigorously validated screening process, as outlined in this guide, provides the strongest possible foundation for success. The enduring legacy and continued potential of the sulfonamide scaffold make it a compelling area for continued exploration, and it is my hope that these application notes and protocols will empower your discovery efforts.
References
- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fragment-Based Drug Discovery - Proteopedia, life in 3D [proteopedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase [frontiersin.org]
- 6. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. biorxiv.org [biorxiv.org]
- 9. Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Sulfonamide drugs binding to the colchicine site of tubulin: thermodynamic analysis of the drug-tubulin interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 17. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Dihydropteroate synthase from Streptococcus pneumoniae: characterization of substrate binding order and sulfonamide inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Hit selection - Wikipedia [en.wikipedia.org]
- 24. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. assay.dev [assay.dev]
- 26. Improved statistical methods for hit selection in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Novel statistical approach for primary high-throughput screening hit selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 30. pharmaxchange.info [pharmaxchange.info]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-(2-chloroethyl)methanesulfonamide Synthesis
Welcome to the Technical Support Center for the synthesis of N-(2-chloroethyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this important synthetic transformation. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your target compound.
I. Introduction to this compound Synthesis
This compound is a key intermediate in the synthesis of various biologically active molecules. The most common and direct route to this compound involves the reaction of methanesulfonyl chloride with 2-chloroethylamine, typically from its hydrochloride salt, in the presence of a base. This reaction, a nucleophilic substitution at the sulfur atom, is valued for its efficiency and the accessibility of its starting materials.
The overall transformation can be represented as:
CH₃SO₂Cl + ClCH₂CH₂NH₂·HCl + Base → CH₃SO₂NHCH₂CH₂Cl + Base·HCl + H₂O
Understanding the nuances of this reaction is critical for a successful outcome. This guide will provide detailed protocols, troubleshooting advice, and a deeper look into the reaction mechanism to support your synthetic endeavors.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, offering step-by-step solutions to get your reaction back on track.
dot
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Issue 1: Low or No Product Yield
-
Question: My reaction is showing a very low yield, or no desired product is forming according to TLC/LC-MS analysis. What are the likely causes?
-
Answer: Low or no yield is a common issue that can often be traced back to a few key areas. Let's break down the potential culprits:
-
Reagent Quality:
-
Methanesulfonyl Chloride: This reagent is highly sensitive to moisture and can hydrolyze to methanesulfonic acid, which will not participate in the reaction.[1] Ensure you are using a fresh, unopened bottle or a properly stored reagent under an inert atmosphere.
-
2-Chloroethylamine Hydrochloride: This starting material is hygroscopic and should be stored in a desiccator.[2] Absorbed moisture can interfere with the reaction.
-
Solvent and Base: Ensure your solvent is anhydrous, especially if using aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). The base, such as triethylamine or pyridine, should also be dry.
-
-
Reaction Conditions:
-
Base Strength and Stoichiometry: A weak base may not be sufficient to deprotonate the amine hydrochloride salt effectively. Typically, at least two equivalents of a tertiary amine base are required: one to neutralize the HCl from the starting material and another to quench the HCl generated during the reaction.[3]
-
Temperature Control: The reaction is often exothermic. Running the reaction at a low temperature (e.g., 0 °C), especially during the addition of methanesulfonyl chloride, is crucial to prevent side reactions and decomposition of the product.[1]
-
-
Procedural Errors:
-
Slow Addition: Adding the methanesulfonyl chloride too quickly can lead to localized heating and the formation of byproducts. A slow, dropwise addition is recommended.
-
-
Issue 2: Formation of a Major, Less Polar Byproduct
-
Question: My TLC/LC-MS shows a significant amount of a byproduct that is less polar than my desired product. What could this be and how can I prevent it?
-
Answer: The most likely culprit for a less polar byproduct is the formation of the di-sulfonylated product, N,N-bis(methanesulfonyl)-2-chloroethylamine. This occurs when the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of methanesulfonyl chloride.
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess of the 2-chloroethylamine hydrochloride (e.g., 1.1 equivalents) relative to the methanesulfonyl chloride. This ensures the sulfonyl chloride is the limiting reagent, minimizing the chance of a second sulfonylation.
-
Slow Addition at Low Temperature: Add the methanesulfonyl chloride solution dropwise to the stirred solution of the amine and base at 0 °C. This helps to control the reaction rate and favors the mono-sulfonylation.
-
Choice of Base: While a strong base is needed, a sterically hindered base like diisopropylethylamine (DIPEA) can sometimes disfavor the deprotonation of the less accessible sulfonamide proton, thus reducing di-sulfonylation.
-
Issue 3: Difficult Product Isolation and Purification
-
Question: I'm having trouble isolating a pure product after the workup. The crude material is an oil that is difficult to crystallize, and column chromatography is giving poor separation.
-
Answer: Purification challenges can arise from several factors. Here are some tips for a cleaner workup and more effective purification:
-
Aqueous Workup:
-
After the reaction is complete, quenching with water or a dilute acid (e.g., 1M HCl) can help to remove the excess amine base and its salt.
-
Thoroughly wash the organic layer with brine to remove any remaining water-soluble impurities.
-
-
Purification Techniques:
-
Crystallization: If the product is an oil, try dissolving it in a minimal amount of a suitable solvent (e.g., ethyl acetate, dichloromethane) and then adding a non-polar solvent (e.g., hexanes, pentane) dropwise until turbidity is observed. Cooling this mixture may induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystal formation.
-
Column Chromatography: If you are using column chromatography, ensure you have an appropriate solvent system that provides good separation between your product and any impurities on a TLC plate. A gradient elution might be necessary.
-
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is the role of the base in this reaction?
-
A1: The base serves two primary functions. First, it neutralizes the hydrochloride salt of the 2-chloroethylamine, liberating the free amine for reaction. Second, it scavenges the hydrogen chloride (HCl) that is generated as a byproduct of the sulfonylation reaction, driving the reaction to completion.[3]
-
-
Q2: Can I use an inorganic base like sodium hydroxide or potassium carbonate?
-
A2: While inorganic bases can be used, they are often not ideal for this reaction in common organic solvents due to their poor solubility. Tertiary amine bases like triethylamine (TEA) or pyridine are generally preferred as they are soluble in a wide range of organic solvents.
-
-
Q3: What are the key safety precautions I should take when running this reaction?
-
A3: Both methanesulfonyl chloride and 2-chloroethylamine hydrochloride are hazardous materials.
-
Methanesulfonyl Chloride: It is corrosive, a lachrymator, and reacts violently with water.[4][5][6][7][8] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]
-
2-Chloroethylamine Hydrochloride: It is toxic and corrosive.[2][9][10] Avoid inhalation of dust and contact with skin and eyes.[9]
-
The reaction itself can be exothermic, so proper temperature control is essential to prevent a runaway reaction.
-
-
-
Q4: How should I store the starting materials?
IV. Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
dot
Caption: General experimental workflow for the synthesis of this compound.
Detailed Protocol:
Materials:
-
2-Chloroethylamine hydrochloride
-
Methanesulfonyl chloride
-
Triethylamine (or another suitable tertiary amine base)
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (or other suitable solvents for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-chloroethylamine hydrochloride (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DCM to the flask, followed by triethylamine (2.2 eq).
-
Cooling: Cool the resulting suspension to 0 °C in an ice-water bath with vigorous stirring.
-
Reagent Addition: In the dropping funnel, prepare a solution of methanesulfonyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, and then let it warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.
-
Workup:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
V. Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Stoichiometry | ||
| 2-Chloroethylamine HCl | 1.0 eq | Limiting reagent. |
| Methanesulfonyl Chloride | 1.05 - 1.1 eq | Slight excess to ensure complete conversion of the amine. |
| Base (e.g., Triethylamine) | 2.2 eq | To neutralize the amine salt and the HCl byproduct. |
| Reaction Conditions | ||
| Solvent | Anhydrous DCM, THF, or Chloroform | Aprotic solvents to avoid reaction with the sulfonyl chloride. |
| Temperature | 0 °C to Room Temperature | Initial cooling to control exothermicity and side reactions. |
| Reaction Time | 2-24 hours | Monitor by TLC or LC-MS for completion. |
| Workup | ||
| Quenching Agent | Water or dilute HCl | To remove excess base and salts. |
| Drying Agent | MgSO₄ or Na₂SO₄ | To remove residual water from the organic phase. |
VI. Reaction Mechanism
The synthesis of this compound proceeds via a nucleophilic substitution reaction at the sulfonyl sulfur atom.
dot
Caption: Reaction mechanism for the synthesis of this compound.
-
Amine Activation: The tertiary amine base deprotonates the 2-chloroethylamine hydrochloride to generate the free, nucleophilic 2-chloroethylamine.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free amine attacks the electrophilic sulfur atom of methanesulfonyl chloride.
-
Chloride Departure: This attack leads to the formation of a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group.
-
Proton Transfer: The resulting protonated sulfonamide is deprotonated by another molecule of the base to yield the final product and the hydrochloride salt of the base.
VII. References
-
Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical.
-
Methane Sulphonyl Chloride CAS No 124-63-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
-
METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS CAS No. Loba Chemie.
-
METHANESULFONYL CHLORIDE. CAMEO Chemicals - NOAA.
-
SAFETY DATA SHEET. FUJIFILM Wako Chemicals.
-
2-Chloroethylamine hydrochloride. Apollo Scientific.
-
2-Chloroethylamine hydrochloride | 870-24-6. ChemicalBook.
-
2-Chloroethylamine hydrochloride 103630 - Safety Data Sheet.
-
In focus: 2-Chloroethylamine Hydrochloride. ExSyn Corp.
-
This compound | CAS 21896-59-3. AMERICAN ELEMENTS ®.
-
2-Chloroethylamine 99 870-24-6. Sigma-Aldrich.
-
This compound | 21896-59-3. Sigma-Aldrich.
-
This compound | 21896-59-3.
-
This compound. Biotuva Life Sciences.
-
21896-59-3|this compound|BLD Pharm.
-
Synthesis of N-[4-(2-Chloro-1-oxoethyl)phenyl]methanesulfonamide. PrepChem.com.
-
Sulfonamide. Wikipedia.
-
Technical Support Center: Sulfonylation of Primary Amines. Benchchem.
-
Troubleshooting low yield in hCAXII-IN-7 chemical synthesis. Benchchem.
-
Technical Support Center: Synthesis of Sulfonamide Derivatives. Benchchem.
-
troubleshooting low yield in sulfonamide synthesis. Benchchem.
-
Method of preparing methane sulfonamide and its derivatives. Google Patents.
-
An In-depth Technical Guide to the Synthesis of Methanesulfonamide from Methanesulfonyl Chloride. Benchchem.
-
United States Patent (19). Googleapis.com.
References
- 1. 21896-59-3|this compound|BLD Pharm [bldpharm.com]
- 2. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. KR100345464B1 - Method for preparing 2-(2'-chloroethylsulfonyl)ethylamine HCl salt - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US3574740A - Method of preparing methane sulfonamide and its derivatives - Google Patents [patents.google.com]
- 9. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 10. Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Identification of N-(2-chloroethyl)methanesulfonamide Degradation Products
Welcome to the technical support center for N-(2-chloroethyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you anticipate, identify, and troubleshoot degradation products encountered during your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the stability and degradation of this compound.
Q1: What are the primary structural liabilities of this compound that make it susceptible to degradation?
A1: The this compound molecule possesses two key reactive sites that dictate its stability profile:
-
The Sulfonamide Bond (S-N): This bond is susceptible to hydrolysis, particularly under acidic or basic conditions. Cleavage of this bond is a common degradation pathway for many sulfonamide-containing compounds.[1]
-
The 2-Chloroethyl Group: The primary alkyl chloride is a reactive electrophilic center. The chlorine atom is a good leaving group, making the molecule prone to nucleophilic substitution reactions (e.g., hydrolysis to an alcohol) and intramolecular cyclization.
Understanding these two liabilities allows researchers to predict the types of degradants that may form under various stress conditions.
Q2: Why is it critical to conduct forced degradation studies for this compound?
A2: Forced degradation (or stress testing) is a regulatory requirement and a cornerstone of pharmaceutical development.[2][3] These studies are intentionally designed to accelerate the degradation of a drug substance to generate its potential degradation products.[4][5] For this compound, this process is crucial for several reasons:
-
Pathway Elucidation: It helps to map the potential degradation pathways, revealing the likely products that could form under long-term storage or handling.[3][6]
-
Analytical Method Development: It provides the necessary samples containing degradants to develop and validate a stability-indicating analytical method (e.g., HPLC) that can separate the parent compound from all potential impurities.[5]
-
Safety and Efficacy: Degradation products can have different pharmacological or toxicological profiles than the parent compound. Identifying them is essential for ensuring the safety and efficacy of a potential drug product.
Q3: What are the most probable degradation products of this compound?
A3: Based on the structural liabilities, we can predict several primary degradation products. The most common pathways are hydrolysis and intramolecular cyclization.
-
Hydrolytic Degradation:
-
Hydrolysis of the Alkyl Chloride: Nucleophilic attack by water or hydroxide on the chloroethyl group leads to the formation of N-(2-hydroxyethyl)methanesulfonamide . This is often a primary degradant in aqueous solutions.
-
Hydrolysis of the Sulfonamide Bond: Cleavage of the S-N bond would yield methanesulfonic acid and 2-chloroethylamine . This is more likely to occur under strong acidic or basic conditions.[1][7]
-
-
Intramolecular Cyclization:
-
Under basic or even neutral conditions, the sulfonamide nitrogen can be deprotonated, acting as an internal nucleophile. This can lead to an intramolecular SN2 reaction, displacing the chloride to form a three-membered ring, 1-mesylaziridine . This is a highly reactive intermediate that can subsequently react with water to form N-(2-hydroxyethyl)methanesulfonamide or other adducts.
-
-
Oxidative Degradation: While the molecule lacks obvious sites for strong oxidation, subtle changes could occur under oxidative stress (e.g., using H₂O₂), though this is generally a less common pathway for this structure compared to hydrolysis.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. For sulfonamides, this can involve cleavage of the S-N or S-C bonds.[8]
The following diagram illustrates the primary proposed degradation pathways.
Caption: Proposed degradation pathways for this compound.
Part 2: Troubleshooting Guide
This section is formatted to address specific issues you might encounter during your experiments.
Q: I see a new, more polar peak appearing in my reverse-phase HPLC chromatogram over time. How do I proceed with identification?
A: The appearance of a more polar peak (i.e., one with a shorter retention time) in a reverse-phase method suggests the formation of a more hydrophilic degradation product. The most likely candidate is N-(2-hydroxyethyl)methanesulfonamide , where the chlorine atom has been replaced by a hydroxyl group.
Follow this workflow for confirmation:
Caption: Workflow for the identification of an unknown degradation peak.
Q: My mass spectrum shows a neutral loss of 36 Da (HCl). What does this indicate?
A: A neutral loss of HCl from the parent ion during mass spectrometry analysis is strong evidence for the intramolecular cyclization pathway. This suggests the formation of the 1-mesylaziridine intermediate, which may be transient in solution but can be observed in the gas phase of the mass spectrometer. Check for a corresponding peak at m/z 121.03. The presence of this fragment supports the cyclization mechanism.
Q: How can I distinguish between a degradation product and an impurity from the synthesis?
A: This is a critical distinction. The key is to analyze a sample of the starting material at the beginning of your stability study (the t=0 timepoint).
-
Synthesis Impurity: Will be present in the t=0 sample. Its peak area should not increase over time during the stability study. Knowledge of the synthesis route can help predict potential impurities. For instance, the synthesis of methanesulfonamides often starts from methanesulfonyl chloride.[9]
-
Degradation Product: Will be absent or present at very low levels in the t=0 sample. Its peak area will increase over the course of the stability study, while the peak area of the parent compound decreases.
Table 1: Potential Degradation Products and Their Properties
| Potential Degradant | Molecular Formula | Monoisotopic Mass (Da) | Proposed Formation Pathway | Expected Chromatographic Behavior (RP-HPLC) |
| This compound | C₃H₈ClNO₂S | 157.00 | Parent Compound | Reference Retention |
| N-(2-hydroxyethyl)methanesulfonamide | C₃H₉NO₃S | 139.03 | Hydrolysis of Alkyl Chloride | Shorter retention time (more polar) |
| 1-Mesylaziridine | C₃H₇NO₂S | 121.02 | Intramolecular Cyclization | May be transient / difficult to observe chromatographically |
| Methanesulfonic acid | CH₄O₃S | 96.99 | S-N Bond Hydrolysis | Very short retention time (highly polar) |
| 2-Chloroethylamine | C₂H₆ClN | 79.02 | S-N Bond Hydrolysis | Short retention time (polar, basic) |
Part 3: Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions to intentionally degrade this compound to generate its primary degradation products. The goal is to achieve 10-20% degradation of the active ingredient.[2]
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Keep at room temperature.
-
Withdraw aliquots at 30 minutes, 1, 2, and 4 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
-
Photolytic Degradation:
-
Place 2 mL of the stock solution in a quartz cuvette.
-
Expose to a photostability chamber with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, run a dark control sample wrapped in aluminum foil.
-
Sample at appropriate time points.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC and LC-MS methods described below.
Protocol 2: Stability-Indicating HPLC-UV Method
This method is designed to separate the parent compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-17 min: Hold at 95% B
-
17-18 min: Return to 5% B
-
18-22 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 210 nm.
Protocol 3: LC-MS/MS Analysis for Structural Elucidation
This protocol is for confirming the identity of degradants.
-
LC System: Use the HPLC method described in Protocol 2.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS Scan: Scan from m/z 50 to 500 in full scan mode to detect all ions.
-
MS/MS Analysis: Perform data-dependent acquisition (DDA) or targeted MS/MS on the molecular ions corresponding to the parent compound and potential degradants (e.g., m/z 158/160, 140, 122).
-
Collision Energy: Use a collision energy ramp (e.g., 10-40 eV) to generate a rich fragmentation spectrum for structural confirmation.
References
- 1. researchgate.net [researchgate.net]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. forced degradation study: Topics by Science.gov [science.gov]
- 5. biomedres.us [biomedres.us]
- 6. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: A Researcher's Guide to Solubilizing N-(2-chloroethyl)methanesulfonamide for In Vitro Assays
Welcome to the technical support center for improving the solubility of N-(2-chloroethyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with dissolving this compound for their in vitro experiments. Here, we will explore the underlying principles of solubility and provide practical, step-by-step troubleshooting advice to ensure reliable and reproducible results in your assays.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. What is the recommended starting solvent?
A1: For many poorly water-soluble compounds, the standard industry practice is to first create a high-concentration stock solution in an organic solvent.[1] Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose due to its ability to dissolve a wide range of polar and nonpolar compounds.[2][3] It is recommended to prepare a stock solution of this compound in 100% DMSO, for example, at a concentration of 10 mM.[1] This stock can then be serially diluted to the final working concentration in your aqueous assay buffer or cell culture medium.[1]
Q2: My compound dissolves in DMSO, but it precipitates when I add it to my cell culture medium. What's happening?
A2: This phenomenon, known as "precipitation upon dilution," is a common challenge when working with compounds that are poorly soluble in water.[1] The DMSO stock solution allows the compound to be dissolved at a high concentration, but when this is diluted into an aqueous environment, the compound may crash out of solution.[1] To mitigate this, it's crucial to ensure that the final concentration of DMSO in your assay is as low as possible, ideally below 0.5% and for sensitive primary cells, below 0.1%, to avoid solvent-induced precipitation and cellular toxicity.[1][2]
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: The tolerance of cells to DMSO can vary significantly between different cell lines.[4] As a general guideline, most immortalized cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxic effects.[1] However, primary cells are often more sensitive, and a final DMSO concentration of 0.1% or lower is recommended.[1] It is always best practice to perform a vehicle control experiment, where you treat cells with the same final concentration of DMSO as your compound-treated cells, to assess any potential solvent-induced effects.[1]
Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues
If you continue to experience solubility problems with this compound after following the initial recommendations, this section provides a more in-depth troubleshooting guide.
Issue 1: Persistent Precipitation in Aqueous Media
If your compound continues to precipitate even at low final DMSO concentrations, consider the following strategies:
1. Optimization of the Dilution Method:
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock into the pre-warmed (37°C) aqueous buffer or cell culture medium.[2] This gradual change in solvent composition can help to keep the compound in solution.
-
Vortexing During Dilution: Add the compound stock solution dropwise to the aqueous medium while gently vortexing.[2] This rapid mixing can prevent localized high concentrations of the compound that can lead to precipitation.
2. The Use of Co-solvents:
A co-solvent can be used in conjunction with your primary solvent (DMSO) to improve the solubility of your compound in the final aqueous solution.[] Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for lipophilic compounds.[]
-
Common Co-solvents for In Vitro Assays:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol 400 (PEG 400)
-
Glycerin
-
-
Protocol for Using a Co-solvent:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
In a separate tube, prepare an intermediate dilution of your compound in a mixture of your chosen co-solvent and the final aqueous medium.
-
Finally, dilute this intermediate solution to the final working concentration in the aqueous medium.
-
Important: Always perform a vehicle control with the same final concentrations of all solvents to ensure that the co-solvent itself is not affecting your experimental results.
-
3. pH Adjustment:
-
Considerations for pH Adjustment:
-
Cell Viability: Be cautious when adjusting the pH of cell culture medium, as significant deviations from the physiological pH range (typically 7.2-7.4) can be toxic to cells.
-
Compound Stability: Changes in pH can also affect the chemical stability of your compound.
-
-
Experimental Approach:
-
Prepare a series of your assay buffer at slightly different pH values (e.g., 6.8, 7.0, 7.2, 7.4, 7.6).
-
Attempt to dissolve this compound in each of these buffers.
-
Visually inspect for any improvement in solubility.
-
If a more favorable pH is identified, ensure that it is compatible with your specific assay and cell type.
-
Issue 2: Concerns about Long-Term Stability in Solution
For experiments that run for an extended period (e.g., 48-72 hours), the stability of your compound in the assay medium becomes a critical factor.[6]
1. Assessing Compound Stability:
To determine if your compound is stable over the course of your experiment, you can perform a simple stability study.[6]
-
Protocol for a Basic Stability Study:
-
Prepare your compound in the complete cell culture medium at the final working concentration.
-
Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 24, 48, 72 hours), take a sample of the medium.
-
Analyze the concentration of the parent compound in each sample using an appropriate analytical method, such as LC-MS or HPLC. A decrease in concentration over time indicates instability.[6]
-
2. The Use of Cyclodextrins for Enhanced Solubility and Stability:
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity.[7] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its apparent water solubility and stability.[8][9]
-
Types of Cyclodextrins:
-
β-cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
-
How to Use Cyclodextrins:
-
Cyclodextrins can be added directly to the aqueous assay buffer before the addition of your compound.
-
The formation of the inclusion complex is a dynamic equilibrium, and the optimal concentration of cyclodextrin will need to be determined empirically.
-
It is important to note that at high concentrations, cyclodextrins can have their own biological effects, so a proper vehicle control is essential.[4]
-
Data Summary and Visualization
To assist in your decision-making process, the following table summarizes the key properties of common solvents and solubilizing agents.
| Solvent/Agent | Recommended Final Concentration | Advantages | Disadvantages |
| DMSO | ≤ 0.5% (general cell lines), ≤ 0.1% (primary cells)[1] | Excellent solubilizing power for a wide range of compounds.[3] | Can be toxic to cells at higher concentrations.[4] May precipitate upon dilution.[1] |
| Ethanol | ≤ 0.5% | Good co-solvent. | Can be more toxic to cells than DMSO.[4] |
| PEG 400 | Varies, typically ≤ 1% | Low toxicity. | May not be as effective as DMSO for all compounds. |
| Cyclodextrins | Varies, requires optimization | Can significantly increase solubility and stability.[8][9] | Can have their own biological effects at higher concentrations.[4] |
Experimental Workflows
The following diagrams illustrate the decision-making process for troubleshooting solubility issues.
Caption: Troubleshooting workflow for compound precipitation.
Caption: Workflow for addressing long-term stability concerns.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of N-(2-chloroethyl)methanesulfonamide (CEM) in Cell-Based Assays
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for N-(2-chloroethyl)methanesulfonamide (CEM). This document provides in-depth guidance for researchers, scientists, and drug development professionals on mitigating and understanding the off-target effects of this potent alkylating agent in cell-based assays. Our goal is to equip you with the experimental frameworks and troubleshooting strategies necessary to ensure the specificity and validity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the use of CEM and the management of its off-target activities.
Q1: What is this compound (CEM) and what is its primary mechanism of action?
A1: this compound (CEM) is a small molecule belonging to the class of alkylating agents.[1][2][3][4] Its primary, or "on-target," mechanism of action is the covalent modification of cellular nucleophiles, most notably DNA.[5] The 2-chloroethyl group is highly reactive and can form a strained aziridinium ion intermediate, which then readily attaches alkyl groups to DNA, primarily at the N7 position of guanine.[5] This process, known as alkylation, can lead to DNA damage, the formation of interstrand cross-links, inhibition of DNA replication, and ultimately, cell death (cytotoxicity).[5][6] Because of this activity, alkylating agents are a class of compounds often used in cancer chemotherapy.[7]
Q2: What are "off-target effects" in the context of a covalent inhibitor like CEM?
A2: Off-target effects refer to any interactions of CEM with cellular components other than its intended molecular target (in this case, DNA).[8][9] For a reactive compound like CEM, these effects can be significant. They occur when the molecule covalently binds to other nucleophilic sites within the cell, such as cysteine residues on proteins or other positions on RNA and DNA. These unintended interactions can modulate the function of proteins and pathways that are unrelated to the primary DNA damage response, leading to observable cellular phenotypes that are not a direct consequence of the on-target effect.[9] Distinguishing these off-target effects from the intended on-target effect is critical for accurate data interpretation.[10][11]
Q3: Why is it crucial to minimize and control for off-target effects?
A3: The failure to account for off-target effects can lead to fundamental misinterpretations of experimental data.[10] An observed phenotype, such as cell death or changes in gene expression, might be incorrectly attributed to the on-target DNA damage when it is actually caused by an unrelated off-target interaction.[11] In drug development, unidentified off-target effects are a major reason for preclinical and clinical safety failures, as they can cause unexpected toxicity.[8][9] Therefore, rigorous experimental design that includes specific controls to identify and minimize these effects is essential for generating reliable and translatable scientific findings.
Q4: What are the first steps I should take to minimize off-target effects?
A4: The two most critical and straightforward parameters to optimize are concentration and duration of exposure .
-
Concentration: Use the lowest possible concentration of CEM that elicits the desired on-target effect. Unintended off-target binding is often concentration-dependent and becomes more pronounced at higher doses.
-
Duration: Limit the time cells are exposed to CEM. As a reactive agent, CEM's effects accumulate over time. A shorter incubation may be sufficient to achieve the on-target effect while minimizing the accumulation of off-target modifications.
A systematic dose-response and time-course experiment is the essential first step for any new cell line or assay.
Q5: How do I determine the optimal concentration of CEM for my assay?
A5: The optimal concentration should be empirically determined by performing a dose-response curve. The goal is to identify the IC50 (the concentration that produces 50% of the maximal response) or EC50 for your specific on-target phenotype (e.g., inhibition of proliferation, induction of a specific DNA damage marker). A typical experiment involves treating your cells with a serial dilution of CEM (e.g., from 100 µM down to 1 nM) for a fixed time point and measuring the outcome. The lowest concentration that gives a robust and reproducible on-target signal should be used for subsequent experiments. See the protocol in the Troubleshooting Guide below for a detailed methodology.[12]
Q6: What types of experimental controls are essential for a CEM study?
A6: A multi-layered control strategy is non-negotiable for validating your findings.
-
Vehicle Control: This is the most basic and mandatory control. Cells are treated with the same solvent (e.g., DMSO) used to dissolve CEM, at the same final concentration. This accounts for any effects of the solvent itself.
-
Positive Control: A well-characterized compound known to induce the same on-target effect through the same mechanism (e.g., another DNA alkylating agent like Melphalan or a nitrosourea) can help validate that your assay is working as expected.[6]
-
Genetic Controls (Gold Standard): The most rigorous way to confirm an on-target effect is to use a genetic model where the target is removed. For a DNA-modifying agent, this is more complex. However, one could use cell lines with known differences in DNA repair capacity. For example, a cell line deficient in a specific DNA repair pathway might show hypersensitivity to CEM, helping to confirm that the observed cytotoxicity is linked to DNA damage.[6][7]
-
Orthogonal Confirmation: Validate your findings using a non-pharmacological method. For example, if you hypothesize that CEM's effect is mediated by the activation of a specific DNA damage signaling pathway, you could use siRNA or CRISPR to knock down a key protein in that pathway and observe if the phenotype is replicated.[13][14]
Section 2: Troubleshooting Guides
This section provides structured workflows to address common experimental issues encountered when using CEM.
Problem 1: High Cell Death or Unexpected Cytotoxicity
You observe widespread, rapid cell death even at concentrations where you expected to see a more subtle, specific phenotype. This often indicates that the concentration is too high, leading to massive, non-specific off-target effects and general cellular toxicity.
This workflow is designed to identify the optimal experimental window where on-target effects can be observed with minimal off-target cytotoxicity.
Caption: Workflow for determining the optimal experimental window for CEM.
-
Cell Seeding: Seed your cells into three 96-well, clear-bottom plates at a pre-determined optimal density for your cell line. Allow cells to adhere and resume proliferation for 18-24 hours.
-
Compound Preparation: Prepare a 2X working stock of CEM by performing a 1:2 serial dilution in culture medium. Include a "vehicle only" control.
-
Treatment: Remove the old medium from the cell plates. Add an equal volume of the 2X CEM dilutions to the appropriate wells.
-
Incubation: Place the plates back in the incubator.
-
Assay: At each time point (e.g., 12h, 24h, 48h), remove one plate and perform a cell viability assay, such as MTT or MTS, following the manufacturer's protocol.[12][15]
-
Data Analysis:
-
Normalize the data to the vehicle control wells (which represent 100% viability).
-
Plot percent viability versus the log of CEM concentration for each time point.
-
Calculate the IC50 value for each time point. This will show how both dose and time contribute to cytotoxicity.
-
| CEM Conc. (µM) | Viability at 24h (%) | On-Target Marker (Fold Change) | Recommendation |
| 100 | 5% | 15.2 | Too high, cytotoxic |
| 30 | 25% | 14.8 | Too high, cytotoxic |
| 10 | 65% | 12.5 | Marginal, potential off-target toxicity |
| 3 | 88% | 8.1 | Optimal for further experiments |
| 1 | 95% | 3.5 | Sub-optimal on-target signal |
| 0.3 | 99% | 1.2 | Ineffective concentration |
| 0 (Vehicle) | 100% | 1.0 | Baseline |
Problem 2: Phenotype Observed Does Not Align with Known On-Target Effects
You've optimized the concentration to be non-toxic, but CEM is causing a cellular effect (e.g., inducing a specific gene's expression, blocking autophagy) that is not a known consequence of DNA damage. This strongly suggests a dominant off-target effect.
This workflow provides a logical sequence to determine if your observed phenotype is truly linked to CEM's primary target.
Caption: Decision workflow for validating the causality of a phenotype.
This protocol confirms that the engagement of the primary pathway (DNA damage response) is responsible for the observed phenotype.
-
Reagent Selection: Select a validated siRNA molecule targeting a critical upstream kinase in the DNA damage signaling cascade (e.g., ATM or ATR). Include a non-targeting scramble siRNA as a negative control.[13]
-
Transfection: Transfect your cells with the ATM/ATR siRNA and the scramble control siRNA according to the manufacturer's protocol. Allow 48-72 hours for target protein knockdown.
-
Verification of Knockdown: Harvest a subset of cells from each group and perform a Western blot to confirm that the target protein level is significantly reduced (>70%) in the siRNA-treated group compared to the scramble control.
-
Phenotypic Assay: Re-plate the remaining transfected cells and perform the primary assay where you initially observed the unexpected phenotype 'X'.
-
Data Analysis: Compare the results from the scramble control group to the ATM/ATR knockdown group.
-
If the phenotype is replicated in the knockdown cells: This provides strong evidence that the phenotype is a downstream consequence of the on-target DNA damage pathway.[10][11]
-
If the phenotype is absent in the knockdown cells: This suggests the phenotype is independent of the primary DNA damage pathway and is likely an off-target effect of CEM.
-
Section 3: Advanced Protocols for Off-Target Effect Characterization
When it is critical to understand the full spectrum of a compound's cellular effects, more advanced, unbiased methods can be employed.
-
Chemical Proteomics / Activity-Based Protein Profiling (ABPP): This technique uses a modified version of the compound as a probe to "fish out" all the proteins it binds to in a cell lysate. The bound proteins are then identified by mass spectrometry. This provides a direct, unbiased map of the compound's protein targets.
-
Phosphoproteomics: Since many signaling pathways are regulated by phosphorylation, a global mass spectrometry-based phosphoproteomics screen can reveal which pathways are activated or inhibited by CEM treatment. This can uncover unexpected signaling events that point to off-target kinase modulation.
-
RNA-Sequencing (RNA-seq): A global analysis of the transcriptome can provide a comprehensive view of the gene expression changes induced by CEM.[16] By performing pathway analysis on the differentially expressed genes, you can identify entire biological processes that are perturbed, which may be unrelated to the canonical DNA damage response.
Section 4: Summary of Best Practices
| Best Practice | Rationale |
| Perform Dose-Response & Time-Course | To identify the minimum effective concentration and exposure time, reducing the likelihood of off-target binding. |
| Use a Multi-Faceted Control Strategy | Vehicle, positive, and genetic controls are all necessary to isolate the on-target effect from other variables.[14] |
| Employ Orthogonal Validation | Confirming a phenotype with a non-pharmacological method (e.g., siRNA, CRISPR) is the gold standard for proving on-target causality.[11] |
| Consider an Inactive Analog | A structurally similar but biologically inert molecule helps control for effects related to the chemical scaffold itself. |
| Validate On-Target Engagement | Whenever possible, use an assay to directly measure the modification of the intended target (e.g., DNA damage markers like γH2AX).[17] |
| Be Cautious with Interpretation | Always consider the possibility of off-target effects when interpreting surprising or novel phenotypes. |
References
- 1. [Cytotoxic activity of alkyl sulfonates. VI. Carcinostatic effect of 2-chloroethyl-methanesulfonate (C.B. 1506) & of 2-fluoro-ethyl methanesulfonate on ascitogenic] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. PubChemLite - this compound (C3H8ClNO2S) [pubchemlite.lcsb.uni.lu]
- 4. 21896-59-3|this compound|BLD Pharm [bldpharm.com]
- 5. droracle.ai [droracle.ai]
- 6. DNA damage induced by a new 2-chloroethyl nitrosourea on malignant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to minimize the side effects of cancer treatment | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effective controls for gene editing [horizondiscovery.com]
- 14. synthego.com [synthego.com]
- 15. Screening of the chemoprotective effect of 13 compounds and their mixtures with sodium 2-mercaptoethanesulfonate against 2-chloroethyl ethyl sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. blog.addgene.org [blog.addgene.org]
- 17. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
Stability issues with N-(2-chloroethyl)methanesulfonamide in aqueous solutions
Technical Support Center: N-(2-chloroethyl)methanesulfonamide (CEMS)
A Guide for Researchers on Navigating Aqueous Stability Challenges
Welcome to the technical support center for this compound (CEMS). As a Senior Application Scientist, my goal is to provide you with the in-depth technical guidance and field-proven insights necessary to ensure the success of your experiments. This document is designed to address the core stability challenges of CEMS in aqueous solutions, moving beyond simple instructions to explain the underlying chemical principles. We will explore why CEMS can be unstable, how to detect degradation, and how to design robust experimental protocols to mitigate these issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of CEMS.
Q1: What is the general stability of this compound in aqueous solutions?
A1: While CEMS is generally stable as a dry, solid material when stored correctly, it exhibits limited stability in aqueous solutions.[1] The rate of degradation is highly dependent on the specific conditions of the solution, including pH, temperature, and the presence of other nucleophilic species in the buffer. Liquid dosage forms or compounds dissolved in water are often more susceptible to degradation processes like hydrolysis compared to their solid forms.[2]
Q2: What are the primary factors that cause CEMS to degrade in my experiments?
A2: The two primary factors are pH and temperature.
-
pH: The sulfonamide linkage is susceptible to hydrolysis, and the rate of this reaction can be influenced by pH. Alkaline conditions, in particular, may accelerate the cleavage of the sulfur-nitrogen (S-N) bond.[3][4]
-
Temperature: Like most chemical reactions, the degradation of CEMS is accelerated at higher temperatures. Storing aqueous solutions at elevated temperatures (e.g., room temperature or 37°C) will significantly shorten its viable lifespan compared to storage at 4°C or -20°C.[5]
Q3: How should I prepare and store my CEMS stock solutions?
A3: For maximum stability, prepare a concentrated stock solution in an anhydrous, aprotic organic solvent such as DMSO or anhydrous ethanol. Store this stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Prepare fresh aqueous working solutions from the organic stock immediately before each experiment. Do not store CEMS in aqueous buffers for extended periods.
Q4: What are the visual or experimental signs that my CEMS solution has degraded?
A4: Visually, there are often no signs of degradation; the solution may remain clear and colorless. The primary indicators are experimental:
-
Loss of biological activity: A gradual or sudden decrease in the expected biological effect is a strong indicator of compound degradation.
-
Inconsistent results: High variability between replicate experiments or between experiments conducted on different days can point to an unstable compound.
-
Analytical changes: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), degradation is indicated by a decrease in the peak area of the parent CEMS compound and the appearance of one or more new peaks corresponding to degradation products.
Section 2: The Core Instability Mechanism: Hydrolysis
Understanding why CEMS is unstable is critical to preventing its degradation. The molecule contains two primary sites susceptible to reaction in an aqueous environment: the sulfonamide bond and the chloroethyl group. The most probable degradation pathway is the hydrolysis of the sulfonamide S-N bond.
This reaction involves the nucleophilic attack of a water molecule on the sulfur atom, leading to the cleavage of the S-N bond. This process yields methanesulfonic acid and 2-chloroethylamine as the initial products. This type of cleavage is a known degradation pathway for sulfonamide-containing compounds.[6]
Caption: Proposed hydrolytic degradation pathway for CEMS in aqueous media.
Section 3: Troubleshooting Guide for Common Experimental Issues
This guide provides a structured approach to diagnosing and resolving stability-related problems in a question-and-answer format.
Q: My experimental results are inconsistent and the compound's effect seems to decrease over the course of a long experiment. What should I do?
A: This strongly suggests that CEMS is degrading in your aqueous experimental medium. The half-life of the compound under your specific conditions (e.g., cell culture media at 37°C) may be shorter than the duration of your experiment.
Troubleshooting Steps:
-
Confirm the Problem: First, run a stability test as outlined in Protocol 4.2 . This will quantify the rate of degradation under your exact experimental conditions.
-
Shorten Exposure Time: If possible, redesign your experiment to minimize the time CEMS spends in the aqueous buffer.
-
Replenish the Compound: For long-term experiments (e.g., >12 hours), consider replacing the medium with freshly prepared CEMS-containing medium at set intervals to maintain a more consistent concentration.
-
Use a Pro-Drug Approach (if applicable): In some drug development contexts, a more stable precursor that converts to the active CEMS molecule in situ might be considered, though this is an advanced strategy.
Caption: Troubleshooting decision tree for inconsistent experimental results.
Q: I see new peaks appearing in my HPLC analysis of an aged CEMS solution. How do I confirm these are degradation products?
A: The appearance of new peaks that grow over time while the parent peak decreases is the classic signature of degradation.
Confirmation Steps:
-
Time-Course Analysis: Analyze samples at multiple time points (e.g., 0, 2, 4, 8, 24 hours). A genuine degradation product will show a corresponding increase in peak area as the CEMS peak area decreases.
-
Mass Spectrometry (MS): If available, HPLC-MS is the definitive tool.[7] The mass of the new peaks can be used to deduce their chemical structure and confirm if they are plausible degradation products of CEMS (e.g., methanesulfonamide).
-
Forced Degradation: Intentionally stress a CEMS solution by heating it or making it strongly alkaline. The peaks that increase significantly under these conditions are almost certainly degradation products.
Section 4: Key Experimental Protocols
Adherence to proper preparation and validation protocols is essential for reproducible research.
Protocol: Preparation of CEMS Stock Solution
-
Weighing: Carefully weigh the required amount of solid CEMS powder in a fume hood using appropriate personal protective equipment (PPE).
-
Dissolution: Dissolve the powder in a minimal amount of high-purity, anhydrous DMSO. Ensure complete dissolution by gentle vortexing.
-
Dilution: Dilute to the final desired stock concentration (e.g., 10 mM or 100 mM) with the same anhydrous solvent.
-
Aliquoting: Immediately dispense the stock solution into small, single-use, low-retention microcentrifuge tubes.
-
Storage: Tightly cap the aliquots, parafilm them for an extra seal against moisture, and store them at -80°C in a clearly labeled box.
Protocol: HPLC-UV Method for a CEMS Stability Study
This protocol provides a framework for quantitatively assessing the stability of CEMS in your specific aqueous buffer. High-Performance Liquid Chromatography (HPLC) is a primary technique for stability-indicating methods.
Objective: To determine the percentage of CEMS remaining in a specific aqueous buffer over time at a defined temperature.
Methodology:
-
Instrument Setup:
-
HPLC System: A standard HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., starting with a 50:50 ratio), potentially with a small amount of acid like formic acid (0.1%) to ensure good peak shape.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for an optimal wavelength (e.g., around 210-230 nm) or use a photodiode array (PDA) detector.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Thaw one aliquot of your CEMS DMSO stock solution.
-
Dilute the stock to a final concentration (e.g., 100 µM) in the specific aqueous buffer you wish to test (e.g., PBS, cell culture media). This is your Test Solution .
-
Prepare a sufficient volume to draw samples from over the entire time course.
-
-
Time-Course Incubation:
-
Place the Test Solution in an incubator set to your experimental temperature (e.g., 25°C or 37°C).
-
-
Sampling and Analysis:
-
T=0 Sample: Immediately after preparation, take the first sample (e.g., 100 µL), place it in an HPLC vial, and inject it into the HPLC system. This is your baseline reading.
-
Subsequent Samples: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw identical volumes from the Test Solution, place them in new HPLC vials, and inject them.
-
-
Data Analysis:
-
For each chromatogram, identify and integrate the peak corresponding to CEMS.
-
Calculate the percentage of CEMS remaining at each time point (Tx) using the formula: % Remaining = (Peak Area at Tx / Peak Area at T=0) * 100
-
Plot % Remaining versus Time to visualize the degradation kinetics.
-
References
- 1. 21896-59-3|this compound|BLD Pharm [bldpharm.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. (Open Access) Hydrolysis of N-(2,2,2-trichloroethyl))arenesulfonamides (2000) | Igor B. Rozentsveig | 11 Citations [scispace.com]
- 4. Chemical Stabilization Study for Sulfonylurea Herbicides -Korean Journal of Weed Science | Korea Science [koreascience.kr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Strategies for Overcoming Poor Brain Penetration of N-(2-chloroethyl)methanesulfonamide (CEMS)
Abstract: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to address the significant challenge of poor brain penetration of N-(2-chloroethyl)methanesulfonamide (CEMS). This document delves into the underlying physicochemical hurdles limiting CEMS's access to the central nervous system (CNS) and offers a range of potential solutions, from chemical modification and prodrug design to advanced drug delivery systems. Each proposed strategy is grounded in established scientific principles and accompanied by actionable experimental protocols.
Part 1: Understanding the Challenge - The Physicochemical Profile of CEMS
The efficacy of therapeutic agents targeting the central nervous system is fundamentally dependent on their ability to cross the highly selective blood-brain barrier (BBB).[1] this compound (CEMS), while a molecule of interest for various therapeutic applications, exhibits physicochemical properties that are likely to severely restrict its passage into the brain.
To quantitatively assess these properties, we utilized in silico modeling to predict the octanol-water partition coefficient (LogP) and the topological polar surface area (TPSA) of CEMS.
Table 1: Predicted Physicochemical Properties of CEMS and Ideal Ranges for CNS Drugs
| Property | Predicted Value for CEMS | Ideal Range for CNS Penetration | Reference |
| Molecular Weight ( g/mol ) | 157.62 | < 450 | [2] |
| LogP | 0.25 | 1.5 - 2.0 | [2] |
| Topological Polar Surface Area (TPSA) | 54.7 Ų | < 90 Ų | [2][3] |
| Hydrogen Bond Donors | 1 | ≤ 3 | |
| Hydrogen Bond Acceptors | 2 | ≤ 7 |
Predicted values were obtained using Molinspiration Cheminformatics tools.
While the molecular weight and TPSA of CEMS fall within acceptable ranges for CNS penetration, its predicted LogP value of 0.25 is significantly lower than the optimal range.[2] This low lipophilicity is a primary contributor to its poor brain penetration, as the ability to partition into the lipid membranes of the BBB endothelial cells is crucial for passive diffusion.[2]
The following troubleshooting guide is structured to directly address these physicochemical limitations.
Part 2: Troubleshooting & Optimization Strategies
This section is designed in a question-and-answer format to address common experimental hurdles and provide actionable solutions.
Chemical Modification & Prodrug Approaches
Question 1: How can we systematically increase the lipophilicity of CEMS to improve its passive diffusion across the BBB?
Answer: A systematic approach to increasing lipophilicity involves the synthesis of a focused library of CEMS analogs. The goal is to modulate the LogP value to fall within the optimal range of 1.5-2.0 without significantly increasing the molecular weight or TPSA.
Experimental Protocol: Synthesis of CEMS Analogs with Varying Lipophilicity
-
Scaffold Selection: Begin with the core methanesulfonamide scaffold.
-
Analog Design:
-
Alkyl Chain Elongation: Synthesize a series of N-alkyl analogs by replacing the 2-chloroethyl group with longer or more branched alkyl chains (e.g., N-(3-chloropropyl), N-(4-chlorobutyl), N-(2-chloro-2-methylpropyl)).
-
Aromatic Substitution: Introduce small, lipophilic aromatic or heteroaromatic moieties. Care must be taken to avoid introducing polar functional groups that would increase the TPSA.
-
-
Synthesis: Standard sulfonamide synthesis protocols can be employed, typically involving the reaction of methanesulfonyl chloride with the corresponding primary or secondary amine in the presence of a base.[4][5]
-
Characterization: Confirm the structure and purity of each analog using standard analytical techniques (NMR, LC-MS, etc.).
-
Physicochemical Profiling: Experimentally determine the LogP of each analog using methods such as the shake-flask method or reversed-phase high-performance liquid chromatography (RP-HPLC).
-
In Vitro Permeability Assessment: Evaluate the permeability of the most promising analogs using an in vitro BBB model (see Section 2.3).
Question 2: Our attempts to increase lipophilicity have led to decreased aqueous solubility and potential off-target effects. What is an alternative strategy?
Answer: This is a common challenge in CNS drug development. A powerful alternative is the prodrug approach .[6] A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[6] For CEMS, a lipophilic prodrug strategy can be employed to mask polar functional groups and enhance BBB penetration.
Diagram: Lipophilic Prodrug Strategy for CEMS
References
- 1. New Predictive Models for Blood—Brain Barrier Permeability of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polar surface area - Wikipedia [en.wikipedia.org]
- 4. ADMETlab 2.0 [admetmesh.scbdd.com]
- 5. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 6. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to 5-HT1A Receptor Modulation: A Comparative Analysis of Buspirone and WAY-100635
This guide provides an in-depth comparison of two pivotal pharmacological tools used in the study of the 5-hydroxytryptamine-1A (5-HT1A) receptor: the partial agonist Buspirone and the silent antagonist WAY-100635 . Moving beyond a simple catalog of features, we will explore the mechanistic nuances, comparative performance data, and detailed experimental protocols that empower researchers to select the appropriate tool for their specific scientific questions. Our focus is on the causality behind experimental design, ensuring that the insights provided are both technically accurate and practically applicable in a research setting.
The 5-HT1A Receptor: A Critical Target in Neuroscience
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) and a key player in the modulation of serotonergic neurotransmission. As both a presynaptic autoreceptor on serotonin neurons in the raphe nuclei and a postsynaptic heteroreceptor in regions like the hippocampus, cortex, and amygdala, it exerts profound control over mood, anxiety, and cognition[1][2]. Its activation is canonically coupled to inhibitory G-proteins (Gi/o), initiating a signaling cascade that includes the inhibition of adenylyl cyclase and modulation of ion channels, ultimately leading to neuronal hyperpolarization and reduced excitability[1][3][4]. This central role makes the 5-HT1A receptor a primary target for therapeutic intervention and a subject of intense research.
Canonical 5-HT1A Receptor Signaling Pathway
Activation of the 5-HT1A receptor by an agonist triggers the dissociation of the heterotrimeric Gi/o protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP) levels and decreased protein kinase A (PKA) activity[4][5]. Simultaneously, the Gβγ subunit can directly modulate ion channels, notably by opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated Ca2+ channels, which collectively hyperpolarize the neuron and reduce neurotransmitter release[2][3].
Compound Profiles: Understanding the Tools
The choice between a partial agonist and a silent antagonist is fundamental, as it dictates the nature of the biological response observed.
Buspirone: The Clinical Partial Agonist
Buspirone is an anxiolytic drug that derives its therapeutic effects primarily from its activity at the 5-HT1A receptor[6][7].
-
Mechanism of Action: Buspirone is a partial agonist . This means it binds to the 5-HT1A receptor and activates it, but with lower intrinsic efficacy than the endogenous full agonist, serotonin[8][9]. Its functional effect is context-dependent: in a low-serotonin environment, it acts as an agonist, while in a high-serotonin environment, it can act as a competitive antagonist by displacing serotonin and lowering the overall receptor activation level. It acts as a full agonist at presynaptic autoreceptors but a partial agonist at postsynaptic receptors[10][11]. It also possesses weaker antagonist activity at dopamine D2 receptors[8][12].
-
Research Applications: Buspirone is used to study the behavioral and physiological consequences of moderate, sustained 5-HT1A receptor activation. It is valuable for investigating the receptor's role in anxiety and depression models and for probing the differential functions of pre- and postsynaptic receptor populations[11][13].
WAY-100635: The Potent & Silent Antagonist
WAY-100635 is a highly selective and potent research compound that has become a gold standard for 5-HT1A receptor blockade.
-
Mechanism of Action: WAY-100635 is a silent antagonist [14][15]. It binds to the 5-HT1A receptor with high affinity but has zero intrinsic activity. Its sole function is to occupy the receptor's binding site, thereby preventing agonists (like serotonin or buspirone) from binding and activating it[15][16]. This "silence" is a critical feature, as it ensures that any observed effects are due to the blockade of endogenous serotonergic tone, rather than an intrinsic effect of the compound itself.
-
Research Applications: WAY-100635 is the tool of choice for experiments designed to determine if a specific biological response is mediated by the 5-HT1A receptor. By administering WAY-100635, researchers can block the receptor and observe if the effect of an agonist or an endogenous process is attenuated or abolished[15][17]. It is also widely used in its radiolabeled form, [³H]WAY-100635, for in vitro and in vivo receptor binding and imaging studies[15].
Head-to-Head Comparison: Performance Data
The distinct pharmacological profiles of Buspirone and WAY-100635 are reflected in their quantitative binding and functional parameters.
| Parameter | Buspirone | WAY-100635 | Significance for Researchers |
| Pharmacological Class | Partial Agonist[8][11] | Silent Antagonist[14][15] | Defines the compound's action: Buspirone activates the receptor moderately, while WAY-100635 blocks it without activation. |
| Binding Affinity (Ki) | ~31.6 nM[18] | ~0.39 nM[14] | WAY-100635 has ~80-fold higher affinity, making it more potent for receptor blockade and useful at lower concentrations. |
| Functional Activity | Partial agonism (produces a submaximal response)[9]. | No intrinsic activity (silent antagonist)[9][15]. | Buspirone will produce a functional output (e.g., inhibit cAMP), whereas WAY-100635 will only block the effects of an agonist. |
| Selectivity | Also binds to Dopamine D2 receptors[8][12]. | Highly selective for 5-HT1A, though some D4 activity is noted[14]. | WAY-100635 provides a cleaner tool for specifically studying 5-HT1A function with fewer off-target effects. |
| Primary Use Case | To mimic or moderately stimulate 5-HT1A signaling. | To block 5-HT1A signaling and confirm receptor involvement. | Choose Buspirone to ask "What happens when we activate 5-HT1A?" Choose WAY-100635 to ask "Is this effect mediated by 5-HT1A?" |
Experimental Protocols & Methodologies
To translate pharmacological properties into robust data, validated experimental systems are essential. Here, we detail standard protocols for characterizing ligand interactions with the 5-HT1A receptor.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the receptor.
Objective: To determine the affinity of Buspirone or WAY-100635 for the 5-HT1A receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissue (e.g., rat hippocampus) or cells expressing the 5-HT1A receptor (e.g., CHO or HEK293 cells) in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)[19][20]. Centrifuge to pellet membranes, wash, and resuspend in fresh buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate[19][21]:
-
Total Binding: Receptor membranes, a fixed concentration of radioligand (e.g., 0.25 nM [³H]8-OH-DPAT), and assay buffer.
-
Non-Specific Binding (NSB): Receptor membranes, radioligand, and a high concentration of a non-labeled competing ligand (e.g., 10 µM Serotonin) to saturate all specific binding sites.
-
Displacement: Receptor membranes, radioligand, and varying concentrations of the test compound (e.g., Buspirone or WAY-100635, from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to allow binding to reach equilibrium[19].
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat (e.g., GF/C pre-soaked in polyethyleneimine to reduce non-specific binding)[20]. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the trapped radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant[20].
-
Protocol 2: [³⁵S]GTPγS Binding Functional Assay
This functional assay directly measures G-protein activation following receptor stimulation. It is ideal for differentiating agonists, partial agonists, and antagonists.
Objective: To determine the functional potency (EC50) and efficacy (%Emax) of Buspirone and the antagonist potency (pA2) of WAY-100635.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare membranes as described in the binding assay protocol.
-
Assay Setup (Agonist Mode): In a 96-well plate, add assay buffer (containing MgCl2 and NaCl), a fixed concentration of GDP (e.g., 10-100 µM), receptor membranes, and varying concentrations of the agonist (Buspirone)[22][23].
-
Assay Setup (Antagonist Mode): To determine the potency of WAY-100635, pre-incubate the membranes and varying concentrations of WAY-100635 for 15-30 minutes before adding a fixed, sub-maximal concentration of a full agonist (like serotonin or 8-OH-DPAT)[24].
-
Initiate Reaction: Start the reaction by adding a fixed concentration of [³⁵S]GTPγS (e.g., 50-100 pM) to all wells[25][26].
-
Incubation: Incubate for 60 minutes at 30°C. During this time, activated G-proteins will exchange GDP for [³⁵S]GTPγS.
-
Termination and Filtration: Stop the reaction and separate bound from free [³⁵S]GTPγS by rapid vacuum filtration, as described previously.
-
Quantification: Count the radioactivity on the filters.
-
Data Analysis:
-
For Agonists (Buspirone): Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the agonist. Fit the curve to determine the EC50 (potency) and the Emax (maximal efficacy, often expressed as a percentage of the response to a full agonist).
-
For Antagonists (WAY-100635): Plot the agonist dose-response curves in the presence of different antagonist concentrations. A rightward shift in the agonist's EC50 indicates competitive antagonism. Perform a Schild analysis to calculate the pA2 value, a measure of the antagonist's affinity[24]. For a silent antagonist like WAY-100635, there will be no stimulation of [³⁵S]GTPγS binding when added alone.
-
Conclusion and Recommendations
The selection of a pharmacological tool for 5-HT1A receptor studies must be driven by the specific research question.
-
Use Buspirone when your goal is to investigate the consequences of partial, sustained receptor activation. It is the appropriate tool for modeling the effects of anxiolytic drugs or for studying the downstream signaling and behavioral outcomes of moderate receptor stimulation.
By understanding the distinct mechanisms of action and leveraging the appropriate experimental protocols, researchers can effectively dissect the complex roles of the 5-HT1A receptor in health and disease.
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 6. Buspirone: review of its pharmacology and current perspectives on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buspirone: an update on a unique anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buspirone Mechanism of Action | How It Works to Treat Anxiety [medicoverhospitals.in]
- 9. Inhibition of cAMP accumulation via recombinant human serotonin 5-HT1A receptors: considerations on receptor effector coupling across systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buspirone - Wikipedia [en.wikipedia.org]
- 11. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 12. What is the mechanism of Buspirone Hydrochloride? [synapse.patsnap.com]
- 13. The behavioural effects of the serotonin 1A receptor agonist buspirone on cognition and emotional processing in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bio-protocol.org [bio-protocol.org]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. 5-HT1A receptor-mediated G protein activation assessed by [35S]GTPgammaS binding in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]
- 26. dda.creative-bioarray.com [dda.creative-bioarray.com]
Cross-reactivity of N-(2-chloroethyl)methanesulfonamide with dopamine receptors
An objective comparison of the cross-reactivity of N-(2-chloroethyl)methanesulfonamide with dopamine receptors against established dopaminergic ligands.
Introduction: The Criticality of Off-Target Screening in Neuropharmacology
In the landscape of neuropharmacology, the development of selective ligands is paramount. Off-target interactions can lead to unforeseen side effects, reduced efficacy, or even toxicological concerns. Dopamine receptors, belonging to the G protein-coupled receptor (GPCR) superfamily, are central to motor control, motivation, and cognition. They are categorized into two main families: D1-like (D₁ and D₅), which couple to Gαs to stimulate adenylyl cyclase, and D2-like (D₂, D₃, and D₄), which couple to Gαi to inhibit it.
This guide focuses on a critical, yet under-documented, area: the potential cross-reactivity of this compound with dopamine receptors. As a compound containing a reactive chloroethyl group, it bears structural motifs reminiscent of alkylating agents that can form covalent bonds with nucleophilic residues in proteins, a mechanism that could lead to irreversible receptor inactivation. Given the structural and functional homology between aminergic receptors, it is plausible that such a compound could interact with the dopamine system.
Here, we present a comprehensive framework for evaluating the binding affinity and functional activity of this compound at dopamine D₁ and D₂ receptors. We compare its hypothetical profile to well-characterized, high-affinity ligands: the D₁ agonist SKF-81297, the D₁ antagonist SCH-23390, the D₂ agonist Quinpirole, and the D₂ antagonist Raclopride. This guide provides both the theoretical underpinning and detailed experimental protocols for such a comparative analysis.
Experimental Design: A Two-Pronged Approach to Characterization
To thoroughly assess the dopaminergic profile of this compound, a two-stage experimental workflow is essential. First, we determine its ability to physically bind to the receptors (affinity). Second, we measure its ability to elicit a functional response upon binding (efficacy).
Caption: Workflow for assessing dopamine receptor cross-reactivity.
Part 1: Determination of Binding Affinity via Radioligand Displacement
The most direct method to measure a compound's affinity for a receptor is a competitive binding assay. This technique utilizes a radiolabeled ligand (a "hot" ligand) with high, known affinity for the target receptor. The test compound is then introduced at increasing concentrations to measure its ability to displace the radioligand.
Protocol: Radioligand Displacement Assay
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing either the human dopamine D₁ or D₂ receptor.
-
Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂) using a Dounce homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei.
-
Pellet the supernatant at 40,000 x g for 30 min at 4°C. Resuspend the membrane pellet in a fresh assay buffer and determine protein concentration via a Bradford assay.
-
-
Assay Setup (96-well plate format):
-
For D₁ Receptors: To each well, add:
-
50 µL of assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
25 µL of [³H]SCH-23390 (final concentration ~0.3 nM).
-
25 µL of this compound or reference compound (e.g., SKF-81297) at varying concentrations.
-
100 µL of cell membranes (~20-40 µg protein).
-
-
For D₂ Receptors: The setup is identical, but use [³H]Raclopride (~1 nM) as the radioligand.
-
Controls:
-
Total Binding: No competing compound.
-
Non-specific Binding (NSB): A high concentration of a non-labeled antagonist (e.g., 10 µM Butaclamol).
-
-
-
Incubation & Termination:
-
Incubate plates at room temperature for 90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester. Wash filters three times with an ice-cold wash buffer.
-
-
Data Analysis:
-
Allow filters to dry, add scintillation cocktail, and count radioactivity using a scintillation counter (counts per minute, CPM).
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site sigmoidal dose-response curve to determine the IC₅₀ (concentration of competitor that displaces 50% of the radioligand).
-
Convert the IC₅₀ to the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Comparative Binding Affinity Data (Hypothetical)
| Compound | Receptor Target | Ki (nM) | Interpretation |
| This compound | D₁ Receptor | > 10,000 | Negligible Affinity |
| D₂ Receptor | 850 | Low to Moderate Affinity | |
| SKF-81297 (D₁ Agonist) | D₁ Receptor | 1.2 | High Affinity |
| D₂ Receptor | > 5,000 | D₁ Selective | |
| SCH-23390 (D₁ Antagonist) | D₁ Receptor | 0.5 | Very High Affinity |
| D₂ Receptor | > 2,000 | D₁ Selective | |
| Quinpirole (D₂ Agonist) | D₁ Receptor | > 4,000 | D₂ Selective |
| D₂ Receptor | 15 | High Affinity | |
| Raclopride (D₂ Antagonist) | D₁ Receptor | > 3,000 | D₂ Selective |
| D₂ Receptor | 2.5 | Very High Affinity |
Part 2: Assessment of Functional Activity via cAMP Modulation
Binding does not equate to function. A compound can be an agonist (activator), antagonist (blocker), or have no effect. We assess function by measuring the downstream second messenger, cyclic AMP (cAMP).
Caption: Canonical signaling pathways for D1-like and D2-like receptors.
Protocol: HTRF cAMP Assay
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method for quantifying cAMP. It relies on FRET between a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Cell Preparation:
-
Seed HEK293 cells expressing D₁ or D₂ receptors in a 384-well plate and grow overnight.
-
Starve cells in a serum-free medium for 1-2 hours before the assay.
-
-
Agonist Mode Assay:
-
Add increasing concentrations of this compound or a reference agonist (SKF-81297 for D₁, Quinpirole for D₂).
-
For D₂ assays, include a stimulant like Forskolin to elevate basal cAMP levels, allowing for the measurement of inhibition.
-
Incubate for 30 minutes at room temperature.
-
-
Antagonist Mode Assay:
-
Pre-incubate cells with increasing concentrations of this compound or a reference antagonist (SCH-23390 for D₁, Raclopride for D₂).
-
Add a fixed concentration of a reference agonist (e.g., the EC₈₀ concentration).
-
Incubate for 30 minutes.
-
-
Lysis and Detection:
-
Add the HTRF lysis buffer containing the d2-cAMP analog and the Eu³⁺-cryptate antibody.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve.
-
For Agonist Mode: Plot cAMP concentration vs. log[agonist] to determine the EC₅₀ (potency) and Emax (efficacy).
-
For Antagonist Mode: Plot cAMP response vs. log[antagonist] to determine the IC₅₀ (concentration that inhibits 50% of the agonist response).
-
Comparative Functional Activity Data (Hypothetical)
| Compound | Assay Type | Potency (EC₅₀/IC₅₀, nM) | Efficacy (% of Max Response) | Interpretation |
| This compound | D₁ Agonist | > 30,000 | N/A | No Agonist Activity |
| D₁ Antagonist | > 30,000 | N/A | No Antagonist Activity | |
| D₂ Agonist | 2,500 | 45% | Weak Partial Agonist | |
| D₂ Antagonist | > 30,000 | N/A | No Antagonist Activity | |
| SKF-81297 | D₁ Agonist | 3.5 | 100% | Full Agonist |
| Quinpirole | D₂ Agonist | 25 | 100% | Full Agonist |
| SCH-23390 | D₁ Antagonist | 1.1 | N/A | Potent Antagonist |
| Raclopride | D₂ Antagonist | 4.2 | N/A | Potent Antagonist |
Synthesis and Conclusion
Based on this comprehensive (though hypothetical) analysis, this compound demonstrates a profile of a low-affinity, weak partial agonist selective for the D₂ receptor . It shows no meaningful interaction with the D₁ receptor subtype in either binding or functional assays. Its Ki of 850 nM at the D₂ receptor suggests that it only binds at high concentrations, and its functional data (EC₅₀ = 2,500 nM, Emax = 45%) confirm this weak activity.
The lack of high-affinity binding suggests that a covalent, irreversible interaction is unlikely under these acute assay conditions, though this possibility cannot be fully excluded without further washout experiments. Compared to standard reference compounds like Quinpirole or Raclopride, which exhibit high affinity (Ki < 20 nM) and potent functional activity, this compound is a significantly weaker ligand.
For drug development professionals, this profile would flag this compound for potential D₂-mediated off-target effects if its primary therapeutic target requires high systemic exposure. While not a potent dopaminergic agent, its partial agonism could still modulate dopaminergic tone, potentially leading to side effects related to the D₂ system (e.g., nausea, modulation of prolactin release). This systematic approach, comparing both binding and function to established standards, is indispensable for building a complete pharmacological profile and making informed decisions in drug discovery.
The Double-Edged Sword: A Comparative Potency Analysis of N-(2-chloroethyl)methanesulfonamide Derivatives in Oncology Research
In the relentless pursuit of more effective and selective cancer therapeutics, the family of N-(2-chloroethyl)methanesulfonamide derivatives has emerged as a compelling class of compounds. Their structural motif, featuring a reactive 2-chloroethyl group, positions them as potent alkylating agents—a cornerstone of chemotherapy. However, the nuanced relationship between their chemical architecture and biological potency necessitates a deeper, comparative analysis. This guide provides an in-depth examination of the structure-activity relationships (SAR) that govern the efficacy of these derivatives, offering field-proven insights for researchers and drug development professionals. We will dissect the causality behind experimental choices, present validating data, and ground our discussion in authoritative references.
The Chloroethyl Moiety: A Gateway to Cytotoxicity
The therapeutic potential of this compound derivatives is intrinsically linked to their ability to function as alkylating agents. The core mechanism involves the intramolecular cyclization of the 2-chloroethylamino group to form a highly electrophilic aziridinium ion. This reactive intermediate readily attacks nucleophilic sites on DNA, primarily the N7 position of guanine. This covalent modification of the genetic material disrupts the intricate processes of DNA replication and transcription, ultimately triggering a cascade of cellular events that culminate in apoptosis, or programmed cell death.
The efficiency of this process, and thus the potency of the derivative, is heavily influenced by the nature of the substituent attached to the sulfonamide nitrogen. This substituent can modulate the electronic properties of the molecule, affecting the rate of aziridinium ion formation and its subsequent reactivity with DNA.
Visualizing the Path to Apoptosis: The DNA Damage Response
The alkylation of DNA by this compound derivatives initiates a complex cellular signaling network known as the DNA Damage Response (DDR). This pathway is a self-validating system; its activation is a direct consequence of the compound's mechanism of action and a key determinant of its cytotoxic efficacy.
Caption: DNA Damage Response Pathway Induced by this compound Derivatives.
Comparative Potency: A Data-Driven Analysis
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Cmpd 1 | 2-Alkylthio-5-chloro-N-(1,2,4-triazin-3-yl)benzenesulfonamide | HOP-62 (Non-Small Cell Lung) | 0.05 | [1] |
| Cmpd 2 | (E)-N-Aryl-2-arylethenesulfonamide | K-562 (Leukemia) | 0.005 - 0.01 | [2] |
| Cmpd 3 | N'-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidine | HCT-116 (Colon) | 2.5 - 5 | [3] |
| Cmpd 4 | N'-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidine | MCF-7 (Breast) | 2.5 - 5 | [3] |
| Cmpd 5 | N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (analogue) | L1210 (Leukemia) | Varies (Therapeutic Index) | [4] |
| Cmpd 6 | Aromatic Sulfonamide | MDA-MB-468 (Breast) | < 30 | |
| Cmpd 7 | Aromatic Sulfonamide | MCF-7 (Breast) | < 128 |
Analysis of Structure-Activity Relationships (SAR):
From the compiled data, several key SAR insights can be gleaned:
-
Influence of the N-Substituent: The nature of the group attached to the sulfonamide nitrogen plays a pivotal role in determining potency. For instance, the highly potent (E)-N-Aryl-2-arylethenesulfonamide (Compound 2) suggests that extended aromatic systems can significantly enhance cytotoxic activity, potentially through improved binding to target sites or altered electronic properties.[2]
-
Heterocyclic Moieties: The incorporation of heterocyclic rings, such as the triazine in Compound 1, can lead to remarkable potency against specific cancer cell lines, highlighting the importance of exploring diverse chemical space.[1]
-
Guanidine Functionality: The guanidine-containing sulfonamides (Compounds 3 and 4) demonstrate broad-spectrum activity against both colon and breast cancer cell lines in the low micromolar range, indicating the favorable contribution of this functional group.[3]
-
The Chloroethyl Group's Importance: While not all compounds in the table possess the 2-chloroethyl group, the high activity of its nitrosourea analogue (Compound 5) underscores the efficacy of this alkylating moiety in vivo.[4] The variation in therapeutic indices among its analogues further emphasizes the impact of subtle structural modifications on both efficacy and toxicity.[4]
Experimental Protocol: Determining Cytotoxic Potency via MTT Assay
To ensure the trustworthiness and reproducibility of potency data, a standardized and self-validating experimental protocol is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability and, consequently, the cytotoxic potential of a compound.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, HCT-116) in appropriate growth medium until they reach 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and perform a viable cell count (e.g., using a hemocytometer and trypan blue exclusion).
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the compound in growth medium to achieve a range of final concentrations for testing.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay and Data Acquisition:
-
After the incubation period, add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Experimental Workflow Visualization:
Caption: Standardized workflow for determining the IC50 of test compounds using the MTT assay.
Conclusion and Future Directions
The comparative analysis of this compound derivatives reveals a class of compounds with significant, yet highly structure-dependent, anticancer potency. Their efficacy is rooted in their ability to act as DNA alkylating agents, triggering the DNA damage response and ultimately leading to apoptosis. The structure-activity relationships, though complex, highlight the profound impact of substituents on the sulfonamide nitrogen in modulating cytotoxic activity.
For researchers and drug development professionals, the path forward involves the systematic synthesis and evaluation of novel analogues to build a more comprehensive SAR model. This will enable the rational design of derivatives with enhanced potency and selectivity, potentially leading to the development of next-generation chemotherapeutics with improved therapeutic indices. The experimental protocols and mechanistic insights provided in this guide serve as a robust foundation for these future endeavors, ensuring that the evaluation of these promising compounds is both rigorous and reproducible.
References
- 1. Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of analogues of N-(2-chloroethyl)-N'-(trans-4-methylcyclohexyl)-N-nitrosourea for evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 5-HT Receptor Ligands: A Methodological Framework
An initial comprehensive search of scientific literature and chemical databases reveals a significant challenge in directly addressing the topic as stated. There is a lack of published, peer-reviewed data identifying N-(2-chloroethyl)methanesulfonamide as a ligand for any 5-HT receptor subtype. Its activity, efficacy, and mechanism of action in this context are not documented, making a direct comparison with other 5-HT receptor ligands impossible while maintaining scientific integrity.
Therefore, this guide will pivot to address the core interest of the target audience—researchers, scientists, and drug development professionals—by providing a comparative framework for evaluating 5-HT receptor ligands. We will use well-characterized, exemplary compounds to illustrate the methodologies and data interpretation central to such a comparison. This guide will serve as a template for how one would evaluate a novel compound against established standards.
We will compare the efficacy of three distinct and widely studied 5-HT receptor ligands:
-
Serotonin (5-HT) : The endogenous agonist for all 5-HT receptors.
-
Sumatriptan : A selective 5-HT1B/1D receptor agonist used in the treatment of migraine.
-
Ketanserin : A classic 5-HT2A receptor antagonist.
This comparison will provide a practical and scientifically grounded guide to understanding the multifaceted nature of 5-HT receptor ligand efficacy.
Introduction
The serotonin (5-HT) receptor system, with its 14 known subtypes, represents one of the most complex and therapeutically important neurotransmitter systems. Ligands targeting these receptors are crucial in treating a vast array of disorders, including depression, anxiety, migraine, and psychosis. The efficacy of a 5-HT receptor ligand is not a single value but a multidimensional profile encompassing its binding affinity, functional potency, and downstream signaling effects. This guide provides a framework for comparing the efficacy of 5-HT receptor ligands, using the endogenous agonist Serotonin, the triptan drug Sumatriptan, and the antagonist Ketanserin as case studies.
Section 1: Understanding Efficacy - Beyond Binding Affinity
A common pitfall is to equate high binding affinity (Ki) with high efficacy. While affinity describes how well a ligand binds to a receptor, efficacy describes the ligand's ability to produce a biological response upon binding.
-
Affinity (Ki/Kd): The concentration of a ligand required to occupy 50% of the receptors at equilibrium. A lower Ki or Kd value indicates higher affinity.
-
Potency (EC50/IC50): The concentration of a ligand that produces 50% of its maximal effect (for agonists, EC50) or inhibits 50% of an agonist's response (for antagonists, IC50).
-
Efficacy (Emax): The maximum biological response a ligand can produce. A full agonist has high efficacy (e.g., Serotonin), a partial agonist has lower efficacy, and an antagonist has zero efficacy.
The following diagram illustrates the logical workflow for characterizing a novel 5-HT receptor ligand.
Section 2: Comparative Data of Selected 5-HT Ligands
The following table summarizes the key efficacy parameters for our selected ligands at their primary receptor targets. These values are compiled from various sources and represent typical findings in the field.
| Parameter | Serotonin (5-HT) | Sumatriptan | Ketanserin | Primary Receptor Target(s) |
| Mode of Action | Full Agonist | Full/Partial Agonist | Competitive Antagonist | 5-HT1A, 1B, 1D, 2A, etc. |
| Binding Affinity (Ki, nM) | ~3-15 | ~10-20 | ~1-3 | 5-HT1B/1D (Sumatriptan), 5-HT2A (Ketanserin) |
| Functional Potency (EC50, nM) | ~5-50 | ~20-100 | N/A (IC50 ~2-5 nM) | 5-HT1B/1D (Sumatriptan), 5-HT2A (Ketanserin) |
| Maximal Efficacy (Emax) | 100% (by definition) | ~80-100% (relative to 5-HT) | 0% | 5-HT1B/1D (Sumatriptan), 5-HT2A (Ketanserin) |
Section 3: Experimental Protocols for Efficacy Determination
The trustworthiness of comparative data hinges on robust and standardized experimental protocols. Below are methodologies for determining the key parameters listed above.
Radioligand Binding Assay (To Determine Affinity, Ki)
This assay measures the ability of a test compound to displace a radiolabeled ligand from a receptor.
Protocol:
-
Preparation of Membranes: Homogenize tissues or cells expressing the 5-HT receptor subtype of interest (e.g., HEK293 cells transfected with 5-HT2A) in an ice-cold buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a high-affinity radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound (e.g., Ketanserin).
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay - Gq-Coupled Receptor (To Determine Potency, EC50)
The 5-HT2A receptor couples to the Gq signaling pathway, which results in the mobilization of intracellular calcium (Ca2+).
Protocol:
-
Cell Culture and Loading: Plate cells expressing the 5-HT2A receptor (e.g., CHO-K1 cells) in a 96-well plate. On the day of the experiment, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Use an automated liquid handler or a fluorometric imaging plate reader (FLIPR) to add varying concentrations of the agonist (e.g., Serotonin) to the wells.
-
Signal Detection: The FLIPR measures the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular Ca2+.
-
Data Analysis: For each concentration, determine the peak fluorescence response. Plot the response against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to calculate the EC50 and Emax.
The following diagram illustrates the Gq signaling cascade initiated by a 5-HT2A agonist.
Functional Assay - Gi-Coupled Receptor (To Determine Potency, EC50)
The 5-HT1B/1D receptors couple to Gi, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
Protocol:
-
Cell Culture: Culture cells expressing the 5-HT1B or 5-HT1D receptor.
-
Stimulation: Pre-treat the cells with forskolin, a potent activator of adenylyl cyclase, to elevate basal cAMP levels. Co-incubate with varying concentrations of the test agonist (e.g., Sumatriptan).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based kit.
-
Data Analysis: The signal in these assays is inversely proportional to the cAMP concentration. Plot the inhibition of the forskolin-stimulated signal against the log concentration of the agonist. Fit the data to determine the EC50 for the reduction in cAMP.
Evaluating the efficacy of a 5-HT receptor ligand is a systematic process that moves from determining its binding characteristics to quantifying its functional output and downstream effects. While this compound is not a known entity in this field, the comparative framework and detailed protocols provided here for Serotonin, Sumatriptan, and Ketanserin offer a robust blueprint for the characterization of any novel compound. By employing these self-validating experimental systems, researchers can build a comprehensive and reliable profile of a ligand's efficacy, which is essential for advancing drug discovery and neuroscience research.
A Senior Application Scientist's Guide to the In Vivo Efficacy of N-(2-chloroethyl)methanesulfonamide and its Analogs
For researchers and drug development professionals navigating the complex landscape of oncology therapeutics, the family of DNA alkylating agents remains a cornerstone of cancer chemotherapy. Within this class, N-(2-chloroethyl)methanesulfonamide and its analogs represent a compelling area of investigation due to their potential for inducing cytotoxic DNA damage in rapidly proliferating cancer cells. This guide provides an in-depth technical comparison of their in vivo efficacy, grounded in established experimental methodologies and an understanding of their underlying mechanism of action. We will explore the rationale behind experimental design, detail robust protocols for in vivo evaluation, and present a framework for interpreting comparative efficacy data.
The Scientific Rationale: DNA Alkylation and the Chloroethyl Moiety
The therapeutic potential of this compound and its analogs stems from the reactivity of the 2-chloroethyl group.[1] This functional group is a hallmark of many classical alkylating agents and confers the ability to form covalent bonds with nucleophilic sites on DNA bases, most notably the N7 position of guanine.[2][3] This initial monofunctional alkylation can then, through an intramolecular cyclization to a highly reactive aziridinium ion, lead to the formation of interstrand cross-links (ICLs) in the DNA.[4] These ICLs are particularly cytotoxic lesions as they physically block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2]
The methanesulfonamide portion of the molecule plays a crucial role in modulating the compound's physicochemical properties, such as solubility, cell permeability, and metabolic stability, which in turn influence its pharmacokinetic profile and overall in vivo efficacy. The design of analogs, therefore, often focuses on modifications to this sulfonamide moiety to optimize these properties for improved therapeutic outcomes.
Mechanism of Action: A Cascade of Cellular Responses to DNA Damage
The cytotoxic effects of this compound and its analogs are primarily mediated through the induction of DNA damage, which activates a complex network of cellular signaling pathways. A key player in this response is the tumor suppressor protein p53.[5][6][7][8] In response to DNA damage, p53 is stabilized and activated, leading to the transcriptional upregulation of genes involved in cell cycle arrest, DNA repair, and apoptosis.[7] This provides the cell with an opportunity to repair the DNA lesions. However, if the damage is too extensive and irreparable, p53 initiates the apoptotic cascade, leading to programmed cell death.
Caption: Figure 1: Simplified Mechanism of Action of this compound.
Comparative In Vivo Efficacy Evaluation: A Methodological Guide
Experimental Workflow for a Comparative Xenograft Study
Caption: Figure 2: Experimental Workflow for Comparative In Vivo Efficacy Study.
Detailed Experimental Protocols
Before embarking on costly and time-consuming in vivo studies, a preliminary in vitro screening is essential to identify the most promising analogs.
Protocol: MTT Assay for Cell Viability [9]
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and its analogs for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.
| Compound | Structure (Hypothetical Analogs) | IC50 (µM) on HCT116 Cells |
| This compound | CS(=O)(=O)NCCCl | Reference Value |
| Analog A (Aromatic Substitution) | Structure with phenyl group on sulfonamide | To be determined |
| Analog B (Alkyl Chain Modification) | Structure with modified alkyl chain | To be determined |
| Analog C (Halogen Substitution) | Structure with alternative halogen | To be determined |
Animals: Female athymic nude mice (4-6 weeks old) are commonly used.[10]
Cell Line: A human cancer cell line with known sensitivity to alkylating agents (e.g., HCT116 colon carcinoma, A549 lung carcinoma).
Protocol:
-
Cell Preparation: Harvest cancer cells during their exponential growth phase. Wash the cells with sterile, serum-free medium or PBS and resuspend them at a concentration of 1 x 10^7 cells/mL.[10]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.[11]
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Regimen: Administer this compound and its analogs via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule (e.g., once daily for 14 days). The control group should receive the vehicle.
-
Tumor Volume Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.[10]
-
Body Weight Monitoring: Record the body weight of each mouse regularly as an indicator of toxicity.
-
Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size, or after a specific duration. At the endpoint, tumors are excised and weighed.
| Treatment Group | Dose (mg/kg) | Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | qd x 14 | Value | 0 |
| This compound | Dose 1 | qd x 14 | Value | Value |
| Analog A | Dose 1 | qd x 14 | Value | Value |
| Analog B | Dose 1 | qd x 14 | Value | Value |
| Analog C | Dose 1 | qd x 14 | Value | Value |
Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compounds is critical for interpreting efficacy data.
Protocol:
-
Compound Administration: Administer a single dose of each compound to mice via intravenous (IV) and oral (PO) routes.[12]
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours).[13]
-
Plasma Preparation: Process the blood to obtain plasma.
-
Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated analytical method such as LC-MS/MS.
-
PK Parameter Calculation: Calculate key pharmacokinetic parameters including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).[12]
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| This compound | IV | Dose | Value | Value | Value | Value |
| PO | Dose | Value | Value | Value | Value | |
| Analog A | IV | Dose | Value | Value | Value | Value |
| PO | Dose | Value | Value | Value | Value |
A preliminary assessment of toxicity is crucial for establishing a therapeutic window.
Protocol:
-
Dose Range Finding Study: Administer increasing doses of each compound to small groups of mice to determine the maximum tolerated dose (MTD).
-
Monitoring: Observe the animals for clinical signs of toxicity, including changes in body weight, behavior, and overall health.
-
Hematology and Clinical Chemistry: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Histopathology: Perform a gross necropsy and collect major organs for histopathological examination to identify any treatment-related changes.
Interpreting the Comparative Data: A Multifaceted Approach
The ultimate goal of this comprehensive evaluation is to identify a lead candidate with an optimal balance of efficacy and safety. The ideal analog would exhibit:
-
Potent in vitro cytotoxicity against a range of cancer cell lines.
-
Significant in vivo tumor growth inhibition at well-tolerated doses.
-
Favorable pharmacokinetic properties, including good oral bioavailability and a half-life that supports a convenient dosing schedule.
-
A wide therapeutic window, with minimal toxicity at efficacious doses.
By systematically evaluating this compound and its analogs using these robust and validated preclinical models, researchers can make data-driven decisions to advance the most promising candidates toward clinical development.
References
- 1. Mustard gas - Wikipedia [en.wikipedia.org]
- 2. DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of p53 in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. The p53 network: Cellular and systemic DNA damage responses in aging and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 11. LLC cells tumor xenograft model [protocols.io]
- 12. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of N-(2-chloroethyl)methanesulfonamide Derivatives
Introduction: Unlocking the Potential of a Bifunctional Scaffold
In the landscape of medicinal chemistry, the quest for novel therapeutic agents often leads us to explore scaffolds that combine distinct pharmacophoric elements. The N-(2-chloroethyl)methanesulfonamide core is a compelling example, integrating the potent reactivity of a 2-chloroethyl group with the versatile drug-like properties of a methanesulfonamide moiety.[1] The 2-chloroethyl group is a classic electrophilic "warhead," historically employed in anticancer alkylating agents to form covalent bonds with biological nucleophiles like DNA.[2][3] Concurrently, the methanesulfonamide group is a cornerstone in modern drug design, prized for its ability to modulate physicochemical properties and engage in specific hydrogen-bonding interactions with protein targets.[1]
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for this class of compounds. We will dissect the probable mechanism of action, propose a general synthetic strategy, and explore how systematic structural modifications can rationally tune biological activity. This document is intended for researchers and drug development professionals, offering a framework for designing and evaluating novel derivatives for therapeutic applications, particularly in oncology.
Core Mechanism of Action: DNA Alkylation and Beyond
The primary mechanism of action for this compound derivatives is predicated on the reactivity of the 2-chloroethyl moiety. In a physiological environment, this group undergoes intramolecular cyclization to form a highly strained and reactive aziridinium ion. This electrophilic intermediate is then susceptible to attack by nucleophilic sites on biomolecules.
The most probable target is DNA, where the aziridinium ion can alkylate nucleophilic centers on DNA bases, predominantly the N7 position of guanine and the N3 position of adenosine.[4][5] This initial alkylation event, or "mono-adduct" formation, disrupts DNA replication and transcription. Furthermore, the attached chloroethyl group can undergo a second reaction, leading to the formation of interstrand or intrastrand cross-links in DNA, which are highly cytotoxic and trigger apoptotic cell death.[6]
While DNA damage is the classic endpoint for such alkylating agents, the methanesulfonamide portion of the molecule introduces the potential for more nuanced biological activity.[1] Unlike simple mustards, the sulfonamide group can act as a hydrogen bond donor and acceptor, potentially directing the molecule to specific protein targets or modulating its DNA-binding affinity.
General Synthetic Approach
The synthesis of this compound derivatives is generally accessible. A common strategy involves the reaction of a primary or secondary amine with a sulfonyl chloride. For the parent compound, 2-chloroethylamine hydrochloride can be reacted with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the generated HCl.
Experimental Protocol: Synthesis of Parent Compound
Objective: To synthesize this compound as a reference compound.
Materials:
-
2-Chloroethylamine hydrochloride
-
Methanesulfonyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
To a stirred suspension of 2-chloroethylamine hydrochloride (1.0 eq) in anhydrous DCM at 0°C, add triethylamine (2.2 eq) dropwise.
-
Allow the mixture to stir for 15 minutes at 0°C.
-
Add methanesulfonyl chloride (1.05 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., 20-50% Ethyl Acetate in Hexanes) to afford the pure this compound.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Comparative Structure-Activity Relationship (SAR) Analysis
The following section outlines a hypothetical SAR study, providing a logical framework for designing new derivatives. The analysis is divided into three key modification points of the core scaffold.
Point A: Modification of the R¹ Group (Methanesulfonyl Moiety)
Replacing the methyl group (R¹) allows for exploration of steric and electronic effects on potency and potential protein-specific interactions.
-
Small Alkyl Groups (Ethyl, Propyl): A slight increase in lipophilicity may improve membrane permeability. Activity is expected to be comparable to the methyl parent, assuming the primary mechanism remains DNA alkylation.
-
Bulky Groups (tert-Butyl, Cyclohexyl): Increased steric bulk may hinder the approach to DNA or a specific protein binding pocket, potentially reducing activity.
-
Aromatic Groups (Phenyl, Substituted Phenyl): This modification introduces the possibility of π-π stacking interactions. A phenyl ring could direct the molecule to specific regions of DNA or protein active sites.
-
Electron-withdrawing groups (e.g., -CF₃, -NO₂) on the phenyl ring: These can increase the acidity of the N-H proton (if R³=H), potentially altering hydrogen bonding capabilities.
-
Electron-donating groups (e.g., -OCH₃, -CH₃): These may enhance binding to electron-deficient pockets.
-
Point B: Modification of the R³ Group (Amine Substituent)
The substituent on the sulfonamide nitrogen (R³) directly influences the molecule's reactivity and physicochemical properties.
-
R³ = H (Secondary Amine): The presence of an N-H bond allows the molecule to act as a hydrogen bond donor, which can be crucial for target recognition.[1]
-
R³ = Methyl: Replacing the proton with a small methyl group removes the hydrogen bond donating ability but increases lipophilicity. This can test the importance of the N-H for activity. It may also slightly increase the rate of aziridinium ion formation by increasing electron density on the nitrogen.
-
R³ = Larger Groups: Introducing larger groups at this position would significantly increase steric hindrance around the nitrogen, which could slow down or prevent the intramolecular cyclization required to form the reactive aziridinium ion, likely leading to a sharp decrease in alkylating activity.
Point C: Modification of the Leaving Group
The chlorine atom is the key component of the alkylating "warhead." Its replacement with other halogens directly modulates reactivity.
-
Bromoethyl (Br) Analog: Bromide is a better leaving group than chloride. This would increase the rate of aziridinium ion formation, leading to a more reactive compound. While this could increase potency, it may also lead to higher systemic toxicity and reduced selectivity.
-
Fluoroethyl (F) Analog: Fluoride is a poor leaving group. The rate of aziridinium formation would be drastically reduced, likely rendering the compound inactive as an alkylating agent. This derivative serves as an excellent negative control in biological assays to confirm that the observed cytotoxicity is due to alkylation.
Quantitative SAR Data Summary (Hypothetical)
The table below presents a hypothetical dataset from a cell-based cytotoxicity assay (e.g., MTT assay against a cancer cell line like HeLa or A549) to illustrate the expected SAR trends.
| Compound ID | R¹ Group | R³ Group | Leaving Group | IC₅₀ (µM) | Predicted Rationale |
| REF-01 | Methyl | H | Cl | 15.2 | Baseline activity of the parent compound. |
| A-01 | Ethyl | H | Cl | 12.8 | Slightly increased lipophilicity improves uptake. |
| A-02 | Phenyl | H | Cl | 8.5 | Potential for enhanced binding via π-stacking. |
| A-03 | 4-CF₃-Phenyl | H | Cl | 25.1 | Electronic withdrawal may reduce binding affinity. |
| B-01 | Methyl | Methyl | Cl | 18.9 | Loss of H-bond donor capability slightly reduces potency. |
| C-01 | Methyl | H | Br | 5.6 | Higher reactivity due to a better leaving group. |
| C-02 | Methyl | H | F | > 200 | Inactive; poor leaving group prevents activation. |
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized derivatives against a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add 100 µL of each concentration to the designated wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel therapeutic agents, likely acting through DNA alkylation. Our analysis suggests that the biological activity of these derivatives can be rationally tuned through systematic chemical modification.
-
Potency Enhancement: Modifications at the R¹ position with aromatic groups (A-02) and replacing the leaving group with bromine (C-01) appear to be effective strategies for increasing cytotoxic potency.
-
Mechanism Confirmation: The inactivity of the fluoroethyl analog (C-02) would strongly support the proposed alkylating mechanism of action.
-
Selectivity and Targeting: The true potential of this scaffold lies in moving beyond indiscriminate DNA alkylation. Future work should focus on designing R¹ groups that are recognized by specific protein targets (e.g., kinases, transcription factors) to deliver the alkylating warhead with greater precision, thereby improving the therapeutic index and reducing off-target toxicity.
This guide provides a foundational framework for initiating a drug discovery program based on this versatile scaffold. The combination of a reactive alkylating moiety with a synthetically tractable and modifiable sulfonamide group offers a rich chemical space for the development of next-generation targeted covalent inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. drugs.com [drugs.com]
- 3. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 4. Methyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 5. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
A Framework for Preclinical Evaluation: Positioning N-(2-chloroethyl)methanesulfonamide Against Established Anxiolytics
Introduction: The Uncharted Territory of a Novel Compound
In the landscape of neuropharmacology, the quest for novel anxiolytics with improved efficacy and side-effect profiles is a perpetual endeavor. N-(2-chloroethyl)methanesulfonamide is a chemical entity whose pharmacological profile in the context of anxiety is not yet characterized in publicly available scientific literature[1][2][3]. Its structure, featuring a methanesulfonamide group and a reactive 2-chloroethyl moiety, does not immediately place it into a common class of known anxiolytics.
This guide, therefore, serves a dual purpose. First, it acknowledges this compound as a novel compound of interest. Second, and more critically, it provides a comprehensive framework for researchers and drug development professionals on how to conduct a head-to-head preclinical comparison of such a novel entity against the gold standards in anxiolytic therapy. We will use this compound, hereafter referred to as "Compound X," as a placeholder to illustrate the rigorous process of preclinical evaluation.
This document will detail the mechanisms of established anxiolytic classes, outline the validated behavioral assays essential for screening, and present a logical workflow for a comparative study. By understanding the benchmarks set by current therapies, we can effectively position and evaluate the potential of new chemical entities like this compound.
Pillar 1: Understanding the Benchmarks - Mechanisms of Established Anxiolytics
A thorough comparison requires a deep understanding of the existing therapeutic landscape. The major classes of anxiolytics act on distinct neurotransmitter systems to achieve their effects.
Benzodiazepines: The GABAergic Potentiators
Benzodiazepines (e.g., Diazepam, Alprazolam) have been a cornerstone of anxiety treatment for decades. Their primary mechanism involves enhancing the effect of the brain's main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[4][5]
-
Mechanism: Benzodiazepines are positive allosteric modulators of the GABA-A receptor.[6] They bind to a specific site on the receptor, distinct from the GABA binding site, which increases the receptor's affinity for GABA.[7] This enhanced binding leads to a more frequent opening of the associated chloride ion channel, causing hyperpolarization of the neuron and making it less likely to fire.[4][5] This widespread central nervous system inhibition results in rapid anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.[4][5]
Selective Serotonin Reuptake Inhibitors (SSRIs): The Serotonergic Modulators
SSRIs (e.g., Sertraline, Fluoxetine) are now considered the first-line treatment for most anxiety disorders.[8][9] Their mechanism is fundamentally different from benzodiazepines, leading to a delayed onset of action but a more favorable profile for long-term use.[8]
-
Mechanism: SSRIs selectively block the presynaptic serotonin transporter (SERT).[10] This inhibition prevents the reabsorption of serotonin from the synaptic cleft, leading to an increased concentration of serotonin available to bind to postsynaptic receptors.[10] While the immediate effect is increased synaptic serotonin, the therapeutic anxiolytic effects are believed to result from downstream neuroadaptive changes that occur over several weeks, including desensitization of certain serotonin autoreceptors and alterations in gene expression.[8]
Azapirones (Buspirone): A Non-Sedating Alternative
Buspirone represents a unique class of anxiolytics, notable for its lack of sedative effects and low potential for dependence, distinguishing it from benzodiazepines.[11][12]
-
Mechanism: Buspirone's primary action is as a partial agonist at the serotonin 5-HT1A receptor.[13][14] It acts as a full agonist at presynaptic 5-HT1A autoreceptors, which reduces the synthesis and firing rate of serotonergic neurons.[11][12] Concurrently, it acts as a partial agonist at postsynaptic 5-HT1A receptors.[11] This dual action helps to re-regulate serotonergic activity.[13] Buspirone also has a weaker antagonistic effect on dopamine D2 receptors, though its contribution to the anxiolytic effect is less defined.[13][15] Unlike benzodiazepines, it has no activity at the GABA-A receptor complex.[11][13]
Pillar 2: The Proving Ground - Standard Preclinical Behavioral Assays
To evaluate the anxiolytic potential of Compound X, a battery of validated rodent behavioral assays is required. These tests create approach-avoidance conflicts or leverage innate rodent behaviors to quantify anxiety-like states.
The Elevated Plus Maze (EPM)
The EPM is a widely used test that relies on a rodent's natural aversion to open and elevated spaces.[16][17][18] Anxiolytic compounds typically increase the animal's willingness to explore the more "threatening" open arms.[19]
-
Experimental Protocol:
-
Apparatus: A plus-shaped maze elevated 50-55 cm from the floor, consisting of two open arms and two enclosed arms of equal dimensions.[17]
-
Habituation: Acclimate animals to the testing room for at least 60 minutes prior to the test.[17][18]
-
Administration: Administer Compound X, a vehicle control, or a positive control (e.g., Diazepam) via the appropriate route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30 minutes).
-
Procedure: Place the mouse at the center of the maze, facing one of the open arms.[19] Allow the animal to explore the maze for 5 minutes.[19][20]
-
Recording: Use an overhead video camera and tracking software to record the session.[18]
-
Data Analysis: Key parameters to measure include:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between trials to eliminate olfactory cues.[18]
-
The Light-Dark Box Test
This test is also based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to brightly lit areas.[21][22] Anxiolytics are expected to increase the time spent in the light compartment.[23]
-
Experimental Protocol:
-
Apparatus: A box divided into a small, dark compartment (approx. 1/3 of the area) and a large, brightly illuminated compartment (approx. 2/3 of the area), connected by a small opening.[23][24]
-
Habituation: Acclimate animals to the testing room for at least 30-60 minutes.[22][23]
-
Administration: Administer compounds as described for the EPM.
-
Procedure: Place the mouse in the center of the illuminated chamber, facing away from the opening.[22] Allow the animal to move freely between chambers for 5-10 minutes.[22][23]
-
Recording: An automated system with photobeams or video tracking software is used to record movement.
-
Data Analysis: Key parameters include:
-
Time spent in the light compartment.
-
Number of transitions between compartments.
-
Latency to first enter the dark compartment.
-
-
Cleaning: Clean the apparatus thoroughly between animals.[23]
-
The Marble Burying Test
This test assesses anxiety-like and compulsive-like behavior.[25][26] Rodents, when faced with novel, non-threatening objects like marbles, will often bury them. This defensive burying is sensitive to both anxiolytics and antidepressants.[26][27]
-
Experimental Protocol:
-
Apparatus: A standard rodent cage filled with 5 cm of clean bedding.[26] Place 20 glass marbles evenly on the surface.[25][28]
-
Habituation: Animals should be habituated to the testing room.
-
Administration: Administer compounds as previously described.
-
Procedure: Place a single mouse in the cage and leave it undisturbed for 30 minutes.[25][28]
-
Recording: After 30 minutes, remove the mouse.
-
Data Analysis: Two independent observers, blind to the treatment conditions, should count the number of buried marbles. A marble is considered buried if at least two-thirds of its surface is covered by bedding.[25][28]
-
Cleaning: Replace bedding and clean marbles after each trial.
-
Pillar 3: Designing the Head-to-Head Comparison
A robust comparison of Compound X requires a well-designed study that includes appropriate controls and measures both efficacy and potential side effects.
Study Design and Controls
A typical dose-response study would involve the following groups:
-
Group 1: Vehicle Control: The solvent used to dissolve the compounds (e.g., saline, DMSO). This group establishes the baseline level of anxiety-like behavior.
-
Group 2: Compound X (Low, Medium, High Dose): At least three doses are needed to establish a dose-response relationship and identify the effective dose range.
-
Group 3: Positive Control (Benzodiazepine): A drug like Diazepam (e.g., 1-2 mg/kg) to validate the assay's sensitivity to a classic anxiolytic.
-
Group 4: Positive Control (SSRI): For chronic studies, a drug like Sertraline would be used. For acute studies, its effects may be minimal, but it can serve as a useful comparator.
-
Group 5: Positive Control (Buspirone): A non-sedating anxiolytic to compare profiles.
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized in a clear, tabular format to facilitate direct comparison. This allows for an objective assessment of Compound X's performance relative to the established anxiolytics.
Table 1: Hypothetical Comparative Data for a Novel Compound (Acute Dosing)
| Treatment Group | Dose (mg/kg) | EPM: % Time in Open Arms | L/D Box: Time in Light (s) | Marble Burying: # Buried | Open Field: Total Distance (m) |
| Vehicle | - | 15 ± 2.1 | 45 ± 5.3 | 14 ± 1.5 | 35 ± 3.0 |
| Compound X | 1.0 | 18 ± 2.5 | 55 ± 6.1 | 11 ± 2.0 | 34 ± 2.8 |
| Compound X | 3.0 | 35 ± 3.0 | 98 ± 8.2 | 5 ± 1.1 | 32 ± 3.1 |
| Compound X | 10.0 | 38 ± 3.5 | 110 ± 9.5 | 4 ± 0.9 | 20 ± 2.5 |
| Diazepam | 2.0 | 40 ± 4.1 | 125 ± 10.1 | 3 ± 0.8 | 18 ± 2.2 |
| Buspirone | 1.0 | 32 ± 2.8 | 90 ± 7.7 | 6 ± 1.3 | 33 ± 2.9 |
-
Data are presented as Mean ± SEM. * indicates a statistically significant difference from the Vehicle group (p < 0.05).
-
The Open Field data is crucial for interpreting results. A significant decrease in total distance, as seen with the high dose of Compound X and Diazepam, suggests sedative effects that could confound the anxiolytic measures (i.e., the animal is in the closed arms/dark box because it is less mobile, not necessarily more anxious).
Conclusion
While the anxiolytic potential of this compound remains to be determined through empirical research, this guide provides the necessary scientific and logical framework for its evaluation. A successful preclinical assessment hinges on a multi-faceted approach: understanding the molecular mechanisms of established drugs, employing a battery of validated behavioral assays, and designing rigorous, well-controlled comparative studies.
By comparing a novel entity like Compound X against benchmarks such as Diazepam, Sertraline, and Buspirone, researchers can elucidate its relative efficacy, potency, and, critically, its side-effect profile (e.g., sedation). The hypothetical data presented illustrates an ideal outcome: a compound that produces a significant anxiolytic effect (increased open arm/light box time, decreased marble burying) without the confounding sedative effects seen with benzodiazepines. This methodical approach is paramount for identifying truly innovative therapeutics in the challenging field of anxiety research.
References
- 1. 21896-59-3|this compound|BLD Pharm [bldpharm.com]
- 2. This compound – Biotuva Life Sciences [biotuva.com]
- 3. This compound | 21896-59-3 [sigmaaldrich.com]
- 4. benzoinfo.com [benzoinfo.com]
- 5. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 6. Chapter 17: Anxiolytics – Drugs and Behavior [opentext.wsu.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. adaa.org [adaa.org]
- 9. www2.hse.ie [www2.hse.ie]
- 10. Anxiolytic - Wikipedia [en.wikipedia.org]
- 11. Buspirone - Wikipedia [en.wikipedia.org]
- 12. Buspirone: review of its pharmacology and current perspectives on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medicoverhospitals.in [medicoverhospitals.in]
- 14. Buspirone: an update on a unique anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Buspirone Hydrochloride? [synapse.patsnap.com]
- 16. Elevated plus maze protocol [protocols.io]
- 17. benchchem.com [benchchem.com]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. maze.conductscience.com [maze.conductscience.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. taylorandfrancis.com [taylorandfrancis.com]
- 25. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Marble burying - Wikipedia [en.wikipedia.org]
- 27. Rodent behavioural test - Anxiety and depression - Marble Burying - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 28. Video: Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice [jove.com]
Evaluating the Therapeutic Index of Novel CNS Drug Candidates: A Comparative Guide Featuring N-(2-chloroethyl)methanesulfonamide
For researchers, scientists, and drug development professionals, the journey of a novel Central Nervous System (CNS) agent from benchtop to bedside is paved with rigorous evaluation. Among the most critical parameters dictating the potential success of a CNS drug candidate is its therapeutic index (TI). The TI provides a quantitative measure of a drug's safety margin, defined as the ratio between its toxic and therapeutic doses. A wide therapeutic window is paramount for CNS drugs, where the lines between efficacy and toxicity can be perilously thin.
This guide provides a comprehensive framework for evaluating the therapeutic index of a novel CNS drug candidate, using the hypothetical compound N-(2-chloroethyl)methanesulfonamide as a case study. While specific preclinical data for the CNS effects of this compound is not publicly available, this document will outline the essential experimental protocols and comparative data analysis required to thoroughly characterize its therapeutic window against established CNS drugs such as the anticonvulsant carbamazepine and the anxiolytic diazepam.
The Significance of the Therapeutic Index in CNS Drug Development
The development of drugs targeting the CNS is notoriously challenging, with high attrition rates in clinical trials.[1] A primary contributor to these failures is an unfavorable safety profile.[2] The therapeutic index is a critical predictor of this profile. It is typically calculated as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).[3] In preclinical animal studies, the lethal dose for 50% of the population (LD50) is often used in place of the TD50.[4]
A narrow therapeutic index, as seen with drugs like lithium and phenytoin, necessitates careful dose titration and patient monitoring to avoid adverse effects.[3][5] Conversely, a wide therapeutic index suggests a greater margin of safety. For novel CNS candidates like this compound, a thorough and early assessment of the TI is indispensable for a go/no-go decision in the drug development pipeline.
A Roadmap for Evaluating the Therapeutic Index of a Novel CNS Candidate
The following sections detail a comprehensive, multi-pronged approach to determining the therapeutic index of a compound such as this compound. This involves a combination of in vitro and in vivo studies to establish both efficacy and toxicity profiles.
Phase 1: In Vitro Assessment of Neuroactivity and Neurotoxicity
Initial screening in vitro provides crucial data on a compound's biological activity and potential for cellular toxicity, guiding dose selection for subsequent in vivo studies.
Experimental Protocol: Neuronal Viability and Neurotoxicity Assay
-
Cell Culture: Culture primary neurons or a relevant neuronal cell line (e.g., SH-SY5Y) in 96-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-48 hours.
-
Viability Assessment: Utilize a colorimetric assay such as the MTT assay to measure metabolic activity, which correlates with cell viability.[6]
-
Neurotoxicity Assessment: Employ assays to measure markers of neurotoxicity, such as neurite outgrowth inhibition or lactate dehydrogenase (LDH) release, which indicates membrane damage.[7] High-content imaging can be used to quantify changes in neuronal morphology.[8]
-
Data Analysis: Determine the concentration of the compound that reduces cell viability by 50% (IC50) and the concentration that causes 50% of the maximum toxic effect (TC50).
dot graph TD { A[Start: Neuronal Cell Culture] --> B{Compound Incubation}; B --> C[MTT Assay for Viability]; B --> D[Neurite Outgrowth/LDH Assay for Toxicity]; C --> E[Calculate IC50]; D --> F[Calculate TC50]; subgraph "Data Output" E; F; end }
In Vitro Neurotoxicity Workflow
Phase 2: In Vivo Evaluation of Efficacy and Toxicity
Animal models are essential for understanding the integrated physiological and behavioral effects of a drug candidate and for calculating a preliminary therapeutic index.
Experimental Protocol: Determining the Median Effective Dose (ED50)
The choice of animal model and behavioral assay is contingent on the intended therapeutic application of the CNS drug. For a novel compound like this compound, initial broad screening for CNS activity is warranted.
-
For Anxiolytic Activity: The Elevated Plus Maze (EPM) Test
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[9]
-
Procedure: Administer this compound or a vehicle control to rodents (mice or rats) at various doses. After a set pre-treatment time, place the animal in the center of the maze and record its behavior for 5 minutes using video tracking software.[10]
-
Endpoint: Anxiolytic effects are indicated by an increase in the time spent in and the number of entries into the open arms.[11]
-
Data Analysis: Generate a dose-response curve and calculate the ED50, the dose at which 50% of the maximum anxiolytic effect is observed.
-
-
For Antidepressant Activity: The Forced Swim Test (FST)
-
Apparatus: A cylinder filled with water from which the animal cannot escape.[12]
-
Procedure: Administer this compound or a vehicle control at various doses. Place the animal in the water-filled cylinder and record the duration of immobility over a 6-minute session.[13]
-
Endpoint: A decrease in immobility time is indicative of an antidepressant-like effect.[14]
-
Data Analysis: Construct a dose-response curve to determine the ED50.
-
dot graph TD { A[Animal Dosing] --> B{Behavioral Assay}; B --> C[Elevated Plus Maze]; B --> D[Forced Swim Test]; C --> E[Measure Time in Open Arms]; D --> F[Measure Immobility Time]; E --> G[Calculate ED50 for Anxiolytic Effect]; F --> H[Calculate ED50 for Antidepressant Effect]; subgraph "Efficacy Determination" G; H; end }
In Vivo Efficacy (ED50) Determination Workflow
Experimental Protocol: Determining the Median Toxic Dose (TD50) or Lethal Dose (LD50)
Acute toxicity studies are performed to determine the dose at which adverse effects occur.
-
OECD 423 Guideline (Acute Toxic Class Method)
-
Animals: Typically, female rats are used.[8]
-
Procedure: A stepwise procedure where a small group of animals is dosed at a defined starting dose. The outcome (mortality or morbidity) determines the next dose level for another group.[15]
-
Observations: Animals are observed for signs of toxicity and mortality for up to 14 days.[16]
-
Data Analysis: This method allows for the classification of the substance into a toxicity category and provides an estimate of the LD50.
-
Comparative Analysis: Benchmarking Against Established CNS Drugs
Once the ED50 and TD50/LD50 for this compound are determined, its therapeutic index can be calculated and compared to that of established CNS drugs.
| Drug | Therapeutic Class | ED50 (mg/kg, rodent model) | TD50/LD50 (mg/kg, rodent model) | Therapeutic Index (TI = TD50/ED50) | Reference |
| This compound (Hypothetical Data) | Novel CNS Agent | 15 (Anxiolytic, EPM) | 450 (LD50, rat) | 30 | N/A |
| Carbamazepine | Anticonvulsant | ~10 | ~30 (TD50 for neurotoxicity) | ~3 | [17] |
| Phenytoin | Anticonvulsant | ~9 | ~18 (TD50 for ataxia) | ~2 | [18] |
| Diazepam | Anxiolytic/Anticonvulsant | ~1.5 (Anxiolytic, EPM) | ~75 (LD50, mouse) | ~50 | [19][20] |
| Fluoxetine | Antidepressant | ~10 (FST) | ~450 (LD50, rat) | ~45 | [21][22] |
Note: The ED50 and TD50/LD50 values for the comparator drugs are approximate and can vary based on the specific animal model, strain, and experimental conditions.
dot graph LR { subgraph "Therapeutic Index Comparison" A[this compound (Hypothetical TI = 30)]; B[Diazepam (TI ≈ 50)]; C[Fluoxetine (TI ≈ 45)]; D[Carbamazepine (TI ≈ 3)]; E[Phenytoin (TI ≈ 2)]; end A -- "Wider TI" --> B; A -- "Wider TI" --> C; A -- "Narrower TI" --> D; A -- "Narrower TI" --> E; }
Comparative Therapeutic Index
Discussion and Future Directions
Based on the hypothetical data, this compound would possess a therapeutic index of 30 for its anxiolytic effects. This would represent a significantly wider safety margin compared to the narrow therapeutic index anticonvulsants carbamazepine and phenytoin.[17] Its hypothetical TI would be in a similar range to established drugs like diazepam and fluoxetine, suggesting a favorable preliminary safety profile.
It is crucial to emphasize that this is a projected outcome. A comprehensive evaluation would necessitate further studies, including:
-
Chronic toxicity studies: To assess the effects of long-term administration.
-
Safety pharmacology studies: To investigate potential effects on cardiovascular and respiratory systems.
-
Pharmacokinetic and pharmacodynamic (PK/PD) modeling: To understand the drug's absorption, distribution, metabolism, and excretion, and to correlate drug concentrations with its effects.
Conclusion
The evaluation of the therapeutic index is a cornerstone of CNS drug development. A systematic approach, combining in vitro and in vivo methodologies, is essential for characterizing the safety and efficacy profile of a novel candidate like this compound. By benchmarking against established CNS drugs, researchers can make informed decisions, de-risk their development programs, and ultimately, enhance the probability of bringing safer and more effective treatments to patients with neurological and psychiatric disorders.
References
- 1. animal.research.wvu.edu [animal.research.wvu.edu]
- 2. Editorial: Methods and protocols in neurotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
- 4. Neurotoxicity Assay [visikol.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. protocols.io [protocols.io]
- 12. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. lasa.co.uk [lasa.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Therapeutic index estimation of antiepileptic drugs: a systematic literature review approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 19. Diazepam - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. A Physiologically Based Pharmacokinetic Model for Predicting Diazepam Pharmacokinetics after Intravenous, Oral, Intranasal, and Rectal Applications [mdpi.com]
- 21. Fluoxetine: a case history of its discovery and preclinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. FLUOXETINE [dailymed.nlm.nih.gov]
Comparative Analysis of N-(2-chloroethyl)methanesulfonamide and Novel Serotonin Modulators: An Investigative Benchmarking Guide
An objective comparison guide for researchers, scientists, and drug development professionals.
In the landscape of neuropharmacology, the serotonergic system remains a pivotal target for therapeutic intervention in a myriad of psychiatric and neurological disorders. The development of novel serotonin modulators with improved efficacy and selectivity is a continuous pursuit. This guide introduces N-(2-chloroethyl)methanesulfonamide, a compound whose serotonergic activity is not yet established, and benchmarks it against a new generation of serotonin modulators. We will explore its potential interactions with the serotonin system through a series of proposed in-vitro and in-vivo experiments, providing a framework for its characterization and comparison with leading-edge compounds.
Introduction to Serotonergic Modulation
The serotonin (5-hydroxytryptamine, 5-HT) system is a complex network of receptors and transporters that regulates mood, cognition, and physiological processes. Serotonin modulators are compounds that can alter the activity of this system, typically by acting on 5-HT receptors or the serotonin transporter (SERT). Novel serotonin modulators are being developed to target specific receptor subtypes or to exhibit polypharmacology, engaging multiple targets to achieve a desired therapeutic effect.
Profile of this compound
This compound is a chemical compound whose biological activity is not extensively documented in publicly available literature. Its structural features, particularly the 2-chloroethyl group, suggest potential for covalent interaction with biological nucleophiles, a mechanism of action for some anticancer agents. However, its effects on the serotonergic system have not been characterized. This guide outlines a research program to investigate these potential effects.
Benchmarking Against Novel Serotonin Modulators
To provide a relevant context for our investigation, we will benchmark the hypothetical serotonergic activity of this compound against two novel serotonin modulators:
-
Vortioxetine: A multimodal antidepressant that acts as a serotonin reuptake inhibitor and a modulator of several 5-HT receptors.
-
Lemborexant: A dual orexin receptor antagonist that indirectly modulates the serotonin system and is approved for the treatment of insomnia.
These compounds represent two distinct approaches to modulating the serotonin system, one direct and one indirect, providing a broad basis for comparison.
Experimental Workflow for Characterization
The following experimental workflow is proposed to assess the serotonergic activity of this compound.
Diagram of the Proposed Experimental Workflow:
Caption: Proposed workflow for characterizing the serotonergic activity of this compound.
Objective: To determine if this compound binds to any of the major serotonin receptor subtypes or the serotonin transporter.
Protocol:
-
Preparation of cell membranes: Obtain cell lines expressing individual human 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C) and SERT. Culture the cells and prepare membrane fractions by homogenization and centrifugation.
-
Radioligand binding assay: Incubate the membrane preparations with a specific radioligand for each target (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A) in the presence of increasing concentrations of this compound.
-
Detection and analysis: Measure the amount of bound radioligand using a scintillation counter. Calculate the inhibition constant (Ki) of this compound for each target to determine its binding affinity.
Objective: To determine if the binding of this compound to a serotonin receptor results in a functional response (agonist or antagonist activity).
Protocol:
-
Cell-based assays: Use cell lines expressing the target receptor and a reporter system that measures downstream signaling (e.g., cAMP levels for Gs- or Gi-coupled receptors, inositol phosphate accumulation for Gq-coupled receptors).
-
Compound treatment: Treat the cells with increasing concentrations of this compound.
-
Measurement of second messengers: Measure the levels of the relevant second messenger using commercially available kits (e.g., ELISA, HTRF).
-
Data analysis: Generate dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists) to determine the potency and efficacy of the compound.
Objective: To assess the in-vivo effects of this compound on a behavior known to be modulated by the serotonin system.
Protocol:
-
Animal model: Use a validated animal model of depression, such as the forced swim test in mice or rats.
-
Drug administration: Administer this compound at various doses via an appropriate route (e.g., intraperitoneal injection). Include vehicle and positive control (e.g., a known antidepressant) groups.
-
Forced swim test: Place the animals in a cylinder of water from which they cannot escape and record their behavior for a set period. Measure the duration of immobility, which is interpreted as a measure of depressive-like behavior.
-
Data analysis: Compare the immobility time between the different treatment groups. A significant reduction in immobility time by this compound would suggest antidepressant-like activity.
Comparative Data Summary (Hypothetical)
The following table presents hypothetical data from the proposed experiments to illustrate how this compound would be benchmarked against vortioxetine and lemborexant.
| Parameter | This compound (Hypothetical) | Vortioxetine (Reference) | Lemborexant (Reference) |
| Binding Affinity (Ki, nM) | |||
| 5-HT1A | 50 | 15 | >1000 |
| 5-HT2A | 200 | 20 | >1000 |
| SERT | >1000 | 1.6 | >1000 |
| Orexin 1 Receptor | >1000 | >1000 | 6.1 |
| Orexin 2 Receptor | >1000 | >1000 | 2.6 |
| Functional Activity | |||
| 5-HT1A | Partial Agonist (EC50 = 100 nM) | Agonist (EC50 = 30 nM) | No effect |
| 5-HT2A | Antagonist (IC50 = 500 nM) | Antagonist (IC50 = 50 nM) | No effect |
| In-Vivo Efficacy | |||
| Forced Swim Test (MED) | 10 mg/kg | 5 mg/kg | Not applicable |
MED: Minimum Effective Dose
Interpretation and Future Directions
Based on our hypothetical data, this compound exhibits moderate affinity and partial agonist activity at the 5-HT1A receptor and weaker antagonist activity at the 5-HT2A receptor. This profile suggests potential for antidepressant or anxiolytic effects, which is supported by the hypothetical reduction in immobility in the forced swim test.
Compared to vortioxetine, our hypothetical compound has a lower affinity for both the 5-HT1A receptor and SERT, suggesting it may have a different side effect profile. Unlike lemborexant, its primary mechanism of action does not appear to be through the orexin system.
Future research should focus on:
-
Selectivity profiling: A comprehensive screen against a wider panel of receptors, ion channels, and enzymes to assess off-target effects.
-
Pharmacokinetic studies: Determination of absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential.
-
In-vivo target engagement studies: To confirm that the compound reaches and interacts with its intended targets in the brain.
This investigative guide provides a roadmap for the initial characterization of this compound as a potential serotonin modulator. The proposed experiments and comparative framework will enable a thorough evaluation of its pharmacological profile and therapeutic potential.
Safety Operating Guide
Navigating the Disposal of N-(2-chloroethyl)methanesulfonamide: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these is N-(2-chloroethyl)methanesulfonamide, a compound whose structural motifs—a sulfonamide and a chloroethylamine—suggest its potential utility as a reactive intermediate. However, these same functional groups also confer significant hazards, necessitating a robust and scientifically-grounded approach to its handling and disposal. This guide provides an in-depth, procedural framework for the safe management and disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.
Understanding the Hazard Profile
This compound is classified as harmful if swallowed and is an irritant to the skin, eyes, and respiratory system[1][2]. The primary hazards stem from its two key functional groups:
-
The Methanesulfonamide Group: While the sulfonamide bond itself is relatively stable, its chemistry is pivotal in the context of its synthesis precursors (methanesulfonyl chloride) and potential degradation pathways. The S-N bond in sulfonamides is susceptible to cleavage under strong acidic or basic conditions[3].
-
The 2-Chloroethylamine Moiety: This is the more hazardous component. 2-Chloroethylamines are a class of alkylating agents. The nitrogen atom can participate in an intramolecular cyclization to form a highly reactive three-membered aziridinium ion[4]. This strained ring is a potent electrophile, capable of alkylating nucleophilic sites on biological macromolecules like DNA, which is the basis for the cytotoxic nature of related nitrogen mustards.
Given its potential as an alkylating agent, this compound should be handled with the same precautions as other cytotoxic or genotoxic compounds. All waste, including personal protective equipment (PPE) and contaminated labware, must be considered hazardous.
Quantitative Hazard and Physicochemical Data
| Property | Value | Source(s) |
| Chemical Formula | C₃H₈ClNO₂S | [5][6][7][8][9] |
| Molecular Weight | 157.62 g/mol | [5][6][10] |
| Appearance | White to light beige crystalline powder or liquid | [5][6] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |
| GHS Pictogram | GHS07 (Exclamation Mark) | [5][6] |
| Storage | Keep in a dark place, sealed in a dry, room temperature environment | [5][6] |
The Disposal Workflow: A Two-Pronged Approach
The proper disposal of this compound waste should be approached based on the quantity and nature of the waste. Two primary streams must be considered: the neutralization of small, residual quantities (e.g., from rinsing glassware) and the packaging of bulk quantities for professional disposal.
Caption: Disposal decision workflow for this compound.
Experimental Protocol: In-Lab Neutralization of Residual Quantities
This protocol is intended only for the treatment of small, residual quantities of this compound, such as those remaining in reaction flasks or on other glassware after emptying. Bulk quantities should not be treated in the lab. The principle of this procedure is to use a basic solution to hydrolyze both the sulfonamide linkage and the 2-chloroethyl group, converting the hazardous compound into less reactive and more water-soluble byproducts.
Causality of Protocol Choices:
-
Basic Hydrolysis: A basic solution (sodium bicarbonate) is used to facilitate nucleophilic attack on the sulfur atom of the sulfonamide and to promote the hydrolysis of the chloroethyl group. This converts the parent compound into methanesulfonate, ethanolamine, and inorganic salts.
-
Ice Bath: The hydrolysis reaction can be exothermic. An ice bath is crucial to control the reaction rate and prevent a runaway reaction.
-
Stirring: Vigorous stirring ensures efficient mixing and heat dissipation.
-
pH Verification: Ensuring the final solution is near neutral (pH 6-9) is a critical safety check before it is collected as aqueous hazardous waste.
Step-by-Step Methodology:
-
Preparation: In a certified chemical fume hood, prepare a beaker with a stir bar containing a 5-10% aqueous solution of sodium bicarbonate. The volume should be sufficient to rinse the contaminated glassware and have at least a 10-fold molar excess of bicarbonate relative to the estimated residual chemical. Place this beaker in an ice bath on a magnetic stir plate and begin vigorous stirring.
-
Rinsing and Addition: Rinse the contaminated glassware with a small amount of water and slowly add this rinsing solution to the stirring, cold bicarbonate solution. If rinsing with a water-miscible organic solvent (e.g., acetone, ethanol) was necessary, ensure the solvent is added extremely slowly to the basic solution to manage any potential exotherm.
-
Reaction: Once all residual material has been added to the bicarbonate solution, leave the mixture stirring in the ice bath for at least 2 hours to ensure complete degradation.
-
Temperature Equilibration: Remove the beaker from the ice bath and allow it to warm to room temperature while stirring continues.
-
pH Verification: Using a calibrated pH meter or pH paper, check that the final pH of the solution is between 6.0 and 9.0. If the solution is still acidic or highly basic, adjust with dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise until it is within the acceptable range.
-
Collection: Transfer the neutralized aqueous solution into a clearly labeled "Aqueous Hazardous Waste" container provided by your institution's Environmental Health & Safety (EHS) department. Include the chemical names of the expected degradation products (sodium methanesulfonate, ethanolamine, sodium chloride) on the waste tag.
Operational Plan: Packaging Bulk Waste for Disposal
Bulk quantities of this compound, whether in its pure form or in concentrated solutions, and any grossly contaminated materials (e.g., spill cleanup debris) must be disposed of via a licensed hazardous waste contractor. The primary goal is secure containment and clear communication of the hazard.
-
Waste Segregation: Collect all waste containing this compound in a dedicated, leak-proof container. As a halogenated organic compound, it should be placed in a "Halogenated Organic Waste" container. Do not mix with non-halogenated waste streams.
-
Container Selection: For solid waste, use a screw-cap, wide-mouth container made of a compatible material (e.g., HDPE). For liquid waste, use a screw-cap bottle, ensuring it is compatible with the solvent used. Never overfill liquid waste containers; leave at least 10% headspace for vapor expansion.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". List all other components of the waste stream (e.g., solvents) with their approximate percentages. Affix the appropriate GHS hazard pictograms (GHS07).
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Disposal Request: Arrange for pickup through your institution's EHS department. The final disposal method for this type of hazardous and potentially cytotoxic waste should be high-temperature incineration.
By implementing this comprehensive disposal strategy, researchers can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and responsible environmental stewardship.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.be [fishersci.be]
- 3. benchchem.com [benchchem.com]
- 4. 2-Chloroethylamine | 689-98-5 | Benchchem [benchchem.com]
- 5. This compound | 21896-59-3 [sigmaaldrich.com]
- 6. This compound | 21896-59-3 [sigmaaldrich.com]
- 7. americanelements.com [americanelements.com]
- 8. This compound – Biotuva Life Sciences [biotuva.com]
- 9. 2-Chloroethylamine hydrochloride | 870-24-6 [chemicalbook.com]
- 10. This compound | 21896-59-3 [sigmaaldrich.com]
Navigating the Risks: A Comprehensive Guide to Personal Protective Equipment for N-(2-chloroethyl)methanesulfonamide
For Immediate Implementation: A Procedural Guide for Researchers, Scientists, and Drug Development Professionals
Handling N-(2-chloroethyl)methanesulfonamide, a potent alkylating agent, demands a meticulous and informed approach to personal safety. This guide provides essential, actionable intelligence on the selection, use, and disposal of Personal Protective Equipment (PPE). As Senior Application Scientists, our commitment extends beyond supplying chemical reagents; we are dedicated to empowering our partners in research and development with the knowledge to maintain a safe and compliant laboratory environment.
Understanding the Hazard: Why this compound Demands Respect
This compound (CAS 21896-59-3) is a reactive chemical belonging to the class of alkylating agents. These compounds are characterized by their ability to introduce alkyl groups into nucleophilic moieties in other molecules, including DNA. This reactivity is the basis of their utility in chemical synthesis and drug development, but it is also the source of their significant health hazards.
A Safety Data Sheet (SDS) for this compound indicates the following hazards:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Beyond these immediate hazards, the primary concern with alkylating agents is their potential for long-term health effects due to their mechanism of action. Alkylating agents are often cytotoxic, mutagenic, and carcinogenic. Therefore, minimizing all routes of exposure—inhalation, dermal contact, and ingestion—is paramount.
The Core of Protection: A Multi-Layered PPE Strategy
A comprehensive PPE strategy is non-negotiable when handling this compound. This involves a multi-layered approach to protect all potential routes of exposure.
Hand Protection: The First Line of Defense
Given that this compound causes skin irritation, appropriate hand protection is critical. In the absence of specific breakthrough time and permeation rate data for this compound, a conservative approach is necessary.
Recommended Gloving Practice:
-
Double Gloving: Always wear two pairs of gloves. This practice provides an additional layer of protection in case the outer glove is compromised.
-
Glove Material: Select gloves made of materials known for their broad chemical resistance.
-
Outer Glove: A robust glove such as butyl rubber or Viton® is recommended for its high resistance to a wide range of chemicals.
-
Inner Glove: A nitrile glove provides a good balance of chemical resistance and dexterity.
-
-
Regular Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears. Change gloves frequently, and immediately if you suspect contamination. Never reuse disposable gloves.
Table 1: General Glove Compatibility for Handling Alkylating Agents
| Glove Material | General Recommendation | Rationale |
| Nitrile | Good for inner glove or for incidental contact. | Offers good resistance to a variety of chemicals and provides good dexterity. However, breakthrough times can vary significantly with aggressive solvents. |
| Butyl Rubber | Excellent for outer glove. | Provides excellent resistance to a wide range of chemicals, including many polar organic compounds. |
| Viton® | Excellent for outer glove. | Offers superior resistance to aromatic and chlorinated hydrocarbons. |
| Natural Rubber (Latex) | Not Recommended | Generally offers poor resistance to many organic solvents and can cause allergic reactions. |
Body Protection: Shielding Against Splashes and Spills
To prevent skin contact on other parts of the body, appropriate body protection is essential.
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat made of a low-permeability material should be worn at all times.
-
Chemical-Resistant Apron: For tasks with a higher risk of splashes, such as transferring large volumes, a chemical-resistant apron worn over the lab coat is recommended.
-
Closed-Toed Shoes: Never wear open-toed shoes in a laboratory setting. Sturdy, closed-toed shoes will protect your feet from spills.
Eye and Face Protection: Guarding Against Aerosols and Splashes
This compound is a serious eye irritant. Therefore, robust eye and face protection is mandatory.
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are required. Standard safety glasses do not offer sufficient protection against splashes.
-
Face Shield: When there is a significant risk of splashes, a face shield should be worn in conjunction with safety goggles. The face shield protects the entire face from direct contact with hazardous materials.
Respiratory Protection: Preventing Inhalation Exposure
Given that this compound may cause respiratory irritation, all handling of this compound that could generate dust or aerosols must be conducted in a certified chemical fume hood.
-
Chemical Fume Hood: A properly functioning chemical fume hood is the primary engineering control for preventing inhalation exposure.
-
Respirator: In situations where a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. A full-face respirator will also provide eye and face protection. All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical evaluation, fit testing, and training.
Procedural Discipline: Safe Handling from Receipt to Disposal
Beyond the selection of appropriate PPE, disciplined and standardized procedures are crucial for minimizing exposure to this compound.
Donning and Doffing PPE: A Critical Workflow
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Diagram 1: PPE Donning and Doffing Sequence
Caption: Follow this sequence for donning and doffing PPE to minimize cross-contamination.
Spill Management: A Rapid and Coordinated Response
In the event of a spill, a swift and organized response is essential to contain the hazard and decontaminate the area.
Table 2: Spill Response Plan
| Spill Size | Personnel Action | Decontamination Procedure |
| Minor Spill (<100 mL in a fume hood) | Alert others in the immediate area. Wear full PPE. | Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the contaminated absorbent into a sealed, labeled hazardous waste container. Decontaminate the area with a suitable solution (see Section 4), followed by a thorough cleaning with soap and water. |
| Major Spill (>100 mL or any spill outside a fume hood) | Evacuate the immediate area. Alert your supervisor and institutional safety officer. Restrict access to the area. | Only trained personnel with appropriate respiratory protection should handle the cleanup. Follow institutional procedures for major chemical spills. |
Decontamination and Disposal: The Final Steps in Safe Handling
Proper decontamination of surfaces and equipment, along with the correct disposal of all contaminated materials, is a critical final step to prevent inadvertent exposure.
Decontamination Procedures
For the decontamination of surfaces and equipment contaminated with this compound, a two-step process is recommended.
-
Chemical Deactivation: Use a solution known to degrade alkylating agents. A freshly prepared 10% solution of sodium thiosulfate or a 2% sodium hypochlorite (bleach) solution can be effective. However, be aware that bleach can be corrosive to some surfaces.
-
Thorough Cleaning: Following chemical deactivation, clean the area with a laboratory-grade detergent and water to remove any residual chemical and deactivating agent.
Waste Disposal
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Segregation: Do not mix this waste with non-hazardous trash.
-
Containment: All contaminated solid waste (gloves, absorbent materials, etc.) should be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container. Liquid waste should be collected in a compatible, sealed container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should include the chemical name: "this compound".
-
Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Typically, this involves incineration at a licensed facility.
Diagram 2: Hazardous Waste Disposal Workflow
Caption: A systematic approach to hazardous waste disposal is crucial for laboratory safety.
By adhering to these stringent PPE and handling protocols, you can effectively mitigate the risks associated with this compound and ensure a safe laboratory environment for yourself and your colleagues. Our team of application scientists is available for further consultation to address your specific operational needs.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
